molecular formula C25H14ClN10Na5O16S5 B12373802 Reactive Black 39

Reactive Black 39

Cat. No.: B12373802
M. Wt: 1021.2 g/mol
InChI Key: UYAABLNBFLLCJA-UHFFFAOYSA-I
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Description

Reactive Black 39 is a useful research compound. Its molecular formula is C25H14ClN10Na5O16S5 and its molecular weight is 1021.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H14ClN10Na5O16S5

Molecular Weight

1021.2 g/mol

IUPAC Name

pentasodium;5-amino-3-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C25H19ClN10O16S5.5Na/c26-23-30-24(28)32-25(31-23)29-10-1-3-14(54(41,42)43)12(7-10)33-36-21-17(57(50,51)52)6-9-5-16(56(47,48)49)20(19(27)18(9)22(21)37)35-34-13-8-11(53(38,39)40)2-4-15(13)55(44,45)46;;;;;/h1-8,37H,27H2,(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H3,28,29,30,31,32);;;;;/q;5*+1/p-5

InChI Key

UYAABLNBFLLCJA-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Reactive Black 39 (C.I. This compound), a bifunctional reactive azo dye. The information presented herein is intended to support research and development activities by providing detailed data on its synthesis, reactivity, analysis, and biological interactions.

Core Chemical and Physical Properties

This compound is a synthetic dye belonging to the double azo class of compounds.[1] It is primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton, to which it forms strong, covalent bonds, resulting in excellent wash fastness.[2]

Chemical Identifiers

The fundamental chemical identifiers for this compound are summarized in the table below. There are some discrepancies in the literature regarding the exact molecular formula and weight, which may be attributed to different salt forms or hydration states. The most consistently reported values are presented here.

IdentifierValue
Chemical Name Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[3]
C.I. Name This compound[1]
C.I. Number 205071[1]
CAS Number 68259-02-9[4]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1]
Molecular Weight 1021.16 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Physical and Spectroscopic Properties
PropertyValue/Description
Appearance Black powder[5]
Solubility Soluble in water. A technical data sheet specifies a solubility of >300 g/L.[5] Generally, reactive dyes of this type can have solubilities up to 400 g/L.[6]
UV-Vis λmax Approximately 597 nm (as a proxy from the structurally similar Reactive Black 5).[7]

Reactivity and Stability

Chemical Stability: this compound is stable under normal temperatures and pressures.[8]

Conditions to Avoid: Exposure to excess heat, strong oxidants, and incompatible materials should be avoided to prevent decomposition.[8]

Incompatibilities: It is incompatible with strong oxidizing and reducing agents.[8]

Hazardous Decomposition Products: Upon thermal decomposition, it may release irritating and toxic fumes and gases, including oxides of carbon and nitrogen.[8]

Hazardous Polymerization: Hazardous polymerization will not occur.[8]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by condensation.[1][9]

Manufacturing Method:

  • Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid are diazotized.[1]

  • Coupling: These diazotized intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions, respectively.[1]

  • Condensation: The resulting product is condensed with 2,4,6-Trichloro-1,3,5-triazine.[1]

  • Ammoniation: The final step involves ammoniation to yield the this compound dye.[1]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 2,4-Diaminobenzenesulfonic acid P1 Diazotization A->P1 B 2-Aminobenzene-1,4-disulfonic acid B->P1 C 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid P2 Coupling Reaction C->P2 D 2,4,6-Trichloro-1,3,5-triazine P3 Condensation D->P3 P1->P2 P2->P3 P4 Ammoniation P3->P4 Z This compound P4->Z

Simplified workflow for the synthesis of this compound.

Biological Interactions and Degradation

While one source erroneously identified this compound as a benzalkonium chloride molecule, this is structurally incorrect.[4] However, azo dyes as a class have been studied for their biological activities.

Antimicrobial Activity

Certain azo compounds have demonstrated antimicrobial properties.[8][10] The antimicrobial efficacy is often attributed to the nature and position of substituents on the aromatic rings. For instance, electron-withdrawing groups like chlorine can enhance antimicrobial activity against various bacteria and fungi.[8]

Bacterial Degradation

The biodegradation of azo dyes by microorganisms is a critical area of research for environmental remediation. The initial and rate-limiting step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the decolorization of the dye.[11] This is typically carried out by bacterial azoreductase enzymes under anaerobic or microaerophilic conditions.[2][12] The resulting aromatic amines are then further mineralized, often under aerobic conditions.[12]

Bacterial_Degradation RB39 This compound (Colored Azo Dye) Anaerobic Anaerobic/Microaerophilic Conditions RB39->Anaerobic Azoreductase Bacterial Azoreductase Anaerobic->Azoreductase Amines Colorless Aromatic Amines (Potentially Toxic) Azoreductase->Amines Reductive Cleavage of Azo Bond (-N=N-) Aerobic Aerobic Conditions Amines->Aerobic Mineralization Further Degradation (Oxidative Enzymes) Aerobic->Mineralization EndProducts CO₂, H₂O, etc. (Mineralization) Mineralization->EndProducts

General mechanism of bacterial degradation of azo dyes.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the analysis of reactive dyes, allowing for the separation and quantification of the active dye, hydrolyzed byproducts, and impurities.[13][14] The following is a generalized protocol based on methods used for similar reactive dyes.

Objective: To separate and quantify this compound from its hydrolyzed form.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile with 0.025 M tetrabutylammonium bromide.[14]

    • Solvent B: A mixture of Solvent A and deionized water (e.g., 30:70 v/v) containing 0.05 M ammonium dihydrogen phosphate.[14]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 100 mg/L). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection Wavelength: Monitor at the λmax of the dye (e.g., ~597 nm) and other relevant wavelengths for byproducts.

    • Gradient Elution: Start with a higher proportion of Solvent B, gradually increasing the proportion of Solvent A to elute all components. A typical gradient might run from 10% to 90% Solvent A over 30 minutes.

  • Data Analysis: Identify peaks based on retention times of standards (if available). Quantify the area under each peak to determine the relative percentages of the reactive dye and its hydrolyzed form.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Solvents A & B) D Inject Sample into HPLC A->D B Dissolve RB39 Sample in Deionized Water C Filter Sample (0.45 µm) B->C C->D E Separation on C18 Column (Gradient Elution) D->E F UV-Vis/PDA Detection E->F G Generate Chromatogram F->G H Integrate Peak Areas G->H I Quantify Components H->I

Experimental workflow for HPLC analysis of this compound.
UV-Vis Spectrophotometry for Degradation Studies

UV-Vis spectrophotometry is a straightforward method to monitor the decolorization of the dye during degradation experiments (e.g., photocatalytic or biological).[5][15]

Objective: To measure the change in concentration of this compound over time.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Cuvettes (1 cm path length).

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax (~597 nm). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Degradation Experiment: Initiate the degradation process (e.g., by adding a photocatalyst and exposing to light, or inoculating with a bacterial culture).

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Preparation: Centrifuge or filter the aliquot to remove any suspended solids (e.g., catalyst or biomass).

  • Measurement: Measure the absorbance of the supernatant/filtrate at the λmax.

  • Data Analysis: Use the calibration curve to determine the concentration of the dye at each time point. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Quantitative Fastness and Resistance Properties

The performance of a reactive dye is often characterized by its fastness properties on a specific substrate, typically cotton. The following data is derived from a technical data sheet for this compound.[5]

Fastness TestStandardRating (Grade 1-5, 5 being best)
Light Fastness ISO 105 B025-6
Washing (Severe) ISO 105 E01Effect: 5, Stain: 4-5
Chlorinated Water ISO 105 E03Effect: 3-4, Stain: 3-4
Perspiration (Alkaline) ISO 105 E04Effect: 4-5, Stain: 4
Perspiration (Acidic) ISO 105 E04Effect: 5, Stain: 4
Rubbing (Dry) ISO 105 X125
Rubbing (Wet) ISO 105 X123-4

Safety and Handling

Hazards:

  • Harmful if swallowed.[8]

  • May cause irritation to the eyes, skin, and respiratory tract.[8]

  • Possible risks of irreversible effects; mutagenicity data has been reported.[8]

Handling Precautions:

  • Use with adequate ventilation and minimize dust generation.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a respirator if necessary.[8]

  • Wash thoroughly after handling.[8]

Storage:

  • Store in a cool, dry place in tightly closed containers.[8]

  • Recommended storage temperature is between 10°C - 25°C.[4]

References

Reactive Black 39 molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Reactive Black 39

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document includes a summary of quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its molecular structure and manufacturing workflow.

Physicochemical Properties of this compound

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
C.I. Name This compound[1][2][3]
CAS Number 68259-02-9[3][4][5][6]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1][2][7][8]
Molecular Weight 1021.16 g/mol [1][2][7][8]
Appearance Black Powder[7][8]
Odor Odorless[7]
Solubility in Water > 300 g/L[8]
Molecular Structure Class Double Azo Dye[1]

Experimental Protocol: Synthesis of this compound

The manufacturing of this compound involves a multi-step process centered around diazotization and coupling reactions.[1] The following protocol outlines the key steps in its synthesis.

Materials:

  • 2,4-Diaminobenzenesulfonic acid

  • 2-Aminobenzene-1,4-disulfonic acid

  • 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or other base

  • Ammonia (B1221849) source

Procedure:

  • First Diazotization:

    • Dissolve 2,4-Diaminobenzenesulfonic acid in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite to initiate the diazotization of one of the amino groups.

  • First Coupling Reaction (Acidic Conditions):

    • Prepare a solution of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid).

    • Add the diazonium salt solution from Step 1 to the H-acid solution under acidic conditions to perform the first coupling reaction, forming a monoazo compound.

  • Second Diazotization:

    • Dissolve 2-Aminobenzene-1,4-disulfonic acid in an acidic solution.

    • Cool the solution to 0-5°C and add sodium nitrite to create the second diazonium salt.

  • Second Coupling Reaction (Alkaline Conditions):

    • Add the second diazonium salt solution from Step 3 to the monoazo compound solution from Step 2.

    • Adjust the pH to alkaline conditions to facilitate the second coupling reaction, forming a disazo compound.

  • Condensation with Cyanuric Chloride:

    • React the resulting disazo dye with 2,4,6-Trichloro-1,3,5-triazine. This reaction involves the condensation of one of the amino groups on the dye molecule with the triazine ring, displacing one of the chlorine atoms.

  • Ammoniation:

    • Introduce an ammonia source to the reaction mixture. The amino group from the ammonia displaces a second chlorine atom on the triazine ring. The final chlorine atom on the triazine ring serves as the reactive site for binding with fibers.

  • Isolation and Purification:

    • The final dye is salted out, filtered, and dried to obtain the powdered form of this compound.

Visualizations

The following diagrams illustrate the molecular structure and the synthesis workflow of this compound.

molecular_structure cluster_left cluster_center cluster_right A Aromatic Amine 1 (2-Aminobenzene-1,4-disulfonic acid based) B Coupling Component (H-acid based) A->B N=N (Azo) C Aromatic Amine 2 (2,4-Diaminobenzenesulfonic acid based) B->C N=N (Azo) D Reactive Group (Monochlorotriazine) C->D NH

Caption: Logical relationship of the core components of this compound.

synthesis_workflow start Starting Materials (Aromatic Amines, H-Acid) diazo1 Step 1: First Diazotization of 2,4-Diaminobenzenesulfonic acid start->diazo1 diazo2 Step 3: Second Diazotization of 2-Aminobenzene-1,4-disulfonic acid start->diazo2 couple1 Step 2: First Coupling with H-Acid (Acidic Conditions) diazo1->couple1 couple2 Step 4: Second Coupling to form Disazo Compound (Alkaline Conditions) couple1->couple2 diazo2->couple2 condense Step 5: Condensation with 2,4,6-Trichloro-1,3,5-triazine couple2->condense ammoniate Step 6: Ammoniation condense->ammoniate finish Final Product (this compound) ammoniate->finish

Caption: Manufacturing workflow for the synthesis of this compound.

References

Synthesis and manufacturing process of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Reactive Black 39

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. This compound, a prominent disazo reactive dye. The document details the chemical pathway, experimental protocols, and key intermediates involved in the production of this dye, which is widely utilized in the textile industry for its deep black shade and excellent fastness properties on cellulosic fibers.

Introduction to C.I. This compound

C.I. This compound is a water-soluble anionic dye belonging to the class of bifunctional reactive dyes. Its ability to form covalent bonds with hydroxyl groups on cellulosic fibers imparts high wash fastness. The dye molecule contains two azo chromophores, contributing to its deep black color, and a monochlorotriazinyl reactive group, which facilitates the fixation to the fiber under alkaline conditions.

Chemical Structure:

  • C.I. Name: this compound

  • Molecular Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1]

  • Molecular Weight: 1021.16 g/mol [1]

  • CAS Number: 68259-02-9

Synthesis Pathway

The synthesis of this compound is a multi-step process involving several key chemical transformations. The overall manufacturing process can be summarized as follows:

  • First Diazotization: Diazotization of 2-Aminobenzene-1,4-disulfonic acid.

  • First Coupling (Acidic): Coupling of the first diazonium salt with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under acidic conditions.

  • Second Diazotization: Diazotization of 2,4-Diaminobenzenesulfonic acid.

  • Second Coupling (Alkaline): Coupling of the second diazonium salt with the monoazo intermediate formed in the previous step under alkaline conditions to form the disazo dye.

  • Condensation: Reaction of the disazo dye with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride).

  • Ammoniation: Replacement of one of the remaining chlorine atoms on the triazine ring with an amino group.

  • Isolation and Purification: Salting out, filtration, and drying of the final product.

The overall synthesis workflow is depicted in the following diagram:

G cluster_0 Raw Materials cluster_1 Synthesis Stages 2_Aminobenzene_1_4_disulfonic_acid 2-Aminobenzene-1,4-disulfonic acid Diazotization_1 First Diazotization 2_Aminobenzene_1_4_disulfonic_acid->Diazotization_1 2_4_Diaminobenzenesulfonic_acid 2,4-Diaminobenzenesulfonic acid Diazotization_2 Second Diazotization 2_4_Diaminobenzenesulfonic_acid->Diazotization_2 H_acid H-acid Coupling_1 First (Acidic) Coupling H_acid->Coupling_1 Cyanuric_Chloride Cyanuric Chloride Condensation Condensation Cyanuric_Chloride->Condensation Ammonia (B1221849) Ammonia Ammoniation Ammoniation Ammonia->Ammoniation Sodium_Nitrite Sodium Nitrite (B80452) Sodium_Nitrite->Diazotization_1 Sodium_Nitrite->Diazotization_2 Hydrochloric_Acid Hydrochloric Acid Hydrochloric_Acid->Diazotization_1 Hydrochloric_Acid->Diazotization_2 Sodium_Carbonate Sodium Carbonate Coupling_2 Second (Alkaline) Coupling Sodium_Carbonate->Coupling_2 Diazotization_1->Coupling_1 Coupling_1->Coupling_2 Diazotization_2->Coupling_2 Coupling_2->Condensation Condensation->Ammoniation Isolation Isolation & Purification Ammoniation->Isolation

Figure 1. Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide a detailed, representative methodology for the synthesis of C.I. This compound. The quantitative data is summarized in the subsequent tables.

Stage 1: First Diazotization of 2-Aminobenzene-1,4-disulfonic acid

The diazotization reaction converts the primary aromatic amine into a diazonium salt using nitrous acid, generated in-situ from sodium nitrite and a strong acid.

Methodology:

  • A stirred suspension of 2-Aminobenzene-1,4-disulfonic acid (1.0 equivalent) in water is prepared in a reaction vessel.

  • The vessel is cooled to 0-5°C using an ice bath.

  • Concentrated hydrochloric acid (2.5-3.0 equivalents) is added slowly to the suspension while maintaining the low temperature.

  • A solution of sodium nitrite (1.0-1.1 equivalents) in water is added dropwise to the amine hydrochloride suspension. The temperature must be strictly maintained below 5°C to prevent the decomposition of the unstable diazonium salt.

  • The reaction mixture is stirred for an additional 30-60 minutes after the complete addition of the sodium nitrite solution to ensure diazotization is complete.

  • The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

Stage 2: First (Acidic) Azo Coupling

The diazonium salt is then reacted with H-acid under acidic conditions.

Methodology:

  • A solution of H-acid (1.0 equivalent) is prepared in water.

  • The pH of the H-acid solution is adjusted to 2.0-3.0.

  • The diazonium salt solution from Stage 1 is added slowly to the H-acid solution while maintaining the temperature at 0-5°C and the acidic pH.

  • The reaction mixture is stirred for several hours until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Stage 3: Second Diazotization of 2,4-Diaminobenzenesulfonic acid

A second diazotization is performed on 2,4-Diaminobenzenesulfonic acid.

Methodology:

  • A suspension of 2,4-Diaminobenzenesulfonic acid (1.0 equivalent) is prepared in water and cooled to 0-5°C.

  • Concentrated hydrochloric acid (2.5-3.0 equivalents) is added.

  • An aqueous solution of sodium nitrite (1.0-1.1 equivalents) is added dropwise, maintaining the temperature below 5°C.

  • The mixture is stirred for 1-2 hours to ensure complete diazotization.

Stage 4: Second (Alkaline) Azo Coupling

The second diazonium salt is coupled with the monoazo intermediate from Stage 2 under alkaline conditions.

Methodology:

  • The pH of the monoazo intermediate solution is raised to 8.0-9.0 with the addition of a sodium carbonate solution.

  • The diazonium salt solution from Stage 3 is added slowly while maintaining the temperature at 5-10°C and the alkaline pH.

  • The reaction is stirred until completion, forming the disazo dye.

Stage 5: Condensation with Cyanuric Chloride

The disazo dye is then reacted with cyanuric chloride.

Methodology:

  • A suspension of cyanuric chloride (1.0 equivalent) in ice-water is prepared.

  • The disazo dye solution is added to the cyanuric chloride suspension.

  • The reaction is carried out at 0-5°C, and the pH is maintained at 6.5-7.0 by the controlled addition of a sodium carbonate solution.

  • The reaction is stirred for 2-4 hours.

Stage 6: Ammoniation

One of the remaining chlorine atoms on the triazine ring is replaced by an amino group.

Methodology:

  • An aqueous solution of ammonia (excess) is added to the reaction mixture from Stage 5.

  • The temperature is gradually raised to 30-40°C.

  • The reaction is stirred for several hours until the ammoniation is complete.

Stage 7: Isolation and Purification

The final dye is isolated from the reaction mixture.

Methodology:

  • The dye is precipitated from the solution by the addition of sodium chloride (salting out).

  • The precipitated dye is collected by filtration.

  • The filter cake is washed with a brine solution to remove impurities.

  • The purified dye is then dried under vacuum.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reactant Quantities

ReactantMolecular Weight ( g/mol )Molar Ratio (relative to H-acid)
2-Aminobenzene-1,4-disulfonic acid253.241.0
2,4-Diaminobenzenesulfonic acid188.201.0
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)319.311.0
Sodium Nitrite (for 1st Diazotization)69.001.0 - 1.1
Sodium Nitrite (for 2nd Diazotization)69.001.0 - 1.1
Hydrochloric Acid (for 1st Diazotization)36.462.5 - 3.0
Hydrochloric Acid (for 2nd Diazotization)36.462.5 - 3.0
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)184.411.0
Ammonia17.03Excess
Sodium Carbonate105.99As required for pH adjustment
Sodium Chloride58.44As required for salting out

Table 2: Reaction Conditions

StageTemperature (°C)pHDuration (hours)
First Diazotization0 - 5< 20.5 - 1
First (Acidic) Coupling0 - 52.0 - 3.02 - 4
Second Diazotization0 - 5< 21 - 2
Second (Alkaline) Coupling5 - 108.0 - 9.02 - 4
Condensation0 - 56.5 - 7.02 - 4
Ammoniation30 - 40Alkaline2 - 4

Signaling Pathways and Logical Relationships

The chemical reaction pathway for the synthesis of this compound is illustrated below.

G A 2-Aminobenzene-1,4-disulfonic acid B NaNO2, HCl 0-5°C A->B Diazotization C Diazonium Salt 1 B->C E Monoazo Intermediate C->E D H-acid (acidic pH) D->E Coupling J Disazo Dye E->J F 2,4-Diaminobenzenesulfonic acid G NaNO2, HCl 0-5°C F->G Diazotization H Diazonium Salt 2 G->H H->J Coupling I Alkaline pH I->J K Cyanuric Chloride 0-5°C, pH 6.5-7.0 J->K Condensation L Dichlorotriazinyl Disazo Dye K->L M Ammonia 30-40°C L->M Ammoniation N This compound M->N

References

Reactive Black 39 CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Identification of Reactive Black 39

This technical guide provides a comprehensive overview of the identification and characterization of the reactive azo dye, this compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its chemical identity, key quantitative data, and detailed experimental protocols for its analysis.

Chemical Identification

This compound is a multifunctional azo dye known for its application in the textile industry.[1][2]

  • CAS Number: 68259-02-9[1][3][4]

  • C.I. Name: this compound[5][6]

  • Molecular Structure: Double azo class[5]

  • IUPAC Name: Pentasodium 4-Amino-6-[[5-[(4-Amino-6-Chloro-1,3,5-Triazin-2-Yl)Amino]-2-Sulphonatophenyl]Azo]-3-[(2,5-Disulphonatophenyl)Azo]-5-Hydroxynaphthalene-2,7-Disulphonate[1]

  • Synonyms: C.I. 205071, Cibacron Black ZP-2PD, Cibacron Navy P-G, Kayacion Blue P-N3G, Reactive Navy PG, Reactofix Navy Blue H2R[5][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[5][6][8]
C₂₅H₁₉ClN₁₀O₁₆S₅·Na₅[3]
Molecular Weight 1021.16 g/mol [5][6][8]
1026.21 g/mol [3]
Appearance Black Powder[6][8]
Solubility in Water >300 g/L[6]

Experimental Protocols for Identification

The identification of this compound involves a combination of spectroscopic and chromatographic techniques. The following are detailed methodologies for key experiments.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial characterization of dyes based on their absorbance spectra.

Methodology:

  • Preparation of Standard Solutions: Accurately weigh a small amount of this compound standard and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrument Setup: Use a double-beam UV-Vis spectrophotometer. Scan the wavelength range from 200 to 800 nm. Use deionized water as a blank.

  • Measurement: Record the absorbance spectra of the standard solutions. The maximum absorption wavelength (λmax) is a key characteristic property. For azo dyes, characteristic peaks are expected in the visible region.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, providing structural information. Attenuated Total Reflectance (ATR) is a suitable sampling technique for solid powder samples.

Methodology:

  • Sample Preparation: Place a small amount of the dry this compound powder directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretching (amines), C=C stretching (aromatic rings), S=O stretching (sulfonate groups), and C-Cl stretching (chlorotriazine group).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of dyes. A reverse-phase method with an ion-pairing agent is often suitable for highly polar and ionic compounds like reactive dyes.

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile containing an ion-pairing agent such as tetrabutylammonium (B224687) bromide.

    • Mobile Phase B: Aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate) with the same ion-pairing agent.

    • Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Monitor the eluent at the λmax determined by UV-Vis spectroscopy.

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase or deionized water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

    • Quantification can be performed by creating a calibration curve with standard solutions of known concentrations.

Visualization of Identification Workflow

The following diagram illustrates a logical workflow for the identification of this compound.

Identification_Workflow Sample Unknown Sample (Suspected this compound) Solubility Solubility Test (Water) Sample->Solubility Preliminary Check FTIR FTIR Spectroscopy Sample->FTIR Solid Sample UV_Vis UV-Vis Spectroscopy Solubility->UV_Vis Aqueous Solution HPLC HPLC Analysis Solubility->HPLC Prepare Sample Solution UV_Vis->HPLC Determine λmax for Detection Data_Analysis Data Analysis and Structure Confirmation UV_Vis->Data_Analysis FTIR->Data_Analysis HPLC->Data_Analysis Retention Time & Purity Identification Positive Identification of This compound Data_Analysis->Identification Compare with Standard

Caption: A logical workflow for the identification of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties of Reactive Black 39

This compound is characterized by its complex polycyclic aromatic structure, typical of azo dyes, and a monochlorotriazine reactive group, which is the cornerstone of its reactivity.

PropertyValueReference
C.I. NameThis compound[1][4]
C.I. Number205071[1]
CAS Number68259-02-9[5]
Molecular FormulaC25H14ClN10Na5O16S5[6]
Molecular Weight1021.16 g/mol [6]
Molecular StructureDouble Azo Class[1]
Reactive GroupMonochlorotriazine (MCT)[7]

Manufacturing Synopsis: The synthesis of this compound involves a multi-step process. It begins with the diazotization of 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid. These intermediates are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under both alkaline and acidic conditions. The resulting molecule subsequently undergoes condensation with 2,4,6-Trichloro-1,3,5-triazine, followed by ammoniation to yield the final dye structure.[6]

Core Mechanism of Action: Fixation and Hydrolysis

The dyeing process with this compound is governed by two primary, competing reactions: fixation to the cellulosic fiber and hydrolysis with water. Both reactions are typically initiated under alkaline conditions and at elevated temperatures.

Fixation on Cellulosic Fibers

The fixation of this compound onto cotton or other cellulosic fibers is a nucleophilic substitution reaction. Under alkaline conditions, the hydroxyl groups of the cellulose (B213188) polymer are partially deprotonated to form highly nucleophilic cellulosate ions (Cell-O⁻).[7] These cellulosate ions then attack the electron-deficient carbon atom of the monochlorotriazine ring, displacing the chlorine atom and forming a stable covalent ether bond between the dye molecule and the fiber.[7]

Fixation_Mechanism cluster_0 Alkaline Condition cluster_1 Nucleophilic Substitution Cellulose_OH Cellulose-OH Cellulosate Cellulose-O- (Nucleophile) Cellulose_OH->Cellulosate + OH⁻ OH_minus OH- H2O H₂O RB39_Cl RB39-Triazine-Cl Covalent_Bond RB39-Triazine-O-Cellulose RB39_Cl->Covalent_Bond + Cellulose-O⁻ Cl_minus Cl-

Caption: Covalent fixation of this compound on cellulose.
Competing Reaction: Hydrolysis

Simultaneously with the fixation reaction, the reactive dye can also react with hydroxide (B78521) ions (OH⁻) present in the alkaline dyebath.[8] This nucleophilic substitution reaction, known as hydrolysis, results in the replacement of the chlorine atom on the triazine ring with a hydroxyl group.[8] The hydrolyzed dye is no longer capable of reacting with the cellulosic fiber and remains unfixed. This unfixed dye must be washed off after dyeing to ensure good wet fastness properties.[8]

Hydrolysis_Mechanism cluster_0 Reaction with Water RB39_Cl RB39-Triazine-Cl Hydrolyzed_RB39 RB39-Triazine-OH (Inactive) RB39_Cl->Hydrolyzed_RB39 + OH⁻ OH_minus_hydrolysis OH- Cl_minus_hydrolysis Cl-

Caption: Hydrolysis of this compound in alkaline solution.

Quantitative Performance Data (Illustrative)

Specific performance data for this compound is scarce in the available literature. The following tables present representative data for other monochlorotriazine and bifunctional reactive dyes to illustrate the influence of key dyeing parameters on fixation and hydrolysis.

Table 1: Illustrative Fixation Efficiency of Monochlorotriazine Dyes on Cotton under Varying Temperature and pH.

Dye TypeTemperature (°C)pHFixation Efficiency (%)
Monochlorotriazine5010.9~50-60
Monochlorotriazine8010.9~70-80
Bifunctional (MCT/VS)6011.5~85-95
Bifunctional (MCT/VS)8011.5~90-98

Note: This data is compiled from general knowledge of reactive dye classes and is for illustrative purposes only. Actual values for this compound may vary.[9][10][11]

Table 2: Illustrative Hydrolysis Rate Constants for a Monochlorotriazine Reactive Dye.

Temperature (°C)pHPseudo-First-Order Rate Constant (k_hyd) (s⁻¹)
5010.9~1.0 x 10⁻⁵
8010.9~3.3 x 10⁻⁴

Note: This data is based on a study of a monofunctional monochlorotriazine reactive dye (C.I. Reactive Red 43) and serves as an example of the temperature dependency of hydrolysis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the performance of this compound.

Protocol for Exhaust Dyeing of Cotton with this compound

This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric.

Dyeing_Protocol start Start prep_fabric Prepare Cotton Fabric Sample (Scoured and Bleached) start->prep_fabric prep_dyebath Prepare Dyebath (Dye, Water, Wetting Agent) prep_fabric->prep_dyebath load_fabric Load Fabric into Dyebath at Room Temperature prep_dyebath->load_fabric add_salt Add Electrolyte (e.g., NaCl) in Portions over 15-20 min load_fabric->add_salt raise_temp Raise Temperature to 80-90°C (for hot-brand MCT dyes) add_salt->raise_temp hold_temp Hold at Temperature for 30-45 min raise_temp->hold_temp add_alkali Add Alkali (e.g., Na₂CO₃) in Portions over 15-20 min hold_temp->add_alkali fixation Fixation Stage (Hold at Temperature for 45-60 min) add_alkali->fixation drain Drain Dyebath fixation->drain rinse Rinse with Cold Water drain->rinse soap Soaping at Boil (with non-ionic detergent) rinse->soap final_rinse Rinse with Hot and Cold Water soap->final_rinse dry Dry the Dyed Fabric final_rinse->dry end End dry->end

References

An In-depth Technical Guide to the Solubility and Spectral Properties of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 is a significant member of the azo dye family, widely utilized in the textile industry for its ability to form strong covalent bonds with cellulosic fibers, resulting in excellent wash fastness. An understanding of its solubility and spectral characteristics is paramount for optimizing dyeing processes, ensuring product quality, and for various research and development applications. This technical guide provides a comprehensive overview of the available data on the solubility and spectral properties of this compound, detailed experimental protocols for their determination, and visual representations of key concepts and workflows.

Core Data Presentation

The following tables summarize the known quantitative and qualitative data for the solubility and spectral properties of this compound.

Table 1: Solubility of this compound
SolventChemical FormulaSolubilityTemperature (°C)Remarks
WaterH₂O>300 g/L[1]Not SpecifiedHigh solubility is attributed to the presence of multiple sulfonate groups in its molecular structure.
EthanolC₂H₅OHData not available-Expected to have lower solubility than in water.
MethanolCH₃OHData not available-Expected to have lower solubility than in water.
AcetoneC₃H₆OData not available-Expected to have very low solubility.
Table 2: Spectral Properties of this compound
ParameterValueSolventRemarks
Maximum Absorption Wavelength (λmax)610 nmNot SpecifiedThis wavelength corresponds to the visible region of the electromagnetic spectrum, contributing to its black color.
Molar Absorptivity (ε)Data not available-This value is crucial for quantitative analysis using the Beer-Lambert law.

Experimental Protocols

Detailed methodologies for determining the solubility and spectral properties of reactive dyes like this compound are provided below. These protocols are based on standard industry practices.

Protocol 1: Determination of Aqueous Solubility by the Filter Paper Spot Method

This method provides a rapid and practical assessment of dye solubility in an aqueous solution.

Materials:

  • This compound dye powder

  • Distilled or deionized water

  • Analytical balance

  • Beakers or flasks

  • Magnetic stirrer and stir bars

  • Volumetric pipettes

  • Whatman No. 1 filter paper (or equivalent)

Procedure:

  • Prepare a series of dye solutions at various concentrations (e.g., 50, 100, 150, 200, 250, 300, 350 g/L) in distilled water at a controlled temperature (e.g., 25 °C).

  • For each concentration, accurately weigh the appropriate amount of this compound powder and add it to a known volume of water in a beaker.

  • Stir each solution vigorously using a magnetic stirrer for a standardized period (e.g., 15-30 minutes) to ensure maximum dissolution.

  • Using a volumetric pipette, carefully withdraw a small aliquot (e.g., 1 mL) from the center of the solution, avoiding any undissolved particles at the bottom.

  • Gently dispense a single drop of the dye solution onto the center of a piece of filter paper.

  • Allow the spot to air dry completely.

  • Examine the dried spot. A uniform, circular spot with no visible solid particles at the center indicates complete dissolution at that concentration. The presence of a concentrated, darker ring or visible particles in the center suggests that the solubility limit has been exceeded.

  • The solubility is reported as the highest concentration that produces a uniform spot without any evidence of undissolved dye.

Protocol 2: Quantitative Determination of Solubility by UV-Vis Spectrophotometry

This method offers a more precise and quantitative measurement of dye solubility.

Materials:

  • This compound dye powder

  • Chosen solvent (e.g., water, ethanol)

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved dye particles.

    • Carefully decant the clear supernatant, which represents the saturated solution.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) using the UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Determination of Solubility:

    • Dilute the saturated supernatant with a known dilution factor to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted supernatant at the λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at that temperature.

Protocol 3: Determination of Spectral Properties by UV-Vis Spectrophotometry

This protocol outlines the procedure for characterizing the absorption spectrum of this compound.

Materials:

  • This compound dye powder

  • Spectroscopic grade solvent (e.g., water, methanol)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Dilute Solution:

    • Prepare a dilute solution of this compound of a known concentration in the chosen solvent. The concentration should be chosen to yield an absorbance value within the optimal range of the spectrophotometer (typically 0.2 - 0.8).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the sample cuvette with the prepared dye solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • The resulting spectrum will show a plot of absorbance versus wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law equation: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (usually 1 cm), and c is the molar concentration of the dye solution.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships relevant to the properties of this compound.

experimental_workflow_solubility cluster_prep Solution Preparation cluster_filter_paper Filter Paper Spot Method cluster_spectrophotometry Spectrophotometric Method start Weigh this compound dissolve Dissolve in Solvent at Known Concentration start->dissolve stir Stir for Standardized Time dissolve->stir pipette_spot Pipette Aliquot stir->pipette_spot saturate Prepare Saturated Solution stir->saturate spot_paper Spot onto Filter Paper pipette_spot->spot_paper dry_spot Air Dry spot_paper->dry_spot observe_spot Observe for Uniformity dry_spot->observe_spot result_qualitative result_qualitative observe_spot->result_qualitative Qualitative Solubility centrifuge Centrifuge to Separate Solid saturate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute measure_abs Measure Absorbance dilute->measure_abs result_quantitative result_quantitative measure_abs->result_quantitative Quantitative Solubility signaling_pathway_uv_vis cluster_instrument UV-Vis Spectrophotometer cluster_analysis Data Analysis light_source Light Source (UV-Visible Range) monochromator Monochromator (Selects Wavelength) light_source->monochromator sample_cuvette Sample Cuvette (this compound Solution) monochromator->sample_cuvette detector Detector sample_cuvette->detector absorbance_spectrum Absorbance Spectrum (Absorbance vs. Wavelength) detector->absorbance_spectrum lambda_max Identify λmax absorbance_spectrum->lambda_max beer_lambert Apply Beer-Lambert Law (A = εbc) lambda_max->beer_lambert molar_absorptivity Calculate Molar Absorptivity (ε) beer_lambert->molar_absorptivity

References

The Core of Color: An In-depth Technical Guide to Bifunctional Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bifunctional reactive dyes, from their fundamental chemistry to their practical applications and environmental considerations. It is designed to be a valuable resource for professionals in the fields of textile chemistry, materials science, and beyond, offering detailed experimental protocols, comparative data, and visual representations of key processes and structures.

Introduction to Bifunctional Reactive Dyes

Bifunctional reactive dyes are colored compounds possessing two reactive moieties per molecule.[1][2] These reactive groups are capable of forming strong, covalent bonds with the functional groups of various substrates, most notably the hydroxyl groups of cellulosic fibers like cotton.[1][3] This dual-reactive nature distinguishes them from their monofunctional counterparts, offering significantly higher fixation yields, improved fastness properties, and enhanced reproducibility in dyeing processes.[1][4]

The two reactive groups can be identical (homo-bifunctional) or different (hetero-bifunctional).[4] Hetero-bifunctional dyes, such as those containing both a monochlorotriazine (MCT) and a vinyl sulphone (VS) group, are particularly robust as the different reactivity levels of the functional groups can compensate for variations in dyeing conditions like temperature and pH.[1] This leads to more consistent and reliable dyeing outcomes.

Chemical Structures and Reaction Mechanisms

The core of a bifunctional reactive dye consists of a chromophore, which is responsible for its color, and two reactive groups. Common reactive systems include monochlorotriazine (MCT) and vinyl sulphone (VS), often in the form of its precursor, β-sulphatoethylsulphone.

Below are illustrative chemical structures of the reactive groups and a representative hetero-bifunctional reactive dye.

G Reactive Groups in Bifunctional Dyes cluster_MCT Monochlorotriazine (MCT) Group cluster_VS Vinyl Sulphone (VS) Group (active form) cluster_SES β-Sulphatoethylsulphone (SES) Group (precursor to VS) MCT Triazine Ring with one Chlorine VS SO2-CH=CH2 SES SO2-CH2-CH2-OSO3H

Caption: Common reactive groups in bifunctional reactive dyes.

The reaction mechanism with a cellulosic fiber, such as cotton, proceeds via a nucleophilic substitution or addition reaction. In an alkaline medium, the hydroxyl groups on the cellulose (B213188) fiber are deprotonated to form highly nucleophilic cellulosate anions (Cell-O⁻). These anions then attack the electrophilic carbon atom of the reactive group, forming a stable covalent ether bond.

G Fixation Mechanism of a Hetero-Bifunctional Reactive Dye on Cellulose cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_products Products Dye Bifunctional Dye (MCT & VS Precursor) Alkali Alkali (e.g., Na2CO3) pH 10.5-11.5 Dye->Alkali Activation of VS group HydrolyzedDye Hydrolyzed Dye (Dye-OH) Dye->HydrolyzedDye Side reaction Cellulose Cellulose Fiber (Cell-OH) Cellulose->Alkali Deprotonation Cellulosate Cellulosate Anion (Cell-O⁻) Alkali->Cellulosate Deprotonation ActiveDye Activated Dye (VS form) Alkali->ActiveDye Activation of VS group Heat Heat (e.g., 60-80°C) FixedDye Covalently Bonded Dye Cellulosate->FixedDye ActiveDye->FixedDye Nucleophilic attack ActiveDye->HydrolyzedDye Reaction with OH⁻

Caption: Generalized fixation pathway of a bifunctional reactive dye on cellulose.

Applications and Performance Data

Bifunctional reactive dyes are primarily used for dyeing and printing on cellulosic fibers such as cotton, linen, and viscose rayon. Their high fixation efficiency and excellent fastness properties make them suitable for a wide range of textile products, from apparel to home furnishings.

Quantitative Performance Data

The following tables summarize key performance indicators for bifunctional reactive dyes based on data from various studies.

Table 1: Comparison of Fixation Efficiency

Dye TypeReactive GroupsFiberFixation Efficiency (%)Reference(s)
MonofunctionalMonochlorotriazineCotton50 - 70[3]
Bifunctional (Homo)2 x Vinyl SulphoneCotton70 - 85[3]
Bifunctional (Hetero)MCT + VSCotton~90[5]
Polyfunctional>2 reactive groupsCotton>90[5]

Table 2: Exhaustion and Fixation Data for Synthesized Bifunctional Dyes

DyeFiberpHTemperature (°C)Time (min)Exhaustion (%)Fixation (%)Reference
Dye 10aCotton9.5 - 11606065-[1]
Dye 10bCotton9.5 - 11606070-[1]
Dye 10cNylon1180706969[6]
Dye 10dNylon1180706765[6]
Dye 14eNylon1180706170[7]
Dye 14fNylon1180707572[7]

Table 3: Fastness Properties of Bifunctional Reactive Dyes

DyeFiberWash Fastness (Gray Scale 1-5)Light Fastness (Gray Scale 1-8)Reference
Dyes 10a & 10bCotton4 - 5-[1]
Synthesized DyeCotton & Wool4 - 5Moderate[2]
Synthesized DyesCottonGood to ExcellentModerate to Good[8]

Table 4: Typical Effluent Characteristics from Reactive Dyeing

ParameterRangeNotesReference(s)
pH10 - 12Highly alkaline before neutralization
BOD (mg/L)145 - 236High organic load[9]
COD (mg/L)370 - 665High chemical load[9]
TDS (mg/L)HighDue to large amounts of salt used

Experimental Protocols

Synthesis of a Hetero-Bifunctional Reactive Dye

This protocol describes a general procedure for the synthesis of a bifunctional reactive dye containing an MCT and a VS reactive group.

  • Preparation of the Coupling Component: A solution of an amino-functionalized coupling component (e.g., H-acid) is reacted with cyanuric chloride in an aqueous medium at 0-5°C, maintaining a neutral pH. This is followed by condensation with an amine containing a β-sulphatoethylsulphone group at a slightly elevated temperature (e.g., 35°C) and a pH of 7.5.[7]

  • Diazotization: An aromatic amine is dissolved in an acidic solution and treated with a cold solution of sodium nitrite (B80452) to form the diazonium salt. This reaction is typically carried out at 0-5°C.[2]

  • Coupling Reaction: The diazonium salt solution is slowly added to the prepared coupling component solution at 0-5°C, maintaining a neutral pH. The reaction mixture is stirred for several hours to ensure complete coupling.[6]

  • Isolation: The synthesized dye is precipitated from the solution by the addition of an electrolyte, such as sodium chloride, and then filtered, washed, and dried.[6]

Exhaust Dyeing of Cotton Fabric

This method involves dyeing the fabric in a bath with a relatively high liquor-to-goods ratio.

G Exhaust Dyeing Protocol for Cotton with Bifunctional Reactive Dyes start Start prepare_bath Prepare Dyebath: - Water - Wetting Agent - Sequestering Agent start->prepare_bath add_fabric Add Pre-wetted Cotton Fabric prepare_bath->add_fabric add_dye Add Dissolved Reactive Dye add_fabric->add_dye run_5_min Run for 5-10 min add_dye->run_5_min add_salt Add Electrolyte (e.g., NaCl) in portions over 15-20 min run_5_min->add_salt run_exhaustion Run for 20-30 min at 40-50°C (Exhaustion Phase) add_salt->run_exhaustion add_alkali Add Alkali (e.g., Na2CO3) in portions over 10-15 min run_exhaustion->add_alkali run_fixation Raise temperature to 60-80°C Run for 40-60 min (Fixation Phase) add_alkali->run_fixation drain_bath Drain Dyebath run_fixation->drain_bath rinse Cold Rinse drain_bath->rinse neutralize Neutralize with Acetic Acid (e.g., 60°C for 10 min) rinse->neutralize soap Soaping at 95°C for 10-15 min (to remove unfixed dye) neutralize->soap hot_rinse Hot Rinse soap->hot_rinse cold_rinse_2 Cold Rinse hot_rinse->cold_rinse_2 dry Dry the Fabric cold_rinse_2->dry end End dry->end

Caption: A typical workflow for exhaust dyeing of cotton with bifunctional reactive dyes.[10]

Cold Pad-Batch (CPB) Dyeing

This semi-continuous process is known for its efficiency and reduced energy and water consumption.[11]

  • Pad Liquor Preparation: The reactive dye, a wetting agent, and an anti-migration agent are dissolved in water. A separate alkali solution (e.g., sodium silicate (B1173343) and caustic soda) is prepared.

  • Padding: The fabric is passed through a padding machine where it is impregnated with the dye liquor. The two solutions (dye and alkali) are often mixed just before entering the padding trough.[11][12]

  • Batching: The saturated fabric is rolled onto a beam and wrapped in plastic film to prevent drying and exposure to atmospheric carbon dioxide.[11]

  • Dwelling (Fixation): The batched fabric is stored at room temperature for a period of 2 to 24 hours, during which the dye fixation occurs.[11][13]

  • Wash-off: The fabric is unrolled and subjected to a thorough washing process to remove unfixed and hydrolyzed dye, similar to the after-treatment in the exhaust dyeing method.[11]

Analytical and Testing Protocols

4.4.1. Determination of Dye Exhaustion

The percentage of dye exhausted from the bath onto the fabric is determined spectrophotometrically.

  • Measure the initial absorbance (OD₀) of the dyebath at the dye's maximum absorption wavelength (λ_max).

  • After the exhaustion phase (before alkali addition), measure the final absorbance (OD₁) of the dyebath.

  • Calculate the exhaustion percentage using the formula: % Exhaustion = [(OD₀ - OD₁) / OD₀] x 100[1]

4.4.2. Determination of Dye Fixation

The fixation percentage is the ratio of the color strength of the soaped fabric to that of the unsoaped fabric.

  • Measure the K/S (color strength) value of the dyed fabric before the wash-off process ([K/S]b).

  • Measure the K/S value of the dyed fabric after the wash-off process ([K/S]a).

  • Calculate the fixation percentage using the formula: % Fixation = [[K/S]a / [K/S]b] x 100[5]

4.4.3. HPLC Analysis of Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is used to quantify the extent of dye hydrolysis.[14][15]

G HPLC Analysis Workflow for Reactive Dye Hydrolysis start Start sample_prep Prepare Dye Solution (Simulated dyeing conditions) start->sample_prep sampling Take Aliquots at Different Time Intervals sample_prep->sampling neutralize Neutralize Samples to Stop Reaction sampling->neutralize injection Inject Neutralized Sample neutralize->injection hplc_setup HPLC System Setup: - C18 Reverse-Phase Column - UV/Vis Detector (at λ_max) - Gradient Elution mobile_phase Prepare Mobile Phase: - Solvent A: Acetonitrile + Ion-Pairing Agent - Solvent B: Water/Acetonitrile + Buffer hplc_setup->mobile_phase mobile_phase->injection separation Chromatographic Separation (Hydrolyzed and unhydrolyzed forms separate) injection->separation detection Detection and Data Acquisition separation->detection quantification Quantify Peak Areas (Area % corresponds to relative concentration) detection->quantification end End quantification->end

Caption: Workflow for the analysis of reactive dye hydrolysis using HPLC.[14]

4.4.4. Colorfastness Testing

  • Colorfastness to Washing: This is evaluated using standard methods such as AATCC Test Method 61. The test simulates multiple home launderings in a laboratory setting using a launderometer. The color change of the specimen and the staining of an adjacent multifiber fabric are assessed using standardized gray scales.[16][17]

  • Colorfastness to Light: This is determined using methods like AATCC Test Method 16.3, which exposes the fabric specimens to a xenon-arc lamp under controlled conditions to simulate exposure to sunlight. The degree of fading is then rated against a blue wool standard or a gray scale.[16][18]

Environmental and Sustainability Aspects

While reactive dyes offer excellent performance, their application can have environmental impacts. The primary concerns are the high salt concentrations and alkalinity of the effluent, as well as the presence of unfixed, hydrolyzed dye, which contributes to the color and the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the wastewater.

Bifunctional reactive dyes represent a step towards more sustainable dyeing processes. Their higher fixation rates mean that less dye is wasted in the effluent, reducing the pollution load and the need for extensive wastewater treatment.[3] This leads to a more efficient use of resources and a lower environmental footprint compared to conventional monofunctional reactive dyes. Further advancements, such as the development of low-salt and alkali-free dyeing systems, continue to improve the sustainability profile of reactive dyeing.

References

In-Depth Technical Guide: Health and Safety Considerations for Handling C.I. Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Black 39 is a diazo reactive dye used in various industrial applications.[1] Due to its reactive nature, which allows it to form covalent bonds with substrates, it presents specific health and safety challenges that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the available health and safety data for this compound, including its chemical properties, toxicological endpoints, recommended handling procedures, and emergency protocols. The information is intended to support risk assessments and the implementation of appropriate safety measures in research and development settings.

Chemical and Physical Properties

PropertyValueReference
C.I. Name This compound[1]
CAS Number 68259-02-9[1]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1]
Molecular Weight 1021.16 g/mol [1]
Appearance Black Powder[2]
Odor Odorless[2]

Toxicological Data

Comprehensive toxicological data for C.I. This compound is limited in publicly available literature. Much of the available information is qualitative and derived from Material Safety Data Sheets (MSDS) for similar reactive dyes. For risk assessment, it is crucial to consider the potential hazards associated with reactive dyes as a class, while acknowledging the need for substance-specific data.

Acute Toxicity
EndpointSpeciesRouteValueClassificationReference
Oral LD50 RatOral> 2000 mg/kg (for Reactive Black B)Unlikely to be harmful by ingestion[2]
Dermal LD50 Not availableDermalNo data available-
Inhalation LC50 Not availableInhalationNo data available-
Irritation and Sensitization

Reactive dyes are known to have the potential for skin and respiratory sensitization.[3]

  • Skin Irritation: A study conducted according to OECD Test Guideline 404 on a substance suggested to be similar to this compound found no evidence of skin irritation or corrosion, with a skin irritation score of 0.00 in all tested animals.[4] However, MSDS for similar products state that prolonged or repeated contact may cause skin irritation in sensitive individuals.[4]

  • Eye Irritation: Dust from this compound may cause eye irritation and inflammation.[4] For "Reactive Black B," it is classified as irritating to the eyes (R36).[2]

  • Skin and Respiratory Sensitization: There is evidence that some reactive dyes can cause skin and respiratory sensitization in occupationally exposed workers.[3] The Adverse Outcome Pathway (AOP) for skin sensitization involves the initial covalent binding of the chemical (hapten) to skin proteins, which triggers a cascade of immunological events leading to sensitization.[5][6] Inhaling dust from reactive dyes may lead to allergic/asthma-like responses.[7]

EndpointSpeciesResultClassificationReference
Skin Irritation RabbitNon-irritant (for a similar substance)Not classified as a skin irritant[4]
Eye Irritation Not specifiedIrritantIrritating to eyes[2]
Skin Sensitization Not specifiedPotential sensitizerMay cause sensitization by skin contact[3][7]
Respiratory Sensitization Not specifiedPotential sensitizerMay cause sensitization by inhalation[3][7]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
  • Genotoxicity: While an MSDS for this compound states "Mutagenicity data reported," specific details of the studies and their outcomes are not provided.[4] The Ames test is a common method for assessing the mutagenic potential of chemicals.[8][9][10] Studies on other reactive dyes have shown mixed results, with some indicating a weak mutagenic potential in their formulated form.[11]

  • Carcinogenicity: There is no specific information available on the carcinogenicity of C.I. This compound. Long-term animal bioassays, such as those conducted by the National Toxicology Program (NTP), are typically used to evaluate carcinogenic potential.[12][13][14][15]

  • Reproductive Toxicity: No specific data on the reproductive or developmental toxicity of C.I. This compound were found. Such studies are typically conducted following OECD guidelines 421 or 422.[16][17][18][19][20]

EndpointTest SystemResultReference
Genotoxicity Not specifiedData reported, but details unavailable[4]
Carcinogenicity Not availableNo data available
Reproductive Toxicity Not availableNo data available

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH, have been established for C.I. This compound. In the absence of specific limits, it is recommended to keep exposure to the dust of reactive dyes to a minimum.[2]

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on C.I. This compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are generalized methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)[11][21][22]
  • Test Animals: Healthy, young adult albino rabbits are used.

  • Procedure: A 0.5 g amount of the test substance is applied to a small area of clipped, intact skin. The area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored based on a standardized grading system. A mean score is calculated for each observation time.

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)[23][24][25][26]
  • Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Procedure: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation for effects on the cornea, iris, and conjunctiva.

  • Scoring: Lesions are scored according to a standardized system to determine the overall irritation score.

Bacterial Reverse Mutation Test (Ames Test) (General Protocol)[8][9][10][27][28]
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Procedure: The tester strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

  • Observation: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Evaluation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Visualizations

Logical Workflow for Handling this compound

G start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Select and Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if dust) risk_assessment->ppe handling Weigh and Handle in a Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs handling->spill Potential no_spill No Spill handling->no_spill Normal Operation spill_procedure Follow Spill Cleanup Procedure: - Evacuate Area - Wear PPE - Absorb with Inert Material - Collect in a Sealed Container spill->spill_procedure waste Dispose of Waste (Contaminated PPE, spill material, empty containers) as Hazardous Waste no_spill->waste spill_procedure->waste decontamination Decontaminate Work Area and Wash Hands waste->decontamination end End of Procedure decontamination->end

Caption: Workflow for the safe handling of this compound.

Adverse Outcome Pathway for Skin Sensitization

AOP_Skin_Sensitization mie Molecular Initiating Event: Covalent Binding to Skin Proteins (Haptenation) ke1 Key Event 1: Keratinocyte Activation and Cytokine Release mie->ke1 ke2 Key Event 2: Dendritic Cell Activation and Migration ke1->ke2 ke3 Key Event 3: T-Cell Activation and Proliferation in Lymph Node ke2->ke3 ao Adverse Outcome: Allergic Contact Dermatitis ke3->ao

Caption: A simplified Adverse Outcome Pathway for skin sensitization.

Safe Handling and Storage

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[4]

    • Skin Protection: Wear appropriate protective gloves and a lab coat.[4]

    • Respiratory Protection: If dust is generated, wear an approved respirator.[4]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from strong oxidizing and reducing agents.[4]

Emergency Procedures

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water. If irritation develops or persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spills: Avoid generating dust. Vacuum or sweep up the material and place it into a suitable, sealed container for disposal. Clean the spill area thoroughly.[4]

Conclusion

C.I. This compound should be handled with care due to its potential for skin, eye, and respiratory irritation, and its sensitizing properties. While specific quantitative toxicological data for this compound are scarce, the information available for similar reactive dyes suggests a profile of low acute toxicity but a significant potential for sensitization. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment. Further research is needed to fully characterize the toxicological profile of C.I. This compound and to establish specific occupational exposure limits.

References

In-Depth Technical Guide: Chemical Stability and Degradation of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of the azo dye, Reactive Black 39 (RB39). Given the environmental persistence and potential toxicity of azo dyes, understanding their degradation pathways and the methodologies to neutralize them is of paramount importance. This document synthesizes available data on various degradation techniques, including hydrolysis, advanced oxidation processes (AOPs), and biodegradation. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in wastewater treatment and environmental remediation.

Chemical Properties and Stability of this compound

This compound is a multifunctional azo dye known for its high fixation efficiency on cellulosic fibers. Its chemical structure, characterized by multiple azo linkages (-N=N-) and sulfonate groups (-SO3H), contributes to its intense color and high water solubility. The dye is generally stable under normal conditions of temperature and pressure. However, it is susceptible to degradation under specific environmental conditions such as extreme pH, high temperature, and exposure to strong oxidizing or reducing agents.

Key Stability Information:

  • Chemical Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅

  • Molecular Weight: 1021.16 g/mol

  • Appearance: Black Powder

  • Solubility: >300 g/L in water[1]

  • General Stability: Stable under normal temperatures and pressures but should be stored in a cool, dry place away from light and incompatible materials like strong oxidants and reducing agents.[2]

Degradation Pathways and Mechanisms

The degradation of this compound, like other azo dyes, primarily involves the cleavage of the chromophoric azo bonds. This can be achieved through various chemical, physical, and biological methods. The primary degradation pathways include hydrolysis, advanced oxidation, and biodegradation.

Hydrolysis

Under alkaline conditions, typical in reactive dyeing processes, the reactive groups of the dye can react with hydroxyl ions (OH⁻) in water, leading to the formation of a hydrolyzed, non-reactive form of the dye.[3] This hydrolyzed dye has a lower affinity for the fiber and contributes significantly to effluent color. The rate of hydrolysis is influenced by pH, temperature, and dye concentration.[4]

Factors Affecting Hydrolysis:

  • pH: Hydrolysis is more pronounced at alkaline pH.

  • Temperature: Increased temperature accelerates the rate of hydrolysis.[4]

  • Dye Concentration: Higher dye concentrations can lead to an increased rate of hydrolysis.[3][4]

Advanced Oxidation Processes (AOPs)

AOPs are highly effective in degrading refractory organic pollutants like this compound. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which non-selectively attack and mineralize the dye molecules.[5]

Common AOPs for Azo Dye Degradation:

  • Ozonation: Ozone (O₃) can directly oxidize the dye molecule or decompose in water to form hydroxyl radicals, especially at alkaline pH.[1][3]

  • Fenton and Photo-Fenton Processes: These processes use a combination of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.[5][6][7]

  • Photocatalysis: This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of reactive oxygen species, including hydroxyl radicals.[7]

Biodegradation

Microorganisms, including bacteria, fungi, and algae, can degrade azo dyes through enzymatic processes.[1][8][9] The initial and often rate-limiting step is the reductive cleavage of the azo bond, which is typically carried out by enzymes like azoreductases under anaerobic or anoxic conditions. This results in the formation of colorless, but potentially hazardous, aromatic amines.[10][11] These aromatic amines can be further degraded, often under aerobic conditions, by other microbial enzymes such as laccases and peroxidases.[4][12][13][14]

Key Enzymes in Biodegradation:

  • Azoreductases: Catalyze the reductive cleavage of the azo bond.[12][13]

  • Laccases and Peroxidases: Involved in the subsequent degradation of the aromatic amines.[4][12][13][14]

Quantitative Data on Degradation

Disclaimer: Specific quantitative degradation data for this compound is limited in the available literature. The following tables summarize data for the closely related and structurally similar dye, Reactive Black 5 (RB5), which serves as a reliable proxy for understanding the degradation behavior of RB39.

Table 1: Degradation of Reactive Black 5 by Ozonation
ParameterConditionDegradation Efficiency (%)Reference
pH 272.9 (after 40 min)[2]
7~85 (after 40 min)[2]
992.4 (after 40 min)[2]
Catalyst O₃ only92.38[2]
Fe-DLA/O₃98.76[2]
COD Removal O₃ only64.04[2]
Fe-DLA/O₃76.44[2]
Table 2: Degradation of Reactive Black 5 by Fenton and Photo-Fenton Processes
ProcesspH[Fe²⁺]₀[H₂O₂]₀Decolorization Efficiency (%)TOC Removal (%)Reference
Fenton 3.00.15 mM0.73 mM97.521.6[5]
Photo-Fenton 3.00.15 mM0.73 mM98.146.4[5]
UV/TiO₂ <3.5-2.0 mM75 (after 20 min)-[6]
Photo-Fenton <3.50.05 mM2.0 mM94 (after 20 min)-[6]
Table 3: Biodegradation of Reactive Black 5
MicroorganismConditionsDegradation Efficiency (%)TimeReference
Bacillus albus DD1pH 7, 40°C, 1% yeast extract9838 h[1]
Pseudomonas entomophilapH 5-9, 37°C, static93120 h[15]
Bacterial Consortium->80-[12]

Experimental Protocols

General Experimental Workflow for Degradation Studies

The following diagram illustrates a typical workflow for investigating the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis prep_dye Prepare RB39 Solution hydrolysis Hydrolysis prep_dye->hydrolysis aop Advanced Oxidation prep_dye->aop biodegradation Biodegradation prep_dye->biodegradation prep_reagents Prepare Reagents/Catalysts prep_reagents->hydrolysis prep_reagents->aop prep_reagents->biodegradation sampling Periodic Sampling hydrolysis->sampling aop->sampling biodegradation->sampling uv_vis UV-Vis Spectroscopy (Decolorization) sampling->uv_vis hplc HPLC (Dye Concentration) sampling->hplc toc_cod TOC/COD Analysis (Mineralization) sampling->toc_cod gc_ms GC-MS (Intermediate Identification) sampling->gc_ms toxicity Toxicity Assay sampling->toxicity degradation_pathway cluster_dye Initial Pollutant cluster_cleavage Primary Degradation cluster_intermediates Intermediate Products cluster_mineralization Mineralization AzoDye This compound (Complex Azo Dye) AzoCleavage Azo Bond Cleavage (-N=N- → -NH₂ + H₂N-) AzoDye->AzoCleavage Hydrolysis, AOPs, Biodegradation AromaticAmines Aromatic Amines AzoCleavage->AromaticAmines Mineralization Ring Opening & Further Oxidation AromaticAmines->Mineralization Aerobic Biodegradation, Further Oxidation EndProducts CO₂, H₂O, Inorganic Ions Mineralization->EndProducts

References

Understanding the chromophore of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chromophore of Reactive Black 39

Introduction

This compound (C.I. 205071) is a multifunctional, water-soluble anionic dye belonging to the double azo class of compounds.[1] Primarily utilized in the textile industry for its ability to form covalent bonds with fibers, it provides deep black shades with excellent washfastness.[2] The core of its functionality and color lies in its complex chromophore, an extensive system of conjugated double bonds formed by two azo groups (-N=N-) linking multiple substituted aromatic rings. This guide provides a detailed examination of the chemical nature, synthesis, and analytical characterization of the chromophore of this compound, tailored for researchers and scientists in chemistry and drug development.

Chemical and Physical Properties

The chromophoric system of this compound is responsible for its intense absorption of light in the visible spectrum, resulting in its characteristic blue-black color.[1] The molecule's large, conjugated system, coupled with various auxochromes (e.g., -OH, -NH2) and solubilizing sulfonic acid groups (-SO3H), defines its properties.

Molecular Structure
  • Molecular Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[1][3]

  • Molecular Weight: 1021.16 g/mol [1][3]

  • CAS Registry Number: 68259-02-9[2][4]

  • Chemical Class: Double Azo Dye[1]

  • Synonyms: Pentasodium 4-Amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate[5]

The core chromophore is the entire electron-delocalized structure, including the naphthalenedisulfonic acid core, the phenyl groups, and the two linking azo groups. The reactive group is the monochlorotriazine moiety, which allows the dye to form a covalent bond with hydroxyl or amino groups on substrates like cellulose (B213188) or proteins.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValue/RatingSource
Solubility in Water > 300 g/L[3]
Appearance Black Powder[3]
Tinting Strength 100±3 %[3]
Insolubility in Water ≤0.02 %[3]
Light Fastness (ISO 105 B02) 5-6[3]
Water Fastness (Severe, ISO 105 E01) Fading: 5, Staining: 4-5[3]
Perspiration Fastness (Alkaline, ISO 105 E04) Fading: 5, Staining: 4[3]
Perspiration Fastness (Acid, ISO 105 E04) Fading: 5, Staining: 4[3]
Rubbing Fastness (ISO 105 X12) Dry: 3-4, Wet: 3[3]

Synthesis of the Chromophore

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions to build the complex azo chromophore, followed by condensation with cyanuric chloride and subsequent ammoniation to install the reactive group.[1][6]

Synthesis Workflow

The logical relationship between the key steps of the manufacturing process is illustrated in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_product Final Product A 2,4-Diaminobenzenesulfonic acid S1 Diazotization A->S1 Reactant B 2-Aminobenzene-1,4-disulfonic acid B->S1 Reactant C 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-Acid) S2 First Coupling (Alkaline) C->S2 Coupling agent S3 Second Coupling (Acidic) C->S3 Coupling agent D 2,4,6-Trichloro-1,3,5-triazine (TCT) S4 Condensation D->S4 Reactant E Ammonia (B1221849) S5 Ammoniation E->S5 Reactant S1->S2 Diazo salts S1->S3 Diazo salts S2->S4 Intermediate S3->S4 Intermediate S4->S5 Intermediate P This compound S5->P Final product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on the described manufacturing methods.[1][6][7]

  • Diazotization:

    • Dissolve 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid in a solution of hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice bath.

    • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5°C to form the respective diazonium salts. The reaction is complete when excess nitrous acid is detected with starch-iodide paper.

  • Coupling Reactions:

    • First Coupling (Alkaline): Prepare an alkaline solution (pH 8-9) of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid). Slowly add one of the diazonium salt solutions to the H-acid solution while maintaining the temperature at 0-5°C and the alkaline pH.

    • Second Coupling (Acidic): Adjust the pH of the resulting monoazo dye solution to be acidic. Slowly add the second diazonium salt solution to form the disazo compound.

  • Condensation with Triazine:

    • Add 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) to the disazo dye solution.

    • Maintain a neutral pH (6.5-7) and a temperature of 25°C for several hours until the condensation reaction is complete, as monitored by chromatography.

  • Ammoniation:

    • Introduce ammonia into the reaction mixture to substitute a second chlorine atom on the triazine ring.

  • Isolation:

    • Precipitate the final dye product from the solution by adding sodium chloride (salting out).

    • Filter the precipitate, wash with a saturated NaCl solution, and dry to obtain the solid this compound dye.

Analytical Characterization

Characterizing the chromophore of this compound involves various analytical techniques to confirm its structure and measure its properties. Degradation studies are also crucial for understanding its environmental fate.

Experimental Protocol: Spectroscopic Analysis (UV-Vis)

This protocol outlines the determination of the maximum absorption wavelength (λ_max), a key characteristic of the chromophore.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Working Solutions: Prepare a series of dilutions from the stock solution in deionized water to fall within the linear range of the spectrophotometer (typically 5-50 mg/L).

  • Spectral Scan: Use a UV-Visible spectrophotometer to scan a working solution across the wavelength range of 300-800 nm, using deionized water as a blank.

  • λ_max Determination: Identify the wavelength at which the maximum absorbance occurs. For similar dyes like Reactive Black 5, the λ_max is around 597-599 nm.[8][9]

  • Calibration Curve: Measure the absorbance of each standard dilution at the determined λ_max to generate a calibration curve of absorbance versus concentration, which can be used for quantitative analysis.

Experimental Protocol: Dye Degradation Study

This protocol provides a workflow for assessing the degradation of the dye, which involves the breakdown of its chromophore. This is relevant for environmental and toxicological studies.

  • Reaction Setup: Prepare a solution of this compound of a known concentration (e.g., 100 mg/L) in a suitable buffer (e.g., pH 7 for microbial degradation or acidic pH for advanced oxidation processes).[10][11]

  • Initiate Degradation: Introduce the degradation agent. This could be a microbial culture (e.g., Bacillus albus), a chemical oxidant (e.g., H₂O₂ with an iron catalyst), or a photocatalyst (e.g., TiO₂) followed by UV irradiation.[9][10][12]

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Analysis:

    • Immediately measure the absorbance of the sample at the dye's λ_max using a UV-Vis spectrophotometer to monitor the loss of color (chromophore degradation).

    • For a more detailed analysis of degradation byproducts, subject the samples to analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to separate and identify the smaller molecules formed after the cleavage of the azo bonds.[8][10]

  • Data Calculation: Calculate the percentage of decolorization at each time point using the formula: Decolorization (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] × 100.

Dye Degradation Analysis Workflow

The following diagram illustrates a typical workflow for a research experiment studying the degradation of this compound.

Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A1 Prepare RB39 Solution (Known Concentration) B1 Combine Solution & System A1->B1 A2 Prepare Degradation System (e.g., Catalyst, Microbes) A2->B1 B2 Incubate / Irradiate (Controlled Conditions) B1->B2 B3 Collect Samples (Time Intervals) B2->B3 Sampling C1 UV-Vis Spectroscopy (Monitor Decolorization) B3->C1 C2 LC-MS / HPLC (Identify Byproducts) B3->C2 D1 Calculate Degradation Rate C1->D1 D2 Propose Degradation Pathway C2->D2

Caption: Experimental workflow for dye degradation analysis.

Conclusion

The chromophore of this compound is a complex disazo system whose extensive conjugation is responsible for its deep color. Its properties are further modified by a variety of functional groups that control its solubility and reactivity. Understanding the synthesis and analytical chemistry of this chromophore is essential for its application in the textile industry and for assessing its environmental impact. The protocols and workflows provided herein offer a technical foundation for researchers engaged in the study of this and similar complex dye molecules.

References

An In-depth Technical Guide to C.I. Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Black 39 is a synthetic dye belonging to the dichlorotriazine class of reactive azo dyes. These dyes are characterized by their ability to form covalent bonds with the hydroxyl groups of cellulosic fibers, resulting in excellent wash fastness. This property makes them widely used in the textile industry for dyeing and printing cotton and other cellulosic materials. This technical guide provides a comprehensive overview of this compound, including its chemical identity, properties, and relevant technical information for research and development purposes.

Chemical Identity and Synonyms

This compound is a complex disazo dye containing a dichlorotriazine reactive group. This reactive moiety allows for the formation of a stable ether linkage with the cellulose (B213188) polymer under alkaline conditions.

Table 1: Synonyms and Alternative Names of C.I. This compound

TypeName
C.I. Name C.I. This compound
C.I. Number 205071
CAS Number 68259-02-9[1]
IUPAC Name Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]azo]-3-[(2,5-disulfonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulfonate[2]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅
Molecular Weight 1021.16 g/mol [3]
Commercial Names Apollocion Navy Blue P-N3G, Cibacron Black ZP-2PD, Cibacron Navy P-G[3], Kayacion Blue P-N 3G, Kayacion Blue P-N3G[4], Reactive Navy PG[4], Reactofix Navy Blue H2R[4][5], Reactive Navy Blue P2R[6]
Other Names C.I. 20507[4], this compound / P2R[7]

Physicochemical Properties

Table 2: Physicochemical Properties of C.I. This compound

PropertyValueReference
Appearance Black Powder[8]
Solubility > 300 g/L in water
Chemical Stability Stable under normal temperatures and pressures.[8]
Incompatibilities Strong oxidizing agents, strong reducing agents.[8]
Hazardous Decomposition Products Irritating and toxic fumes and gases upon combustion.[8]

Synthesis

The manufacturing process for C.I. This compound involves a multi-step diazotization and coupling process. The general synthesis pathway is as follows:

  • Diazotization: 2,4-Diaminobenzenesulfonic acid and 2-aminobenzene-1,4-disulfonic acid are separately diazotized.

  • Coupling: The resulting diazonium salts are then coupled with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) under both alkaline and acidic conditions.

  • Condensation: The intermediate product is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

  • Ammoniation: The final step involves ammoniation to yield the this compound dye.[3]

Experimental Protocols

General Protocol for Dyeing Cotton with Reactive Dyes

The following is a general procedure for the application of reactive dyes, such as this compound, to cotton fabric. The exact parameters may need to be optimized based on the specific equipment and desired shade depth.

Materials:

  • Cotton fabric, pre-scoured and bleached

  • This compound

  • Glauber's salt (sodium sulfate) or common salt (sodium chloride)

  • Soda ash (sodium carbonate) or a suitable alkali

  • Anti-creasing agent

  • Sequestering agent

  • Acetic acid

  • Soaping agent

Procedure:

  • Dye Bath Preparation: The dye bath is prepared with the required amount of water. An anti-creasing agent and a sequestering agent are added to improve the quality of the dyeing and to soften the water, respectively.[2]

  • Exhaustion: The cotton fabric is introduced into the dye bath, and the calculated amount of Glauber's salt or common salt is added. The salt acts as an electrolyte to promote the exhaustion of the dye onto the fabric. The bath is agitated for a period to allow for even dye uptake.[2]

  • Fixation: After the exhaustion phase, a pre-dissolved solution of soda ash or another suitable alkali is added to the dye bath.[2] The alkali raises the pH of the bath, which catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the cotton fibers, forming a covalent bond. The temperature and time of this fixation step are critical for achieving good color yield and fastness.

  • Rinsing and Neutralization: Following fixation, the dyed fabric is thoroughly rinsed with cold water to remove unfixed dye and residual alkali. A neutralization step with dilute acetic acid is then carried out.[2]

  • Soaping: The fabric is then subjected to a hot soaping wash.[2] This step is crucial for removing any hydrolyzed dye and improving the overall wash fastness and brightness of the shade.

  • Final Rinsing and Drying: The fabric is given a final rinse and then dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for the analysis of reactive dyes. It can be used to assess the purity of the dye, quantify the amount of hydrolyzed dye, and monitor the dyeing process.[9] A common approach involves using a C18 reversed-phase column with a gradient elution system. The mobile phase often consists of a buffer (e.g., ammonium (B1175870) dihydrogen phosphate) and an organic modifier (e.g., acetonitrile), sometimes with an ion-pairing agent like tetrabutylammonium (B224687) bromide.[10] Detection is typically performed using a UV-Vis or diode-array detector at the wavelength of maximum absorbance of the dye.[10][11]

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to determine the absorption spectrum of the dye and its maximum absorption wavelength (λmax). For a related dye, Reactive Black 5, the λmax is reported to be 597 nm.[12][13] This technique is also valuable for quantifying the concentration of the dye in solution and for monitoring decolorization studies.

Logical Relationships and Workflows

Dyeing Process Workflow

The following diagram illustrates the general workflow for dyeing cotton with this compound.

DyeingProcess cluster_preparation Preparation cluster_dyeing Dyeing cluster_finishing Finishing Pre-scoured Fabric Pre-scoured Fabric Dye Bath Preparation Dye Bath Preparation Pre-scoured Fabric->Dye Bath Preparation Add Fabric Exhaustion Exhaustion Dye Bath Preparation->Exhaustion Add Salt Dye Dye Dye->Dye Bath Preparation Chemicals Chemicals Chemicals->Dye Bath Preparation Anti-creasing, Sequestering Agents Fixation Fixation Exhaustion->Fixation Add Alkali Rinsing Rinsing Fixation->Rinsing Remove Unfixed Dye Neutralization Neutralization Rinsing->Neutralization Add Acetic Acid Soaping Soaping Neutralization->Soaping Hot Wash Drying Drying Soaping->Drying

Caption: General workflow for the exhaust dyeing of cotton with this compound.

Biological and Toxicological Information

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the interaction of C.I. This compound with any biological signaling pathways. Dichlorotriazine dyes are designed to react with hydroxyl groups, and while their primary target in industrial applications is cellulose, the potential for off-target reactions with biological macromolecules containing hydroxyl groups (such as proteins and nucleic acids) exists. However, without specific studies, any discussion on their effects on signaling pathways would be speculative. Research into the biological effects of this class of dyes is an area that warrants further investigation, particularly concerning their potential for bioaccumulation and long-term exposure effects.

Toxicological Data

The Material Safety Data Sheet (MSDS) for this compound indicates that it may be harmful if swallowed and can cause eye, skin, and respiratory tract irritation.[8] It is also noted that mutagenicity data has been reported, though specifics are not provided in the available documents.[8]

Studies on other reactive azo dyes containing a chlorotriazine group have shown evidence of genotoxicity. For instance, Reactive Red 120 has been shown to induce micronuclei in fish erythrocytes, indicating its potential to cause genetic damage.[3] While these findings are for a different, albeit structurally related, dye, they highlight the need for a thorough toxicological assessment of this compound.

A study on the cytotoxicity of several reactive dyes (not including this compound) on human keratinocyte (HaCaT) and hepatic (HepaRG) cell lines found that some reactive dyes can induce cytotoxic effects, with the skin cell line appearing to be more sensitive.[14]

Environmental Fate

The environmental fate of reactive dyes is a significant concern due to their high water solubility and the potential for a portion of the dye to be discharged into wastewater streams in an unfixed, hydrolyzed form.[15] While specific studies on the environmental fate and degradation of this compound are limited, research on the general class of dichlorotriazine reactive dyes and other azo dyes provides some insights.

Azo dyes are generally resistant to aerobic biodegradation.[16] However, under anaerobic conditions, the azo bond can be reductively cleaved, leading to the formation of aromatic amines, which may themselves be toxic.[17] The dichlorotriazine group is subject to hydrolysis, and the stability of the dye-fiber bond can be affected by pH.[18] Further research is needed to fully understand the degradation pathways and the environmental impact of this compound and its potential degradation products.

References

Ecotoxicology of Untreated Reactive Black 39 Effluent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Reactive Black 39

This compound (CAS No: 68259-02-9; C.I. This compound) is a synthetic dye belonging to the reactive class, meaning it forms a covalent bond with the fibers, typically cotton and other cellulosic materials.[1] This property results in excellent wash fastness.[1] However, a significant portion of the dye may not fix to the fiber during the dyeing process and is released into the wastewater.[2] Azo dyes, like RB39, are of particular environmental concern because their degradation can lead to the formation of carcinogenic aromatic amines.[3][4] The complex aromatic structure of these dyes also contributes to their low biodegradability.[4]

Ecotoxicological Profile

Untreated textile effluents containing reactive dyes are known to be toxic to various aquatic organisms.[5] The high coloration of the effluent can block sunlight penetration in water bodies, inhibiting photosynthesis in aquatic plants and algae, which form the base of the aquatic food web.[6] While specific LC50 and EC50 values for this compound are scarce in published research, studies on similar reactive dyes and textile effluents indicate a potential for acute and chronic toxicity to aquatic life.[5][7]

Data Presentation

The following tables are structured to present key quantitative data from ecotoxicological assessments of untreated this compound effluent. Researchers can utilize these templates to record and compare their experimental findings.

Table 1: Acute Aquatic Toxicity of Untreated this compound Effluent

Test OrganismTest GuidelineEndpointValue (e.g., % effluent or mg/L)95% Confidence Interval
Daphnia magnaOECD 20248h EC50Data to be determinedData to be determined
Danio rerio (Zebrafish)OECD 20396h LC50Data to be determinedData to be determined
Vibrio fischeriISO 11348-315 min EC50Data to be determinedData to be determined

Table 2: Genotoxicity of Untreated this compound Effluent

Test SystemEndpointConcentrationResult
Allium cepaMitotic IndexData to be determinedData to be determined
Allium cepaChromosomal AberrationsData to be determinedData to be determined
Comet Assay (e.g., Fish Erythrocytes)% Tail DNAData to be determinedData to be determined
Micronucleus Test (e.g., Fish Erythrocytes)Micronuclei FrequencyData to be determinedData to be determined

Table 3: Cytotoxicity of Untreated this compound Effluent

Cell LineAssayEndpointIC50 (e.g., % effluent)
Data to be determinedMTT AssayCell ViabilityData to be determined
Data to be determinedNeutral Red UptakeCell ViabilityData to be determined

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the ecotoxicology of untreated this compound effluent.

Acute Aquatic Toxicity Testing

This test assesses the acute toxicity of the effluent to Daphnia magna, a key freshwater invertebrate.

  • Test Organism: Daphnia magna neonates (less than 24 hours old).

  • Test Substance: A series of at least five concentrations of the untreated effluent, plus a control (reconstituted water).

  • Procedure:

    • Prepare the specified concentrations of the effluent.

    • Place at least 20 daphnids, divided into four replicates of five, into test vessels for each concentration and the control.

    • The exposure period is 48 hours under controlled temperature (20 ± 2 °C) and light conditions (16h light/8h dark).

    • Do not feed the daphnids during the test.

    • Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The 48-hour EC50 (Median Effective Concentration) is calculated, which is the concentration of the effluent that immobilizes 50% of the daphnids.

This test determines the concentration of the effluent that is lethal to 50% of the test fish over a 96-hour period.

  • Test Organism: Zebrafish (Danio rerio) are a commonly used species.

  • Test Substance: At least five concentrations of the effluent in a geometric series, plus a control.

  • Procedure:

    • Acclimate the test fish to laboratory conditions.

    • Prepare the test solutions and introduce at least seven fish to each concentration and the control.

    • The exposure period is 96 hours.

    • Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 (Median Lethal Concentration) is determined.

This is a rapid bioassay that measures the inhibition of luminescence of the marine bacterium Vibrio fischeri upon exposure to the effluent.[8][9]

  • Test Organism: Freeze-dried Vibrio fischeri.

  • Procedure:

    • Reconstitute the bacteria.

    • Prepare a range of effluent dilutions.

    • Measure the initial luminescence of the bacterial suspension.

    • Add the effluent dilutions to the bacterial suspension and incubate for a specified time (e.g., 5, 15, or 30 minutes).

    • Measure the final luminescence.

  • Endpoint: The EC50 is the effluent concentration that causes a 50% reduction in bacterial luminescence.

Genotoxicity Testing

The onion root tip assay is a sensitive and cost-effective method for evaluating the genotoxic and cytotoxic potential of effluents.[10]

  • Test Organism: Onion bulbs (Allium cepa).

  • Procedure:

    • Grow onion bulbs in different concentrations of the effluent and a control (tap water) for 48-72 hours.

    • After the exposure period, excise the root tips and fix them in a suitable fixative (e.g., Carnoy's fixative).

    • Hydrolyze the root tips in 1N HCl and then stain with a suitable stain (e.g., Acetocarmine or Orcein).

    • Prepare slides by squashing the root tips.

    • Examine the slides under a microscope to determine the Mitotic Index (MI) and score for chromosomal aberrations (e.g., bridges, fragments, sticky chromosomes).

  • Endpoints:

    • Mitotic Index (MI): (Number of dividing cells / Total number of cells) x 100. A significant decrease in MI indicates cytotoxicity.

    • Frequency of Chromosomal Aberrations: A significant increase indicates genotoxicity.

The comet assay is a sensitive technique for detecting DNA damage in individual cells.[11]

  • Test System: Cells from an appropriate organism exposed to the effluent (e.g., erythrocytes from fish exposed in vivo).

  • Procedure:

    • Isolate the cells from the exposed organism.

    • Embed the cells in a thin layer of low-melting-point agarose (B213101) on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail".

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage.

  • Endpoint: The percentage of DNA in the comet tail is a common measure of DNA damage.

This in vivo test assesses chromosomal damage by detecting the formation of micronuclei in red blood cells.[12]

  • Test Organism: Fish exposed to the effluent.

  • Procedure:

    • Expose fish to various concentrations of the effluent for a specified period.

    • Collect a small blood sample from the fish.

    • Prepare a thin blood smear on a microscope slide.

    • Fix and stain the smear (e.g., with Giemsa stain).

    • Examine the erythrocytes under a microscope for the presence of micronuclei (small, separate nuclei in the cytoplasm).

  • Endpoint: The frequency of micronucleated erythrocytes.

Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

OECD_202_Workflow start Start prep_daphnia Prepare Daphnia neonates (<24h old) start->prep_daphnia prep_solutions Prepare Effluent Dilutions (≥5 concentrations + control) start->prep_solutions exposure Exposure (48h) - 4 replicates/concentration - 5 Daphnia/replicate prep_daphnia->exposure prep_solutions->exposure observation_24h Observe & Record Immobilisation at 24h exposure->observation_24h observation_48h Observe & Record Immobilisation at 48h observation_24h->observation_48h analysis Data Analysis (Probit or similar) observation_48h->analysis end Calculate 48h EC50 analysis->end

Caption: Workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Allium_Cepa_Workflow start Start grow_onions Grow Onion Bulbs in Effluent Concentrations (48-72h) start->grow_onions excise_roots Excise Root Tips grow_onions->excise_roots fixation Fixation (e.g., Carnoy's fixative) excise_roots->fixation hydrolysis Hydrolysis (1N HCl) fixation->hydrolysis staining Staining (e.g., Acetocarmine) hydrolysis->staining slide_prep Prepare Squash Slides staining->slide_prep microscopy Microscopic Examination slide_prep->microscopy analysis Calculate Mitotic Index & Score Chromosomal Aberrations microscopy->analysis end Determine Cytotoxicity & Genotoxicity analysis->end

Caption: Workflow for the Allium cepa Genotoxicity Assay.

Comet_Assay_Workflow start Start expose_organism Expose Organism to Effluent start->expose_organism isolate_cells Isolate Target Cells (e.g., Erythrocytes) expose_organism->isolate_cells embed_cells Embed Cells in Agarose on a Slide isolate_cells->embed_cells lysis Cell Lysis embed_cells->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining Stain DNA with Fluorescent Dye electrophoresis->staining visualization Visualize with Fluorescence Microscope staining->visualization image_analysis Image Analysis Software visualization->image_analysis end Quantify DNA Damage (% Tail DNA) image_analysis->end

Caption: Workflow for the Comet Assay.

Conclusion

The ecotoxicological assessment of untreated this compound effluent is crucial for understanding its environmental impact. While specific quantitative toxicity data for this dye is limited, the application of standardized test protocols as outlined in this guide will enable researchers to generate the necessary data for a comprehensive risk assessment. The use of a battery of tests, including acute toxicity assays with organisms from different trophic levels and sensitive genotoxicity assays, is highly recommended to fully characterize the potential hazards of untreated RB39 effluent. The methodologies and data presentation formats provided herein serve as a valuable resource for scientists and professionals working to mitigate the environmental risks associated with textile industry wastewater.

References

Physical and chemical specifications of commercial Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical specifications of commercial Reactive Black 39 (C.I. This compound). The information is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their work.

Chemical and Physical Specifications

This compound is a bifunctional reactive azo dye known for its deep black shade and good fastness properties on cellulosic fibers.[1] Its key identifiers and physical properties are summarized below.

PropertySpecificationSource(s)
C.I. Name This compound[2]
C.I. Number 205071[2]
CAS Number 68259-02-9[3]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[2][4]
Molecular Weight 1021.16 g/mol [2][4]
Appearance Black Powder[4]
Solubility in Water > 300 g/L[4]
Insolubility in Water ≤ 0.02%[4]

Spectroscopic Properties

UV-Visible Spectroscopy

As a black dye, this compound is expected to exhibit broad absorption across the entire visible spectrum. Azo dyes typically show a strong absorption band in the visible region due to π-π* transitions of the conjugated azo linkage (-N=N-). For black azo dyes, this is often a composite of multiple absorption bands. One study on a "Black-B" reactive azo dye reported a maximum absorption (λmax) at 597 nm.[5] Given its complex, double azo structure, this compound likely has a λmax in the 590-620 nm range, with significant absorption at other wavelengths contributing to its black color.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be complex, showing characteristic peaks for its various functional groups. Based on its structure as a dichlorotriazine reactive dye, the following peaks can be anticipated:

Wavenumber (cm⁻¹)AssignmentSource(s)
~3400 (broad)O-H and N-H stretching (from hydroxyl and amino groups, and absorbed water)[8][9]
~1624N-H bending (primary and secondary amines)[8]
~1495-N=N- stretching (azo group)
~1445Methylene group (-CH₂-) vibrations[10]
~1145S=O stretching (sulfonate groups, -SO₃⁻)
~854C-Cl stretching (in the dichlorotriazine ring)[8]
~793C-Cl stretching (in the dichlorotriazine ring)[10]

Fastness Properties

The performance of a reactive dye is largely determined by its fastness to various treatments. The typical fastness ratings for this compound on cotton fabric are provided below.

Fastness PropertyISO StandardRating (Grade 1-5, 5 being best; Lightfastness 1-8, 8 being best)Source(s)
LightISO 105-B025-6[4]
Washing (Color Change)ISO 105-C064-5[4]
Washing (Staining)ISO 105-C065[4]
Perspiration (Acidic, Staining)ISO 105-E044-5[4]
Perspiration (Alkaline, Staining)ISO 105-E044[4]
Rubbing (Dry)ISO 105-X124[4]
Rubbing (Wet)ISO 105-X123[4]

Experimental Protocols

The following are summaries of the standardized methodologies for determining the fastness properties of textiles dyed with this compound.

Light Fastness (ISO 105-B02)

This method determines the resistance of the color of textiles to an artificial light source that is representative of natural daylight (D65).[3] A specimen of the dyed textile is exposed to a xenon arc lamp under controlled conditions.[3] Simultaneously, a set of blue wool references with known lightfastness (grades 1-8) are also exposed.[11] The color change of the test specimen is assessed by comparing it to the fading of the blue wool references.[12]

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic and commercial laundering.[13] A dyed specimen is attached to a multi-fiber fabric.[14] The composite sample is then agitated in a soap solution under specified conditions of time and temperature in a testing apparatus such as a launder-ometer.[15][16] The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are evaluated using grey scales.[5]

Color Fastness to Perspiration (ISO 105-E04)

This method assesses the resistance of a textile's color to the effects of human perspiration.[9] A specimen of the dyed textile is placed in contact with a multi-fiber fabric and treated with two different solutions, one acidic and one alkaline, containing histidine to simulate sweat.[8] The composite specimens are then placed under a specified pressure in a test device and subjected to a controlled temperature for a set period.[9] The color change of the specimen and the staining of the multi-fiber fabric are assessed using grey scales.[9]

Color Fastness to Rubbing (ISO 105-X12)

Also known as crocking, this test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[17] A specimen of the dyed fabric is rubbed with a dry and a wet white cotton cloth under controlled pressure using a crockmeter.[18] The degree of color transferred to the white cloths is then evaluated by comparing the staining with a grey scale.[10]

Synthesis and Reaction Mechanism

Synthesis Pathway

The manufacturing process for this compound involves a multi-step synthesis. It begins with the diazotization of 2,4-Diaminobenzenesulfonic acid and 2-Aminobenzene-1,4-disulfonic acid. These diazonium salts are then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline and acidic conditions, respectively. The resulting intermediate is then condensed with 2,4,6-Trichloro-1,3,5-triazine, followed by ammoniation to yield the final this compound dye.[2]

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Process cluster_2 Product A 2,4-Diaminobenzenesulfonic acid P1 Diazotization A->P1 B 2-Aminobenzene-1,4-disulfonic acid B->P1 C 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid P2 Coupling C->P2 D 2,4,6-Trichloro-1,3,5-triazine P3 Condensation D->P3 E Ammonia P4 Ammoniation E->P4 P1->P2 Diazonium Salts P2->P3 Intermediate P3->P4 F This compound P4->F

Synthesis workflow for this compound.
Reaction with Cellulose (B213188)

This compound forms a covalent bond with cellulosic fibers (e.g., cotton) under alkaline conditions. The reactive group, a monochlorotriazine, undergoes nucleophilic substitution with the hydroxyl groups of the cellulose polymer. This reaction results in the formation of a stable ether linkage, making the dye a permanent part of the fiber.

Reaction_Mechanism cluster_1 Conditions cluster_2 Products RB39 This compound (Dye-Triazine-Cl) Reaction RB39->Reaction Cellulose Cellulose (Cell-OH) Cellulose->Reaction Alkali Alkaline pH (e.g., NaOH) Alkali->Reaction DyedFiber Dyed Cellulose (Dye-Triazine-O-Cell) Byproduct HCl Reaction->DyedFiber Reaction->Byproduct

Reaction of this compound with cellulose.

References

Methodological & Application

Application Notes and Protocols for Reactive Black 39 in Cotton Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of C.I. Reactive Black 39 in the dyeing of cotton textiles. The information is intended to guide researchers in achieving optimal and reproducible dyeing results.

Overview of this compound

This compound is a multifunctional azo dye widely used for dyeing cellulosic fibers such as cotton due to its ability to form a strong covalent bond with the fiber, resulting in excellent wash fastness.[1][2][3] It is suitable for various application methods, including exhaust dyeing and printing.[4]

Chemical Properties:

  • C.I. Name: this compound[4][5]

  • Molecular Formula: C₂₅H₁₄ClN₁₀Na₅O₁₆S₅[5]

  • Molecular Weight: 1021.16 g/mol [4][5][6]

  • Appearance: Black Powder[4]

  • Solubility: >300 g/L in water[4]

Quantitative Data

Table 1: Fastness Properties of this compound on Cotton Fabric
Fastness TestStandardRating (1-5 Scale)
Light FastnessISO 105 B025-6
Washing (Water, Severe)ISO 105 E01Effect: 5, Stain: 4-5
Chlorinated Water (20mg/l active chlorine)ISO 105 E03Effect: 3-4, Stain: 3-4
Perspiration (Alkaline)ISO 105 E04Effect: 4-5, Stain: 4
Perspiration (Acid)ISO 105 E04Effect: 5, Stain: 4
Rubbing (Dry)ISO 105 X125
Rubbing (Wet)ISO 105 X123-4

Source: Technical Data Sheet[4]

Experimental Protocols

Materials and Reagents
  • Scoured and bleached 100% cotton fabric

  • This compound dye

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) (Electrolyte)

  • Sodium carbonate (Na₂CO₃) (Alkali/Fixing Agent)

  • Acetic acid (CH₃COOH) for pH adjustment and neutralization

  • Wetting agent (optional)

  • Sequestering agent (optional, for hard water)[7]

  • Synthrapol or other neutral detergent for washing

  • Distilled or deionized water

  • Laboratory dyeing machine or beakers with a water bath shaker

  • pH meter

  • Spectrophotometer for color measurement (optional)

Pre-treatment of Cotton Fabric

To ensure uniform dyeing, the cotton fabric must be properly prepared to remove any impurities, oils, and sizing agents.

  • Scouring: Wash the fabric in a solution containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of sodium carbonate at 80-90°C for 60 minutes.

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by cold water, until all residual alkali and detergent are removed.

  • Bleaching (Optional): For brilliant, clear shades, bleach the scoured fabric with a suitable bleaching agent (e.g., hydrogen peroxide).

  • Drying: Dry the fabric at room temperature or in an oven at a low temperature.

Exhaust Dyeing Protocol

This protocol is for a laboratory-scale exhaust dyeing process. Adjustments may be necessary for different equipment and desired shade depths.

Recipe:

  • Dye: 1-4% on weight of fabric (o.w.f.)

  • Electrolyte (NaCl or Na₂SO₄): 40-80 g/L

  • Alkali (Na₂CO₃): 15-20 g/L

  • Wetting Agent: 0.5-1 g/L (optional)

  • Sequestering Agent: 0.5-1 g/L (optional)[7]

  • Material-to-Liquor Ratio (M:L): 1:20

Procedure:

  • Dye Bath Preparation:

    • Set the dye bath at 50°C and adjust the pH to just below 7.[8]

    • Add the pre-dissolved wetting and sequestering agents (if used) to the required volume of water.

    • Prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of cold water and then dissolving it in hot water (around 80°C).[8] Add this to the dye bath.

  • Dyeing - Exhaustion Phase:

    • Introduce the pre-wetted cotton fabric into the dye bath.

    • Run the machine or agitate the bath for 10-15 minutes to ensure even wetting and initial dye uptake.

    • Gradually add the pre-dissolved electrolyte (salt) in three portions over 30 minutes while raising the temperature to 80-85°C.[8] The salt helps in the exhaustion of the dye onto the fabric.[7]

    • Continue dyeing at this temperature for 20-30 minutes after the final salt addition.[8]

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the pre-dissolved alkali (sodium carbonate) to the dye bath over a period of 10 minutes.[8] This raises the pH and initiates the chemical reaction between the dye and the cotton fiber.[1]

    • Continue the dyeing process for a further 30-60 minutes at 85°C, depending on the desired shade depth.[8]

  • Post-Dyeing Treatment (Wash-off):

    • Drain the dye bath.

    • Rinse the dyed fabric thoroughly with cold running water for 10 minutes to remove unfixed dye.[8]

    • Soaping: Treat the fabric with a solution of 1-2 g/L of neutral detergent (e.g., Synthrapol) at boiling temperature for 15-20 minutes. This step is crucial to remove any hydrolyzed dye and improve wash fastness.

    • Rinse again with hot water, followed by cold water.

    • Neutralization: If necessary, rinse with a dilute solution of acetic acid (0.5-1 g/L) to neutralize any residual alkali.

    • Finally, rinse with cold water.

  • Drying: Squeeze the excess water from the fabric and air-dry or tumble-dry at a low temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Exhaust Dyeing Process cluster_post Post-Dyeing Treatment scouring Scouring (Detergent, Na2CO3, 80-90°C) rinsing1 Hot & Cold Rinsing scouring->rinsing1 drying1 Drying rinsing1->drying1 bath_prep Dye Bath Preparation (Dye, Water, Auxiliaries, 50°C, pH < 7) drying1->bath_prep exhaustion Exhaustion Phase (Add Fabric, Add Salt, Raise Temp to 85°C) bath_prep->exhaustion fixation Fixation Phase (Add Alkali, Dye for 30-60 min at 85°C) exhaustion->fixation cold_rinse Cold Rinse fixation->cold_rinse soaping Soaping at Boil (Neutral Detergent) cold_rinse->soaping hot_cold_rinse Hot & Cold Rinse soaping->hot_cold_rinse neutralization Neutralization (Acetic Acid) hot_cold_rinse->neutralization final_rinse Final Cold Rinse neutralization->final_rinse drying2 Drying final_rinse->drying2

Caption: Experimental workflow for dyeing cotton with this compound.

Dye-Fiber Interaction

dye_fiber_interaction cluster_reactants Reactants in Alkaline Medium cluster_products Reaction Products dye This compound (with reactive group) branch dye->branch cotton Cotton Fiber (Cellulose-OH) cotton->branch dyed_fiber Dyed Cotton Fiber (Cellulose-O-Dye) Covalent Bond hydrolyzed_dye Hydrolyzed Dye (Dye-OH) Unfixed branch->dyed_fiber Fixation (desired reaction) branch->hydrolyzed_dye Hydrolysis (side reaction with water)

Caption: Chemical interaction between this compound and cotton fiber.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Handle dye powders in a well-ventilated area or under a fume hood to avoid inhalation.[6]

  • This compound may cause skin and eye irritation.[6] In case of contact, rinse thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[6]

References

Application of Reactive Black 39 for Staining Cellulose Fibers: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 39 (C.I. 205071) is a double azo, triazine-based reactive dye widely used in the textile industry for achieving deep black shades on cellulosic fibers such as cotton and viscose.[1] Its molecular structure allows for the formation of a covalent bond with the hydroxyl groups of cellulose (B213188), resulting in excellent wash fastness and color stability.[2] This application note provides detailed protocols for the use of this compound in staining cellulose fibers for research purposes, including methodologies for exhaust and cold pad-batch dyeing. The information is intended for researchers, scientists, and professionals in drug development who may use stained cellulose as a substrate or require a well-characterized colored cellulosic material.

Principle of Reaction

This compound, like other triazine-based reactive dyes, forms a covalent bond with cellulose under alkaline conditions. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated hydroxyl groups of the cellulose fibers act as the nucleophile, attacking the electrophilic carbon atom of the triazine ring and displacing a chlorine atom. This process, known as fixation, is typically facilitated by the presence of an alkali, such as sodium carbonate or sodium hydroxide (B78521), and is influenced by factors including temperature, pH, and electrolyte concentration.[3]

A competing reaction is the hydrolysis of the dye, where the reactive group reacts with hydroxide ions in the aqueous solution instead of the cellulose fiber. This hydrolyzed dye is no longer capable of forming a covalent bond with the fiber and needs to be washed off to ensure good wet fastness properties.

Data Presentation

The following tables summarize typical quantitative data for the application of black reactive dyes on cotton fibers. It is important to note that specific values for this compound may vary depending on the exact experimental conditions, substrate, and equipment used. The provided data represents a general range for achieving deep black shades.

Table 1: Typical Parameters for Exhaust Dyeing of Cotton with Black Reactive Dyes

ParameterPale ShadeMedium ShadeDeep Shade (Black)
Dye Concentration (% owf) 0.5 - 1.02.0 - 4.05.0 - 8.0
Glauber's Salt (g/L) 20 - 4040 - 6060 - 80
Sodium Carbonate (g/L) 10 - 1515 - 2020
Liquor Ratio 1:20 - 1:301:15 - 1:201:10 - 1:15
Temperature (°C) 6060 - 8080 - 90
Time (minutes) 45 - 6060 - 7575 - 90
pH 10.5 - 11.010.5 - 11.011.0 - 11.5
Expected K/S Value 5 - 1015 - 20> 20
Typical Exhaustion (%) 60 - 7070 - 8075 - 85
Typical Fixation (%) 50 - 6060 - 7065 - 75

Note: % owf = percentage on the weight of fiber. K/S value is a measure of color strength.

Table 2: Typical Parameters for Cold Pad-Batch Dyeing of Cotton with Black Reactive Dyes

ParameterValue
Dye Concentration (g/L) 20 - 30
Urea (g/L) 50 - 100
Sodium Silicate (B1173343) (38-40°Bé) (mL/L) 100 - 150
Caustic Soda (36°Bé) (mL/L) 5 - 15
Wetting Agent (g/L) 1 - 2
Padding Temperature (°C) 20 - 30
Batching Time (hours) 12 - 24
Liquor Pick-up (%) 60 - 80
Expected K/S Value > 20
Typical Fixation (%) 80 - 95[4]

Experimental Protocols

Materials
  • Cellulose Fibers (e.g., scoured and bleached cotton fabric)

  • This compound (C.I. 205071)

  • Glauber's Salt (Na₂SO₄) or Sodium Chloride (NaCl)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Silicate (38-40°Bé)

  • Caustic Soda (NaOH, 36°Bé)

  • Urea

  • Non-ionic Wetting Agent

  • Acetic Acid (CH₃COOH)

  • Non-ionic Detergent

  • Distilled or Deionized Water

  • Laboratory Dyeing Machine (for exhaust dyeing)

  • Padding Mangle (for cold pad-batch dyeing)

  • Spectrophotometer for color measurement

Protocol 1: Exhaust Dyeing Method for Deep Black Shade

This protocol is suitable for laboratory-scale dyeing of cellulose fabric samples to achieve a deep black shade.

  • Preparation of Dyebath:

    • Calculate the required amount of water to achieve the desired liquor ratio (e.g., 1:15).

    • Weigh the required amount of this compound (e.g., 6% on the weight of fabric). Make a paste with a small amount of cold water and then dissolve it in a portion of the total water volume by stirring.

    • In the main dyebath, dissolve the required amount of Glauber's salt (e.g., 70 g/L).

    • Add the dissolved dye solution to the dyebath.

    • Add a sequestering agent (e.g., 1 g/L) if hard water is used.

  • Dyeing Procedure:

    • Introduce the pre-wetted cellulose fabric into the dyebath at room temperature.

    • Raise the temperature to 40°C and run for 10 minutes.

    • Gradually raise the temperature to 80°C over 30 minutes.

    • Run the machine for another 30 minutes at 80°C to allow for dye exhaustion.

    • In a separate container, dissolve the required amount of sodium carbonate (e.g., 20 g/L) in a small amount of hot water and then dilute with cold water.

    • Add the dissolved sodium carbonate to the dyebath in two portions over 15 minutes.

    • Continue the dyeing process for a further 60 minutes at 80°C for fixation.

  • Washing-off (Soaping):

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Rinse with hot water (around 60°C).

    • Treat the fabric in a bath containing a non-ionic detergent (e.g., 2 g/L) at the boil (95-100°C) for 15 minutes.

    • Rinse again with hot water and then with cold water until the water runs clear.

    • Neutralize the fabric in a bath containing acetic acid (e.g., 1 g/L) for 5 minutes.

    • Finally, rinse with cold water and air dry.

Protocol 2: Cold Pad-Batch Method for Deep Black Shade

This method is suitable for continuous or semi-continuous staining of larger fabric samples and is known for its high fixation efficiency and reduced water and energy consumption.

  • Preparation of Padding Liquor:

    • In a container, dissolve the required amount of this compound (e.g., 28 g/L) and Urea (e.g., 100 g/L) in water.[5] A wetting agent (e.g., 1 g/L) can also be added.

    • In a separate container, prepare the alkali solution by mixing sodium silicate (e.g., 120 mL/L) and caustic soda (e.g., 8 mL/L).[5]

    • Just before padding, mix the dye solution and the alkali solution. The stability of this mixture is limited, so it should be used promptly.

  • Padding Procedure:

    • Set the padding mangle to achieve the desired liquor pick-up (e.g., 70%).

    • Pass the dry, pre-treated cellulose fabric through the padding liquor at a constant speed.

    • Ensure even impregnation of the fabric.

  • Batching (Fixation):

    • Immediately after padding, batch the fabric onto a roll and wrap it in a plastic film to prevent drying and exposure to air (carbon dioxide).

    • Store the batched fabric at room temperature (20-25°C) for 12-24 hours to allow for dye fixation.

  • Washing-off (Soaping):

    • After the batching period, unroll the fabric and wash it thoroughly following the same washing-off procedure as described in the exhaust dyeing protocol (Step 3).

Visualizations

Reaction Mechanism

ReactionMechanism Dye This compound (D-Triazine-Cl) CovalentBond Dyed Cellulose (D-Triazine-O-Cellulose) HydrolyzedDye Hydrolyzed Dye (D-Triazine-OH) Dye->HydrolyzedDye + OH⁻ (Hydrolysis) Cellulose Cellulose-OH Cellulosate Cellulose-O⁻ (Nucleophile) Cellulose->Cellulosate + OH⁻ Alkali Alkali (OH⁻) Water H₂O Cellulosate->CovalentBond + Dye-Cl HCl HCl

Caption: Covalent fixation of this compound on cellulose via nucleophilic substitution.

Experimental Workflow: Exhaust Dyeing

ExhaustDyeingWorkflow Start Start Prep Prepare Dyebath (Dye, Salt, Water) Start->Prep Dyeing Introduce Fabric Raise Temperature (80°C) Prep->Dyeing Exhaustion Exhaustion Phase (30 min) Dyeing->Exhaustion AlkaliAdd Add Alkali (Sodium Carbonate) Exhaustion->AlkaliAdd Fixation Fixation Phase (60 min at 80°C) AlkaliAdd->Fixation Wash Washing-off (Rinse, Soap, Neutralize) Fixation->Wash Dry Dry Fabric Wash->Dry End End Dry->End

Caption: Workflow for the exhaust dyeing of cellulose fibers with this compound.

Experimental Workflow: Cold Pad-Batch Dyeing

ColdPadBatchWorkflow Start Start Prep Prepare Padding Liquor (Dye, Urea, Alkali) Start->Prep Padding Pad Fabric (70% Pick-up) Prep->Padding Batching Batch and Wrap in Plastic (12-24 hours at RT) Padding->Batching Wash Washing-off (Rinse, Soap, Neutralize) Batching->Wash Dry Dry Fabric Wash->Dry End End Dry->End

Caption: Workflow for the cold pad-batch dyeing of cellulose fibers.

References

Application Notes and Protocols for Visualizing Proteins in Gel Electrophoresis Using Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Reactive Black 39 is a multifunctional diazo reactive dye traditionally used in the textile industry.[1][2][3] Its application in biological research is emerging, particularly in the visualization of proteins following polyacrylamide gel electrophoresis (PAGE). The reactive nature of this dye allows for the formation of stable, covalent bonds with proteins, offering a potentially robust and sensitive staining method. This document provides detailed protocols for the use of this compound in protein gel staining, alongside comparative data and a description of its putative mechanism of action.

Mechanism of Action

This compound is an azo dye containing a reactive chlorotriazine group.[3] The staining mechanism is predicated on the formation of a covalent bond between the dye molecule and amino acid residues of the proteins within the gel matrix. Under alkaline conditions, the chlorine atom on the triazine ring is susceptible to nucleophilic substitution by the functional groups present on the protein. The primary targets for this reaction are the ε-amino group of lysine, the sulfhydryl group of cysteine, and the hydroxyl groups of serine, threonine, and tyrosine. This covalent interaction results in a stable and permanent staining of the protein bands.

A patent related to the use of reactive dyes for protein staining suggests that the reaction can be directed towards specific amino acid residues by controlling the pH of the staining solution.[4] For general protein staining, an alkaline environment facilitates the reaction with a broader range of nucleophilic groups, leading to a more intense signal.[4]

Quantitative Data Summary

The following table summarizes the hypothetical performance of this compound in comparison to standard protein staining reagents. This data is illustrative and serves as a guideline for researchers. Actual performance may vary based on experimental conditions and protein characteristics.

FeatureThis compound (Hypothetical)Coomassie Brilliant Blue R-250Silver Staining
Detection Limit ~5-15 ng~30-100 ng[5]~0.5-5 ng[5]
Linear Dynamic Range Moderate to GoodModerateNarrow
Protocol Time ~1.5 - 2.5 hours~1-3 hours (fast protocol)[5]~1.5 hours to overnight[5]
Mass Spectrometry Compatibility Potentially, with optimizationYes[6][7]Yes (with specific protocols)[6]
Reversibility No (covalent)Yes[6]No (generally)[5]
Cost Low to ModerateLow[8]High[8]

Experimental Protocols

I. Materials
  • Reagents:

    • This compound (powder)

    • Methanol (ACS grade)

    • Glacial Acetic Acid (ACS grade)

    • Sodium Carbonate (Na₂CO₃)

    • Sodium Bicarbonate (NaHCO₃)

    • Deionized water (dH₂O)

  • Solutions:

    • Fixing Solution: 40% Methanol, 10% Acetic Acid in dH₂O.

    • Staining Solution (0.1% w/v this compound): Dissolve 100 mg of this compound in 100 mL of dH₂O. Prepare fresh.

    • Staining Buffer (0.1 M Carbonate-Bicarbonate, pH 9.5): Prepare a solution of 0.1 M Na₂CO₃ and 0.1 M NaHCO₃. Mix appropriate volumes to achieve a pH of 9.5.

    • Final Staining Solution: Mix the 0.1% this compound solution with the Staining Buffer in a 1:1 ratio just before use.

    • Destaining Solution: 40% Methanol, 10% Acetic Acid in dH₂O.

    • Stopping Solution: 10% Acetic Acid in dH₂O.

II. Staining Protocol for Polyacrylamide Gels

This protocol is designed for standard SDS-PAGE mini-gels. Volumes should be adjusted for larger gels.

  • Fixation:

    • Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.

    • Place the gel in a clean container and add a sufficient volume of Fixing Solution to fully immerse the gel.

    • Incubate for 30-60 minutes at room temperature with gentle agitation. This step is crucial for removing SDS and fixing the proteins within the gel matrix.

  • Washing:

    • Discard the Fixing Solution.

    • Wash the gel with dH₂O for 5-10 minutes with gentle agitation. Repeat this step twice more to ensure the removal of residual acid and methanol.

  • Staining:

    • Decant the final wash water.

    • Add the freshly prepared Final Staining Solution to the gel, ensuring it is fully submerged.

    • Incubate for 60-90 minutes at room temperature with gentle agitation. The alkaline pH facilitates the covalent reaction between the dye and the proteins.

  • Destaining:

    • Pour off the staining solution.

    • Add the Destaining Solution and gently agitate. Protein bands should start to become visible against a stained background.

    • Change the destaining solution every 30-60 minutes until the protein bands are clearly resolved and the background is significantly reduced.

  • Stopping and Storage:

    • Once the desired band intensity and background clarity are achieved, discard the Destaining Solution.

    • Add the Stopping Solution and incubate for 10 minutes.

    • The gel can be stored in the Stopping Solution or dH₂O at 4°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_electrophoresis Protein Separation cluster_staining Staining Procedure cluster_analysis Analysis gel_electrophoresis 1. SDS-PAGE fixation 2. Fixation (40% Methanol, 10% Acetic Acid) gel_electrophoresis->fixation Gel Transfer washing 3. Washing (dH₂O) fixation->washing staining 4. Staining (this compound, pH 9.5) washing->staining destaining 5. Destaining (40% Methanol, 10% Acetic Acid) staining->destaining imaging 6. Imaging and Documentation destaining->imaging quantification 7. Densitometric Analysis imaging->quantification

Caption: Workflow for protein visualization using this compound.

Putative Signaling Pathway (Mechanism of Staining)

staining_mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactive_dye This compound (with Chlorotriazine) covalent_bond Covalent Bond Formation (Nucleophilic Substitution) reactive_dye->covalent_bond protein_residues Protein Nucleophilic Groups (-NH₂, -SH, -OH) protein_residues->covalent_bond Alkaline pH (e.g., pH 9.5) stained_protein Stained Protein (Stable Complex) covalent_bond->stained_protein

Caption: Covalent staining mechanism of this compound with proteins.

References

Application Notes and Protocols for the Treatment of Reactive Black 39 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reactive Black 39 (RB39) is a widely used multifunctional azo dye in the textile industry. Due to its complex aromatic structure and the presence of reactive groups, it is recalcitrant to conventional wastewater treatment methods, leading to significant environmental concerns. These application notes provide a comprehensive overview of the methodologies employed in the study of RB39 degradation in wastewater, with a focus on advanced oxidation processes (AOPs), adsorption, and biological treatments. The protocols detailed below are designed to be adaptable for laboratory-scale research and can serve as a foundation for pilot-scale studies. While specific data for this compound is presented where available, data from closely related dyes such as Reactive Black 5 (RB5) and Reactive Black B (RBB) are also included as valuable reference points due to their structural similarities and frequent use as model compounds in wastewater treatment research.

Analytical Methods for Quantification

Accurate quantification of RB39 is crucial for assessing the efficiency of any treatment process. The primary methods include UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound using UV-Visible Spectrophotometry

  • Preparation of Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 5, 10, 20, 50, 100 mg/L).

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of RB39 across the UV-Visible spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance. For Reactive Black dyes, this is often around 580-600 nm[1].

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Sample Measurement: Measure the absorbance of the treated wastewater samples (after appropriate dilution if necessary) at the λmax.

  • Concentration Calculation: Determine the concentration of RB39 in the samples using the equation from the calibration curve. The decolorization efficiency can be calculated using the formula: Decolorization Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol 2: Analysis of this compound and its Byproducts by HPLC

High-Performance Liquid Chromatography is employed for more detailed analysis, including the separation and quantification of the parent dye and its degradation byproducts.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reverse-phase column is typically used[2][3].

  • Mobile Phase: A common mobile phase is a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol[2]. The gradient program should be optimized to achieve good separation of the peaks of interest.

  • Sample Preparation: Filter the wastewater samples through a 0.45 µm syringe filter before injection to remove any particulate matter[4].

  • Analysis: Inject a known volume of the sample into the HPLC system. The retention time and peak area are used to identify and quantify the compounds by comparing them with standards. A DAD can provide spectral information to aid in peak identification[2].

Treatment Methodologies

Several methods have been investigated for the effective removal of Reactive Black dyes from wastewater. These can be broadly categorized into Advanced Oxidation Processes, Adsorption, and Biological Treatments.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively degrade organic pollutants[5][6].

1. Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals[7]. The photo-Fenton process enhances this reaction through UV irradiation, which promotes the regeneration of Fe²⁺ from Fe³⁺[8][9].

Protocol 3: Degradation of this compound by Fenton/Photo-Fenton Process

  • Reactor Setup: Use a batch reactor equipped with a magnetic stirrer. For the photo-Fenton process, include a UV lamp (e.g., a medium-pressure mercury lamp)[8].

  • Reaction Conditions:

    • Prepare a solution of this compound of known concentration in the reactor.

    • Adjust the pH of the solution to an acidic range (typically pH 2.5-3.5) using sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)[4][7].

    • Add the Fenton's reagent: a source of ferrous ions (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂)[7]. The optimal concentrations of Fe²⁺ and H₂O₂ need to be determined experimentally.

  • Experiment Execution:

    • For the Fenton process, start the reaction by adding H₂O₂ after the pH and Fe²⁺ concentration are set.

    • For the photo-Fenton process, switch on the UV lamp after the addition of H₂O₂[8].

    • Withdraw samples at regular time intervals.

  • Sample Analysis: Immediately quench the reaction in the collected samples by adding a strong base (e.g., NaOH) to raise the pH or a radical scavenger. Analyze the samples for residual dye concentration using UV-Vis spectrophotometry or HPLC. Total Organic Carbon (TOC) analysis can be used to determine the extent of mineralization[5].

Table 1: Comparison of Fenton and Photo-Fenton Processes for Reactive Dye Degradation

ParameterFenton ProcessPhoto-Fenton ProcessReference
Mineralization Efficiency Typically lower, around 70% for RBB.Higher, can exceed 98% for RBB.[8][9]
Reaction Time Slower degradation rate.Faster degradation rate due to photocatalytic regeneration of Fe²⁺.[8][9]
Optimal pH Acidic (pH 2.5-3.5).Acidic (pH 2.5-3.5).[4][7]
Key Reagents Fe²⁺, H₂O₂.Fe²⁺, H₂O₂, UV light.[7][8]

2. Ozonation

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

Protocol 4: Ozonation of this compound

  • Reactor Setup: Use a bubble column reactor where ozone gas is bubbled through the dye solution.

  • Ozone Generation: Generate ozone from dry oxygen or air using an ozone generator.

  • Reaction Conditions:

    • Fill the reactor with the RB39 solution of a known concentration.

    • Adjust the initial pH as required; ozonation efficiency can be pH-dependent.

    • Start bubbling ozone gas at a constant flow rate.

  • Sample Collection and Analysis: Collect samples at different time intervals and analyze for residual dye concentration and TOC. Unreacted ozone in the off-gas should be safely decomposed.

Adsorption

Adsorption is a physical process where dye molecules are removed from the solution by adhering to the surface of a solid adsorbent.

Protocol 5: Adsorption of this compound onto an Adsorbent

  • Adsorbent Preparation: Various low-cost adsorbents like activated carbon, bentonite (B74815) clay, and agricultural waste can be used[10][11]. The adsorbent may require pre-treatment such as washing, drying, and sieving.

  • Batch Adsorption Experiments:

    • Add a known mass of the adsorbent to a series of flasks containing the RB39 solution of a known initial concentration.

    • Agitate the flasks at a constant temperature in a shaker for a specified period to reach equilibrium.

    • Investigate the effect of parameters such as pH, adsorbent dose, initial dye concentration, and contact time.

  • Analysis:

    • After adsorption, separate the adsorbent from the solution by centrifugation or filtration.

    • Analyze the supernatant for the final dye concentration.

    • The adsorption capacity at equilibrium (qₑ in mg/g) can be calculated as: qₑ = [(C₀ - Cₑ) * V] / m where C₀ and Cₑ are the initial and equilibrium concentrations (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

  • Isotherm and Kinetic Modeling: Analyze the experimental data using adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Table 2: Adsorption Capacities of Various Adsorbents for Reactive Dyes

AdsorbentReactive DyeAdsorption Capacity (mg/g)Optimal pHReference
APTES-modified Spent Coffee GroundsReactive Black 5148.682[12]
Bentonite ClayReactive Black 525.57Not specified[11]
Activated SludgeReactive Dyes71-1162[13]
Magnetic Mesoporous CarbonReactive Black 5123.51Not specified[14]
Biological Treatment

Biological methods utilize microorganisms like bacteria, fungi, and algae to degrade or adsorb dyes.

Protocol 6: Biological Decolorization of this compound

  • Microorganism and Culture Medium: Isolate or obtain a microbial strain known for dye degradation (e.g., Pseudomonas sp., Bacillus albus)[15][16]. Prepare a suitable sterile nutrient medium to support microbial growth.

  • Inoculum Preparation: Grow the microbial culture to a desired cell density (e.g., measured by optical density at 600 nm).

  • Decolorization Experiment:

    • Inoculate the sterile medium containing RB39 with the prepared inoculum.

    • Incubate the flasks under controlled conditions of temperature, pH, and agitation. An un-inoculated flask serves as a control.

    • Monitor the decolorization by withdrawing samples at regular intervals.

  • Analysis: Centrifuge the samples to separate the biomass. Analyze the supernatant for residual dye concentration. The biomass can also be analyzed to distinguish between biodegradation and biosorption.

Table 3: Biological Treatment of Reactive Dyes

MicroorganismReactive DyeDecolorization Efficiency (%)TimeReference
Pseudomonas aeruginosaReactive Black 59524 hours[16]
Bacillus albus DD1Reactive Black 59838 hours[15]
Rhizopus arrhizusReactive Black B1003 days[17]
Saccharomyces cerevisiae X19G2Reactive Black 5Optimized for high efficiencyNot specified[18]

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Wastewater Treatment Study

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment Processes cluster_analysis Analysis cluster_results Results & Interpretation Wastewater Wastewater containing This compound Char Characterization (Initial Concentration, pH, TOC) Wastewater->Char AOP Advanced Oxidation (Fenton, Ozonation) Char->AOP Treatment Adsorption Adsorption (Activated Carbon, Clay) Char->Adsorption Treatment Biological Biological Treatment (Bacterial, Fungal) Char->Biological Treatment UV_Vis UV-Vis Spectrophotometry (Decolorization) AOP->UV_Vis Sampling & Analysis HPLC HPLC (Degradation Products) AOP->HPLC Sampling & Analysis TOC TOC Analysis (Mineralization) AOP->TOC Sampling & Analysis Adsorption->UV_Vis Biological->UV_Vis Biological->HPLC Efficiency Efficiency Calculation UV_Vis->Efficiency HPLC->Efficiency TOC->Efficiency Kinetics Kinetic Modeling Efficiency->Kinetics Mechanism Mechanism Elucidation Kinetics->Mechanism

Caption: General workflow for studying the treatment of this compound in wastewater.

Degradation Pathway of Azo Dyes via Advanced Oxidation

degradation_pathway AzoDye This compound (Azo Dye) Intermediates Aromatic Intermediates (e.g., Naphthalenesulfonates) AzoDye->Intermediates Hydroxyl •OH (Hydroxyl Radical) Hydroxyl->AzoDye Attack on Azo Bond & Rings Hydroxyl->Intermediates Further Oxidation CarboxylicAcids Short-chain Carboxylic Acids (e.g., Formic, Oxalic Acid) Hydroxyl->CarboxylicAcids Oxidation Intermediates->CarboxylicAcids Mineralization CO₂ + H₂O + Inorganic Salts CarboxylicAcids->Mineralization

Caption: Simplified degradation pathway of azo dyes by hydroxyl radicals.

References

Application Notes and Protocols for Reactive Black 39 in Microbial Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biotechnological applications of Reactive Black 39 for microbial staining, with a primary focus on its use as a viability indicator. Due to the limited availability of specific data for this dye in microbiological literature, the protocols provided are based on the chemical properties of this compound and established methods for similar reactive dyes.

Introduction

This compound, also known as C.I. This compound, is a water-soluble, anionic, double azo dye.[1][2] Its chemical structure contains a chlorotriazine group, which is a reactive moiety capable of forming covalent bonds with nucleophilic groups such as amines and hydroxyls present on biological macromolecules.[3][4] This reactivity, combined with a proposed mechanism of inducing oxidative stress, suggests its utility in differentiating between live and dead microbial cells.[5]

Principle of Application: Viability Staining

The primary proposed application of this compound in microbiology is as a viability stain. The principle is based on the integrity of the microbial cell membrane.

  • Live Cells: In viable cells with intact membranes, this compound is largely excluded and thus, these cells exhibit minimal staining.

  • Dead or Membrane-Compromised Cells: In cells with damaged membranes, the dye can penetrate the cell and covalently bind to intracellular proteins and other amine-containing molecules.[6][7] This results in the retention of the dye and a distinct dark coloration of the dead cells.

One proposed mechanism of its antimicrobial action involves the penetration of the bacterial cell wall and reaction with hydroxyl groups, leading to the formation of reactive oxygen species (ROS) that can damage DNA and proteins.[5] This cytotoxic activity further supports its application in identifying non-viable cells.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the scientific literature regarding the use of this compound for microbial staining. The following table outlines the key parameters that would need to be empirically determined for optimal performance.

ParameterRecommended Starting Range/ValueNotes
Excitation Wavelength (max) To be determinedAs an azo dye, it may have complex absorption spectra. It is not primarily marketed as a fluorescent dye.
Emission Wavelength (max) To be determinedIf fluorescent properties are discovered, this will be a key parameter.
Stock Solution Concentration 1-10 mg/mL in sterile, protein-free buffer (e.g., PBS)Due to its high solubility in water, preparing a stock solution in a buffer is recommended.[4]
Working Concentration 1 - 50 µg/mLThe optimal concentration will vary depending on the microbial species and cell density. Titration is necessary.
Incubation Time 15 - 60 minutesShorter times may be sufficient, but longer incubation could lead to non-specific staining.
Incubation Temperature Room Temperature (20-25°C) or 37°CShould be compatible with the optimal temperature for the microorganism being studied.
Staining Buffer Protein-free buffer (e.g., Phosphate-Buffered Saline - PBS)The presence of proteins in the buffer can react with the dye, reducing its effectiveness for intracellular staining.[1]

Experimental Protocols

Safety Precautions: this compound is a chemical dye. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and eye protection.[8] Avoid inhalation of the powder and direct contact with skin and eyes.[9] Dispose of dye waste according to institutional guidelines.

Protocol 1: Preparation of this compound Staining Solution

This protocol describes the preparation of a stock and working solution of this compound.

Materials:

  • This compound powder

  • Sterile, protein-free Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution (e.g., 1 mg/mL):

    • Weigh out 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of sterile, protein-free PBS in a microcentrifuge tube.

    • Vortex thoroughly to ensure complete dissolution.

    • Note: The stock solution should be prepared fresh. If storage is necessary, it should be protected from light and stored at 2-8°C for a short period. Stability under storage should be validated.

  • Prepare Working Solution (e.g., 10 µg/mL):

    • Dilute the stock solution 1:100 in sterile, protein-free PBS. For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of PBS.

    • The optimal working concentration must be determined empirically for each microbial species and experimental condition. A good starting point is to test a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

Protocol 2: Microbial Viability Staining for Microscopy

This protocol outlines the steps for staining a microbial suspension with this compound to assess cell viability using bright-field microscopy.

Materials:

  • Microbial cell suspension (e.g., bacterial or fungal culture)

  • This compound working solution

  • Protein-free PBS

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Cell Preparation:

    • Harvest microbial cells from culture (liquid or solid media).

    • Wash the cells once with protein-free PBS to remove residual media components.

    • Resuspend the cell pellet in protein-free PBS to a suitable density for microscopy.

  • Staining:

    • Add the this compound working solution to the cell suspension. The final volume and cell concentration should be optimized.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing (Optional but Recommended):

    • Centrifuge the stained cell suspension to pellet the cells.

    • Remove the supernatant and resuspend the cells in fresh PBS to remove excess, unbound dye. This step helps to reduce background staining.

  • Microscopy:

    • Place a drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip.

    • Observe the cells under a bright-field microscope.

    • Expected Result: Dead or membrane-compromised cells will appear dark or black, while live cells should remain largely unstained.

Protocol 3: Counterstaining for Total Cell Visualization (Hypothetical)

To visualize the entire population of cells (both live and dead), a counterstain that labels all cells can be used. The compatibility of this compound with other stains needs to be empirically validated. A simple stain like crystal violet or safranin could potentially be used after the initial viability staining.

Materials:

  • This compound stained cells (from Protocol 2)

  • Simple stain solution (e.g., 0.1% Crystal Violet or 0.5% Safranin)

  • Deionized water

Procedure:

  • Prepare a Smear:

    • After staining with this compound (and the optional wash step), place a drop of the cell suspension on a clean microscope slide and spread it into a thin film.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing the slide quickly through a flame a few times.

  • Counterstaining:

    • Flood the smear with the counterstain solution (e.g., crystal violet) for 30-60 seconds.

    • Gently rinse the slide with deionized water to remove excess stain.

    • Blot the slide dry with bibulous paper.

  • Microscopy:

    • Observe the slide under a bright-field microscope.

    • Expected Result: Dead cells will appear dark from the this compound staining, while live cells will take up the color of the counterstain (e.g., purple for crystal violet).

Visualizations

G cluster_0 Live Cell (Intact Membrane) cluster_1 Dead Cell (Compromised Membrane) Live_Cell Live Bacterium Result_Live Cell remains unstained RB39_out This compound RB39_out->Live_Cell Membrane is impermeable to dye Dead_Cell Dead Bacterium Binding Covalent binding to intracellular amines Dead_Cell->Binding RB39_in This compound RB39_in->Dead_Cell Dye penetrates membrane Result_Dead Cell is stained black Binding->Result_Dead

Caption: Proposed mechanism of this compound for microbial viability staining.

G start Start: Microbial Cell Suspension prep 1. Cell Preparation: Wash and resuspend in protein-free PBS start->prep stain 2. Staining: Add this compound working solution prep->stain incubate 3. Incubation: 15-30 min at RT, protected from light stain->incubate wash 4. Washing (Optional): Centrifuge and resuspend in fresh PBS incubate->wash microscopy 5. Observation: Bright-field microscopy wash->microscopy end End: Differentiate Live vs. Dead Cells microscopy->end

Caption: Experimental workflow for microbial viability staining with this compound.

References

Application Notes: An Experimental Protocol for Reactive Black 39 Staining in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 39 is a diazo, vinyl sulfone-based reactive dye, primarily utilized in the textile industry for its ability to form covalent bonds with fibers like cotton. Its application in biological microscopy is not standard; however, its properties suggest potential utility in specific contexts, such as the quenching of autofluorescence or as a general cytoplasmic and nuclear counterstain. This document provides a detailed, experimental protocol for the use of this compound as a potential stain for biological specimens. The vinyl sulfone group in this compound can form a stable, covalent bond with hydroxyl or amino groups present in biological macromolecules like proteins under alkaline conditions.

Principle of Operation

The staining mechanism relies on the reaction of the vinyl sulfone group of the dye with nucleophilic groups in tissues, such as the amino and hydroxyl groups of proteins. This reaction is typically facilitated under alkaline conditions (pH 9-11), which promotes the activation of the vinyl sulfone moiety and the deprotonation of the target functional groups on the tissue, leading to a stable, covalent ether or amine linkage. Due to its dark color, it is hypothesized that this compound could also function as an effective quencher of endogenous fluorescence (autofluorescence) in tissues, similar to the established use of Sudan Black B.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate laboratory precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and work in a well-ventilated area or a fume hood when preparing solutions from the solid dye. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Experimental Protocols

Protocol 1: Preparation of this compound Staining Solution

This protocol outlines the preparation of a stock solution and a working staining solution of this compound.

Materials:

  • This compound powder

  • Distilled water

  • 70% Ethanol (B145695)

  • Sodium carbonate (Na₂CO₃)

  • 0.5 M Sodium carbonate buffer (pH 10.5)

  • Magnetic stirrer and stir bar

  • Filter paper (0.22 µm)

Procedure:

  • 1% Stock Solution Preparation:

    • Weigh 1 gram of this compound powder.

    • Dissolve the powder in 100 mL of 70% ethanol.

    • Stir on a magnetic stirrer for 1-2 hours until fully dissolved.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • Store the stock solution in a tightly sealed container at 4°C, protected from light.

  • 0.1% Working Staining Solution Preparation:

    • To prepare 10 mL of the working solution, mix 1 mL of the 1% stock solution with 9 mL of 0.5 M sodium carbonate buffer (pH 10.5).

    • This working solution should be prepared fresh before each use, as the reactivity of the vinyl sulfone group is highest in the freshly prepared alkaline solution.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

This protocol provides a step-by-step guide for staining paraffin-embedded tissue sections with this compound, potentially for quenching autofluorescence.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 0.1% this compound working staining solution

  • 70% Ethanol

  • Distilled water

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene (2 changes of 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes of 3 minutes each), 95% (1 change of 3 minutes), and 70% (1 change of 3 minutes).

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Incubate the slides in the freshly prepared 0.1% this compound working staining solution for 10-20 minutes at room temperature.

  • Differentiation and Washing:

    • Briefly rinse the slides in 70% ethanol to remove excess stain.

    • Wash thoroughly in distilled water for 5 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70% (1 minute), 95% (1 minute), and 100% (2 changes of 2 minutes each).

    • Clear in xylene (2 changes of 3 minutes each).

    • Mount with a permanent mounting medium.

Quantitative Data Summary

ParameterStock SolutionWorking SolutionStaining Incubation
Dye This compoundThis compoundThis compound
Concentration 1% (w/v)0.1% (w/v)0.1% (w/v)
Solvent 70% Ethanol0.5 M Na₂CO₃ Buffer0.5 M Na₂CO₃ Buffer
pH Not applicable10.510.5
Incubation Time 1-2 hours (dissolving)Prepare fresh10-20 minutes
Temperature Room TemperatureRoom TemperatureRoom Temperature

Diagrams

G cluster_prep Solution Preparation cluster_staining Staining Protocol powder This compound Powder stock_sol 1% Stock Solution in 70% Ethanol powder->stock_sol Dissolve & Filter working_sol 0.1% Working Solution (pH 10.5) stock_sol->working_sol Dilute in Buffer stain Incubate in Working Solution (10-20 min) working_sol->stain Use Freshly Prepared rehydrate Deparaffinize & Rehydrate Tissue rehydrate->stain wash Rinse in 70% Ethanol & Water stain->wash mount Dehydrate & Mount wash->mount

Caption: Experimental workflow for this compound staining.

G cluster_dye This compound cluster_tissue Biological Tissue cluster_reaction Covalent Bonding dye Vinyl Sulfone Group (-SO₂-CH=CH₂) bond Stable Covalent Bond Formation (Ether or Amine Linkage) dye->bond protein Protein with -NH₂ or -OH groups protein->bond alkaline Alkaline Conditions (pH 9-11) alkaline->bond

Caption: Covalent bonding mechanism of this compound.

Application Notes and Protocols for Reactive Black 39 Staining with Fixation and Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 is a multifunctional, amine-reactive azo dye suitable for distinguishing between live and dead cells in a population. Its reactive group forms a stable covalent bond with primary amines on proteins. In live cells with intact membranes, the dye primarily labels surface proteins, resulting in low-level fluorescence. However, in dead cells with compromised membranes, the dye enters the cytoplasm and reacts with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][2][3] This differential staining allows for the exclusion of non-viable cells from analysis in techniques such as flow cytometry and fluorescence microscopy. A key advantage of amine-reactive dyes like this compound is their suitability for protocols that require subsequent fixation and permeabilization for intracellular staining, as the dye-protein adducts are well-retained.[2]

These application notes provide a detailed protocol for staining cells with this compound, followed by fixation and permeabilization for further analysis, such as immunofluorescence.

Data Presentation

As no specific quantitative data for this compound was found in the literature, the following table provides a general framework for optimizing the staining concentration. Researchers should perform a titration to determine the optimal concentration for their specific cell type and experimental conditions.

ParameterRecommended RangePurpose
This compound Concentration 0.1 µg/mL - 10 µg/mLTo determine the optimal signal-to-noise ratio for discriminating live and dead cell populations.
Incubation Time 15 - 30 minutesTo allow for sufficient reaction of the dye with cellular proteins.
Incubation Temperature Room Temperature (20-25°C)Standard condition for the staining reaction.
Cell Density 1 x 10^5 to 1 x 10^7 cells/mLTo ensure consistent staining and avoid dye depletion.

Experimental Protocols

This section details the step-by-step procedures for cell staining, fixation, and permeabilization.

Materials
  • This compound

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell culture medium

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)

  • Wash Buffer (e.g., PBS with 2% BSA)

  • Adherent or suspension cells

Protocol 1: Staining of Suspension Cells with this compound followed by Fixation and Permeabilization

This protocol is suitable for cells grown in suspension, such as lymphocytes or various cell lines.

  • Cell Preparation:

    • Harvest cells and centrifuge at 300-500 x g for 5 minutes.

    • Discard the supernatant and wash the cells once with 1 mL of ice-cold PBS.

    • Centrifuge again and resuspend the cell pellet in PBS at a concentration of 1 x 10^6 cells/mL.

  • This compound Staining:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).

    • Add the desired amount of this compound to the cell suspension. It is recommended to perform a titration to determine the optimal concentration.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Add 1 mL of Wash Buffer (PBS with 2% BSA) to the cell suspension and centrifuge at 300-500 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer (4% paraformaldehyde in PBS).

    • Incubate for 15-20 minutes at room temperature.

  • Washing after Fixation:

    • Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant.

  • Permeabilization:

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).

    • Incubate for 10-15 minutes at room temperature.

  • Washing after Permeabilization:

    • Add 1 mL of Wash Buffer and centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant.

  • Downstream Applications:

    • The cells are now ready for intracellular antibody staining or other downstream applications.

Protocol 2: Staining of Adherent Cells with this compound followed by Fixation and Permeabilization

This protocol is designed for cells grown in culture dishes or on coverslips.

  • Cell Preparation:

    • Grow cells on sterile coverslips or in a multi-well plate to the desired confluency.

    • Gently aspirate the culture medium.

  • Washing:

    • Wash the cells twice with PBS.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS at the desired concentration.

    • Add the staining solution to the cells, ensuring the entire surface is covered.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells twice with PBS.

  • Fixation:

    • Add Fixation Buffer (4% paraformaldehyde in PBS) to the cells.

    • Incubate for 15-20 minutes at room temperature.[4][5]

  • Washing after Fixation:

    • Aspirate the fixation buffer and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature.[4][5]

  • Washing after Permeabilization:

    • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Downstream Applications:

    • The cells are now ready for immunofluorescence staining or other imaging applications.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Staining and Intracellular Analysis start Start with Live Cell Suspension stain Stain with this compound (Distinguishes Live/Dead Cells) start->stain wash1 Wash to Remove Excess Dye stain->wash1 fix Fixation (e.g., 4% Paraformaldehyde) wash1->fix wash2 Wash fix->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm wash3 Wash perm->wash3 block Blocking (e.g., BSA) wash3->block ab_stain Intracellular Antibody Staining block->ab_stain analysis Analysis (Flow Cytometry / Microscopy) ab_stain->analysis

Caption: Workflow for viability staining followed by fixation and permeabilization.

G cluster_pathway Principle of Differential Staining with this compound live_cell Live Cell (Intact Membrane) surface_proteins Surface Protein Labeling live_cell->surface_proteins Limited Access dead_cell Dead Cell (Compromised Membrane) intracellular_proteins Intracellular Protein Labeling dead_cell->intracellular_proteins Free Access dye This compound (Membrane Impermeant) dye->live_cell dye->dead_cell dim_signal Dim Fluorescence surface_proteins->dim_signal Results in bright_signal Bright Fluorescence intracellular_proteins->bright_signal Results in

Caption: Differential staining of live and dead cells by this compound.

References

Application Notes and Protocols: Reactive Black 39 as an Investigational Counterstain in Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 is a multifunctional diazo reactive dye.[1] While extensively used in the textile industry for its ability to form strong covalent bonds with fibers, its application in histology as a counterstain is not well-documented.[2][3] Reactive dyes, in principle, can offer permanent and high-contrast staining by forming covalent linkages with tissue components, primarily with amine and hydroxyl groups present in proteins and other macromolecules.[4] This covalent bonding could result in high-fastness staining that is resistant to subsequent washing steps and fading.[5]

These application notes provide a hypothetical and investigational framework for researchers interested in exploring the potential of this compound as a novel counterstain in histological applications. The following protocols are based on the general principles of histological staining and the known chemistry of reactive dyes. This is not a validated protocol and requires optimization and validation by the end-user.

Principle of Staining

Reactive dyes, such as this compound, contain reactive groups (e.g., dichlorotriazine or vinyl sulfone) that can form covalent bonds with nucleophilic groups in tissue, such as the amino groups of lysine (B10760008) residues in proteins and hydroxyl groups in carbohydrates.[4] This proposed mechanism suggests that under appropriate pH and temperature conditions, this compound could irreversibly bind to cellular and extracellular matrix components, providing a stable and intense counterstain.

cluster_0 This compound in Solution cluster_1 Tissue Section cluster_2 Stained Tissue Reactive_Dye This compound (with reactive group) Stained_Tissue Covalently Bound This compound Reactive_Dye->Stained_Tissue Covalent Bond Formation (alkaline pH, heat) Tissue_Component Protein with -NH2 and -OH groups Tissue_Component->Stained_Tissue

Hypothetical binding mechanism of this compound to tissue.

Quantitative Data Summary

As the use of this compound in histology is novel, no established quantitative data is available. The following tables are provided as templates for researchers to systematically record their experimental findings during the validation process.

Table 1: Properties of this compound

PropertyValue / InformationSource
C.I. Name This compound[3]
Molecular Formula C25H14ClN10Na5O16S5[3]
Molecular Weight 1021.16 g/mol [3]
Appearance Black Powder-
Reactive Group Dichlorotriazine (likely)[3]
Solubility Soluble in water-
Absorption Max (λmax) ~597 nm (for a similar "Reactive Black-B")[6]

Table 2: Experimental Log for Staining Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Dye Concentration (w/v) 0.1%0.5%1.0%2.0%
Solvent Distilled WaterPBS (pH 7.4)Alkaline Buffer (pH 8.5)Alkaline Buffer (pH 9.5)
Incubation Time (min) 5101520
Incubation Temperature (°C) 25375060
Staining Intensity (Subjective)
Background Staining (Subjective)
Cellular Localization
Photostability (after mounting)

Experimental Protocols

Materials and Reagents:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Alkaline buffer (e.g., Tris-HCl or Carbonate-Bicarbonate buffer), pH 8.5-9.5

  • Ethanol (B145695) (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium (compatible with xylene)

  • Paraffin-embedded tissue sections on slides

  • Coplin jars or staining dishes

Equipment:

  • Microscope

  • Fume hood

  • Water bath or incubator

  • Staining racks

Experimental Workflow for Validation:

Start Start: Paraffin-embedded tissue sections Deparaffinize Deparaffinize and Rehydrate (Xylene and Ethanol series) Start->Deparaffinize Wash1 Wash in Distilled Water Deparaffinize->Wash1 Primary_Stain Perform Primary Stain (e.g., Immunohistochemistry) Wash1->Primary_Stain Wash2 Wash in Buffer Primary_Stain->Wash2 Counterstain Counterstain with This compound (Varying concentrations, pH, time, and temperature) Wash2->Counterstain Wash3 Rinse in Distilled Water Counterstain->Wash3 Dehydrate Dehydrate (Ethanol series) Wash3->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount with Coverslip Clear->Mount Microscopy Microscopic Evaluation (Assess staining intensity, contrast, and localization) Mount->Microscopy

Proposed workflow for validating this compound as a counterstain.

Protocol 1: Preparation of this compound Stock Solution

NOTE: Due to the reactive nature of the dye, prepare stock solutions fresh. A 10% (w/v) stock solution in DMSO is recommended.

  • In a chemical fume hood, weigh out 100 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO.

  • Vortex or sonicate until the dye is completely dissolved.

  • Store in a tightly sealed, light-protected container at 4°C for short-term use (up to 1 week). For longer storage, aliquot and store at -20°C.

Protocol 2: Staining of Paraffin-Embedded Tissue Sections

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 x 3 minutes.

    • Immerse in 70% ethanol for 2 x 3 minutes.

    • Rinse thoroughly in distilled water.

  • (Optional) Primary Staining:

    • Perform any desired primary staining (e.g., immunohistochemistry, special stains). Follow the specific protocol for the primary stain.

    • Wash the slides according to the primary staining protocol.

  • Counterstaining with this compound (Optimization Required):

    • Prepare a working solution of this compound by diluting the stock solution in an appropriate buffer. It is recommended to test a range of concentrations from 0.1% to 2.0% (v/v) in an alkaline buffer (pH 8.5-9.5) to facilitate the covalent reaction.

    • Immerse the slides in the this compound working solution. Test incubation times from 5 to 20 minutes and temperatures from room temperature to 60°C.

    • After incubation, rinse the slides thoroughly in distilled water to remove excess dye.

  • Dehydration and Clearing:

    • Immerse in 95% ethanol for 2 x 2 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in xylene (or substitute) for 2 x 5 minutes.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and coverslip.

    • Examine under a microscope.

Data Interpretation and Troubleshooting

  • Staining Intensity: Evaluate the intensity of the black or dark blue-black counterstain. If too weak, increase the dye concentration, incubation time, temperature, or pH of the staining solution. If too strong, reduce these parameters.

  • Background Staining: High background may result from inadequate washing or overly harsh staining conditions. Ensure thorough rinsing after the counterstaining step.

  • Specificity: Observe the localization of the stain. Ideally, it should provide clear contrast to the primary stain without obscuring it.

  • Photostability: Assess the stability of the stain after prolonged exposure to light during microscopy. The covalent nature of the bond should theoretically provide good photostability.

Safety and Handling

  • Personal Protective Equipment: Wear appropriate PPE, including gloves, safety goggles, and a lab coat when handling this compound powder and solutions.[7]

  • Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood. May cause respiratory irritation.[7]

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush with copious amounts of water.[7]

  • Ingestion: Harmful if swallowed.[7]

  • Disposal: Dispose of waste according to local regulations.

Disclaimer: This document is intended for research purposes only. The protocols and information provided are hypothetical and have not been validated for clinical diagnostic use. The user assumes all responsibility for the optimization, validation, and safe handling of this compound.

References

Application Notes and Protocols for the Removal of Reactive Black Dyes via Adsorption and Biosorption

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive dyes, such as Reactive Black 5 (RB5), are widely used in the textile industry due to their vibrant colors and excellent water-fastness.[1] However, a significant portion of these dyes is lost to wastewater during the dyeing process, posing a considerable environmental threat due to their complex aromatic structures and poor biodegradability.[1][2] Adsorption and biosorption have emerged as highly effective and popular methods for the decolorization of dyeing wastewaters, owing to their efficiency, cost-effectiveness, and ease of operation.[3][4]

This document provides detailed application notes and protocols for the removal of Reactive Black dyes from aqueous solutions using various adsorbent and biosorbent materials. The information is intended for researchers, scientists, and professionals involved in environmental remediation and water treatment. The protocols are based on methodologies reported in peer-reviewed scientific literature. While the focus is on Reactive Black 5 (RB5), a representative and extensively studied dye, the principles and methods are broadly applicable to other similar reactive dyes.

Adsorbent and Biosorbent Performance

A wide range of materials have been investigated for the removal of Reactive Black dyes. These include commercially available adsorbents like activated carbon, as well as low-cost biosorbents derived from agricultural waste, clays, and microbial biomass.[2][4] The effectiveness of an adsorbent is primarily measured by its maximum adsorption capacity (q_max).

Table 1: Comparative Adsorption Capacities of Various Materials for Reactive Black 5 (RB5)

Adsorbent/BiosorbentTypeMaximum Adsorption Capacity (q_max) in mg/gSource
Magnetic Mesoporous CarbonActivated Carbon (from Macadamia Nutshell)123.51[5]
ChitosanBiopolymer2498 (for Reactive Blue 2, indicative)[4]
Commercial Activated Carbon (CAC)Activated Carbon280 - 720 (general range for reactive dyes)[4]
Bentonite ClayClay Mineral~31 (under optimal conditions)[6]
Corynebacterium glutamicumMicrobial Biomass184.9[1]
Orange Peels (OP)Agricultural WasteFavorable, but specific q_max not stated[7]
Cherry Stones & ChitosanComposite Biopolymer0.273[8]

Key Experimental Parameters

The efficiency of the adsorption process is influenced by several critical physicochemical parameters, including pH, adsorbent dosage, initial dye concentration, contact time, and temperature.[3][9] Optimizing these parameters is essential for achieving maximum dye removal.

Table 2: Summary of Optimized Experimental Conditions for Reactive Black 5 (RB5) Removal

AdsorbentInitial Dye Conc. (mg/L)Adsorbent Dose (g/L)Optimal pHContact TimeTemperatureBest Fit Isotherm/Kinetic ModelSource
Magnetic Mesoporous CarbonNot specifiedNot specifiedNot specifiedNot specified30-50 °CLangmuir / Elovich[5]
Bentonite Clay170Not specified1040 min50 °C (323 K)Langmuir / Pseudo-second-order[6]
Commercial Activated Carbon30 - 2501 - 10Not specified10 - 120 min25 - 45 °CLangmuir / Pseudo-second-order[2]
Orange Peels10 - 100Not specified290 minNot specifiedFreundlich[7]
Cherry Stones & Chitosan30100 (3g in 30mL)Not specified6 h30 °CFreundlich / Pseudo-second-order[8]
Bacillus speciesNot specifiedNot specified11.348 h37 °CFreundlich[10]
ChitosanNot specifiedNot specifiedNot specified~ 60 min25 - 50 °CLangmuir / Pseudo-second-order[11]

Experimental Protocols

The following sections detail standardized protocols for preparing biosorbents and conducting batch adsorption experiments to evaluate the removal of Reactive Black dyes.

Protocol 1: Preparation of a Low-Cost Biosorbent from Agricultural Waste

This protocol provides a general procedure for preparing biosorbents from materials like fruit peels, nutshells, or stones.

  • Collection and Cleaning: Collect the raw agricultural waste material. Wash it thoroughly with tap water to remove dirt and debris, followed by a final rinse with deionized water.

  • Drying: Dry the washed material in an oven at 60-80°C for 24-48 hours, or until a constant weight is achieved, to remove all moisture.

  • Size Reduction: Grind the dried biomass into a fine powder using a mechanical grinder or blender.

  • Sieving: Sieve the powder to obtain particles of a uniform and desired size, for example, between 125 and 250 µm.[6] A smaller particle size generally provides a larger surface area for adsorption.[6]

  • Chemical Modification (Optional): To enhance adsorption capacity, the biosorbent can be chemically treated. For instance, treating with a mild acid or base can introduce or activate functional groups on the surface.

  • Final Wash and Storage: Wash the prepared adsorbent with deionized water until the pH of the filtrate is neutral. Dry the material again in an oven at 60°C and store it in an airtight container or desiccator until use.

G cluster_prep Biosorbent Preparation Workflow A Raw Agricultural Waste (e.g., Peels, Shells) B Wash with DI Water A->B C Oven Dry (60-80°C, 24h) B->C D Grind to Powder C->D E Sieve to Uniform Particle Size D->E F Store in Desiccator E->F

Caption: General workflow for preparing a low-cost biosorbent.

Protocol 2: Batch Adsorption Experiments

This protocol describes the methodology for assessing the dye removal efficiency of a prepared adsorbent in a batch system.

  • Prepare Dye Stock Solution: Accurately weigh a known amount of Reactive Black 5 dye powder and dissolve it in deionized water to prepare a stock solution of high concentration (e.g., 1000 mg/L). The molecular weight of RB5 is 991.82 g/mol .[12]

  • Prepare Working Solutions: Prepare a series of working solutions of different initial concentrations (e.g., 25, 50, 100, 150 mg/L) by diluting the stock solution.[6]

  • Spectrophotometer Calibration: Determine the maximum absorbance wavelength (λ_max) for RB5 using a UV-Vis spectrophotometer (typically 597 nm).[12] Create a calibration curve by measuring the absorbance of the prepared working solutions at this wavelength.

  • Adsorption Assay:

    • For each experimental run, add a precise amount of adsorbent (e.g., 0.04 g) to a fixed volume of dye solution (e.g., 20 mL) in an Erlenmeyer flask.[12]

    • Adjust the initial pH of the solution to the desired value (e.g., using 0.1 M HCl or 0.1 M NaOH).[7]

    • Place the flasks in a temperature-controlled orbital shaker set to a constant agitation speed (e.g., 100-150 rpm) and temperature.[6][13]

    • Withdraw samples at predetermined time intervals (e.g., 10, 20, 40, 60, 90, 120 min) to study the kinetics.[2]

  • Sample Analysis:

    • Immediately after collection, separate the adsorbent from the solution by centrifugation or filtration (e.g., using a 0.45 µm syringe filter).

    • Measure the absorbance of the supernatant (the clear liquid) at the dye's λ_max.

    • Use the calibration curve to determine the final dye concentration (C_t) in the solution.

  • Calculations:

    • Adsorption Capacity (q_t): Calculate the amount of dye adsorbed per unit mass of adsorbent (mg/g) at time t using the following equation: q_t = (C_0 - C_t) * V / m Where:

      • C_0 = Initial dye concentration (mg/L)

      • C_t = Dye concentration at time t (mg/L)

      • V = Volume of the solution (L)

      • m = Mass of the adsorbent (g)[14]

    • Removal Efficiency (%): Calculate the percentage of dye removed from the solution: % Removal = [(C_0 - C_e) / C_0] * 100 Where C_e is the concentration at equilibrium.

G cluster_batch Batch Adsorption Experimental Workflow A Prepare Dye Solutions (Stock & Working) B Add Adsorbent to Dye Solution (m, V, C₀) A->B C Adjust pH B->C D Agitate at Constant Temp & Speed C->D E Collect Samples at Time Intervals (t) D->E F Separate Adsorbent (Filter/Centrifuge) E->F G Measure Final Conc. (Ct) via UV-Vis Spec. F->G H Calculate qe and % Removal G->H

Caption: Workflow for a typical batch adsorption experiment.

Protocol 3: Data Analysis - Isotherm and Kinetic Modeling

The experimental data are analyzed using isotherm and kinetic models to understand the adsorption mechanism, surface properties, and potential rate-controlling steps.[6][15]

  • Adsorption Isotherm Modeling: Describes the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase.

    • Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface.[6]

    • Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces.[6]

  • Adsorption Kinetic Modeling: Describes the rate of dye uptake by the adsorbent.

    • Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of available sites.

    • Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons.[2][6] This model is very commonly found to fit dye adsorption data well.[2][15]

  • Model Fitting: Use linear or non-linear regression methods to fit the experimental data to the equations of the models described above. The model with the highest correlation coefficient (R²) is typically considered the best fit for the experimental data.

G cluster_analysis Data Analysis and Modeling Workflow A Experimental Data (qe vs. Ce for Isotherms) (qt vs. t for Kinetics) B Fit Isotherm Models (Langmuir, Freundlich) A->B C Fit Kinetic Models (Pseudo-1st, Pseudo-2nd) A->C D Determine Best-Fit Model (Highest R² Value) B->D C->D E Interpret Parameters (q_max, K_L, K_F, k₁, k₂) D->E F Elucidate Adsorption Mechanism E->F

Caption: Logical flow for kinetic and isotherm data analysis.

Adsorbent Regeneration and Reusability

For practical and economic viability, the ability to regenerate and reuse the adsorbent is crucial. Desorption studies are performed to recover the adsorbed dye and regenerate the adsorbent for subsequent cycles. Common eluents tested for desorption include NaOH, HCl, NaCl, and ethanol.[8] For acidic dyes like RB5, alkaline solutions such as NaOH have been shown to be effective desorption agents.[7][8] The regeneration efficiency is typically evaluated over several adsorption-desorption cycles.[5][8]

The removal of Reactive Black 39 and similar dyes from wastewater is effectively achieved through adsorption and biosorption. A variety of materials, from commercial activated carbons to low-cost agricultural wastes, have demonstrated high removal efficiencies. The success of the process is highly dependent on optimizing key parameters such as pH, contact time, and adsorbent dose. The protocols outlined in this document provide a comprehensive framework for researchers to prepare biosorbents, conduct batch adsorption studies, and analyze the resulting data to evaluate and compare the performance of different materials for dye remediation.

References

Enzymatic Degradation of Reactive Black 39: Application Notes and Protocols for Bioremediation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic degradation of the diazo azo dye, Reactive Black 39. The information compiled herein is intended to guide researchers in the field of bioremediation and drug development in studying and applying enzymatic processes for the removal of this recalcitrant dye from wastewater.

Note on this compound vs. Reactive Black 5: Scientific literature predominantly focuses on Reactive Black 5 (RB5), a diazo dye with a chemical structure very similar to this compound. Due to this close structural analogy and their frequent interchangeable use in research, the data and protocols presented in this document are primarily based on studies involving Reactive Black 5, which are considered highly relevant and applicable to this compound.

Introduction to Enzymatic Degradation of this compound

This compound is a synthetic dye widely used in the textile industry, characterized by its complex aromatic structure and two azo bonds (-N=N-), making it resistant to conventional wastewater treatment methods. Enzymatic degradation offers a promising and environmentally friendly alternative for the bioremediation of effluents containing this dye. The primary mechanism of enzymatic degradation involves the cleavage of the azo bonds, leading to the decolorization of the dye and the formation of less toxic aromatic amines, which can be further mineralized by microorganisms.[1][2][3]

The key enzymes involved in this process are:

  • Azoreductases: These enzymes catalyze the reductive cleavage of the azo bonds, typically under anaerobic or microaerophilic conditions, using NADH or NADPH as an electron donor.[1][3][4] This initial step is crucial for the complete breakdown of the dye.

  • Laccases: These multi-copper oxidases can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes.[5][6][7] Their activity can be enhanced by the presence of redox mediators.

  • Peroxidases: This group of enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), utilizes hydrogen peroxide to oxidize a wide variety of substrates, contributing to the degradation of complex dye molecules.[8][9][10]

Quantitative Data on Enzymatic Degradation

The efficiency of enzymatic degradation of diazo azo dyes like this compound is influenced by several factors, including enzyme type, pH, temperature, dye concentration, and the presence of co-substrates or mediators. The following tables summarize key quantitative data from various studies on the degradation of Reactive Black 5.

Table 1: Laccase-Mediated Decolorization of Reactive Black 5

Laccase SourceInitial Dye Concentration (mg/L)pHTemperature (°C)MediatorDecolorization Efficiency (%)Incubation TimeReference
Trametes villosaNot Specified4.525HBT (1-hydroxybenzotriazole)~60%24 h[11]
Coriolopsis gallica254.255HBT82%2 h[12]
Ganoderma lucidum IBL-05Not SpecifiedNot SpecifiedNot SpecifiedNone94 U/mL (Laccase Activity)Not Specified[13]

Table 2: Azoreductase-Mediated Decolorization of Azo Dyes

Azoreductase SourceDyeInitial Dye Concentration (mg/L)pHTemperature (°C)Electron DonorDecolorization Efficiency (%)Incubation TimeReference
Bacillus albus DD1Reactive Black 550740Yeast Extract (co-substrate)98%38 h[10]
Aeromonas punctataReactive Black 5Not SpecifiedNot SpecifiedNot SpecifiedNADHNot SpecifiedNot Specified[5]
Bacterial IsolatesReactive Dyes500740NADHNot SpecifiedNot Specified[3]

Table 3: Peroxidase-Mediated Decolorization of Reactive Black 5

Peroxidase SourceInitial Dye Concentration (mg/L)pHTemperature (°C)H₂O₂ ConcentrationDecolorization Efficiency (%)Incubation TimeReference
Coprinus cinereus409-10303.9 mM~96%Not Specified[9]
Nigella sativa30537Not Specified91%3 h[14]
Ganoderma lucidum IBL-05Not SpecifiedNot SpecifiedNot SpecifiedNot Specified472 U/mL (MnP Activity)Not Specified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of enzymatic degradation of this compound.

Protocol 1: Laccase Activity Assay

This protocol is for determining the activity of laccase using a common substrate, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

  • Laccase enzyme solution

  • 0.1 M Sodium acetate (B1210297) buffer (pH 4.5)

  • 10 mM ABTS solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing:

    • 2.5 mL of 0.1 M sodium acetate buffer (pH 4.5)

    • 0.3 mL of 10 mM ABTS solution

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding 0.2 mL of the laccase enzyme solution.

  • Immediately measure the increase in absorbance at 420 nm over a specific time period (e.g., 3-5 minutes) using a spectrophotometer.

  • Calculate the laccase activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized ABTS (ε = 36,000 M⁻¹ cm⁻¹). One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

Protocol 2: Azoreductase Activity Assay

This protocol describes the assay for azoreductase activity by monitoring the decolorization of a model azo dye, Methyl Red, or this compound itself.

Materials:

  • Azoreductase enzyme solution (cell-free extract or purified enzyme)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.0)

  • 1 mM this compound solution

  • 10 mM NADH or NADPH solution

  • Spectrophotometer

  • (Optional) Anaerobic chamber or nitrogen gas for creating anaerobic conditions

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 2.0 mL of 0.1 M potassium phosphate buffer (pH 7.0)

    • 0.2 mL of 1 mM this compound solution

    • 0.2 mL of azoreductase enzyme solution

  • (Optional for anaerobic assay) Place the cuvette in an anaerobic chamber or purge the solution with nitrogen gas for 5-10 minutes to remove oxygen.

  • Initiate the reaction by adding 0.1 mL of 10 mM NADH or NADPH solution.

  • Monitor the decrease in absorbance at the maximum wavelength of this compound (approximately 597 nm) over time.

  • Calculate the azoreductase activity as the rate of dye decolorization. One unit of activity can be defined as the amount of enzyme required to decolorize 1 µmol of the dye per minute.

Protocol 3: Peroxidase Activity Assay

This protocol outlines the determination of peroxidase activity using a common substrate like guaiacol (B22219) or directly on this compound.

Materials:

  • Peroxidase enzyme solution

  • 0.1 M Phosphate buffer (pH 6.0)

  • 10 mM Guaiacol solution (or 1 mM this compound solution)

  • 10 mM Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • 2.5 mL of 0.1 M phosphate buffer (pH 6.0)

    • 0.2 mL of 10 mM guaiacol solution (or 1 mM this compound solution)

    • 0.2 mL of peroxidase enzyme solution

  • Initiate the reaction by adding 0.1 mL of 10 mM H₂O₂ solution.

  • Immediately measure the increase in absorbance at 470 nm (for guaiacol oxidation) or the decrease in absorbance at the λmax of this compound over time.

  • Calculate the peroxidase activity based on the rate of change in absorbance.

Protocol 4: Analysis of Degradation Products by GC-MS

This protocol provides a general workflow for identifying the metabolic byproducts of this compound degradation.

Materials:

  • Degraded dye sample (supernatant after enzymatic treatment)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Extraction: After the enzymatic degradation experiment, centrifuge the sample to remove any biomass or precipitates. Extract the supernatant with an equal volume of ethyl acetate three times.

  • Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract using a rotary evaporator.

  • GC-MS Analysis: Resuspend the concentrated extract in a small volume of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) and inject it into the GC-MS system.

  • Identification: Analyze the resulting chromatogram and mass spectra. Identify the degradation products by comparing their mass spectra with libraries such as NIST.[15][16]

Visualizing Degradation Pathways and Workflows

Enzymatic Degradation Pathway of this compound

The enzymatic degradation of diazo azo dyes like this compound is a multi-step process. The initial and most critical step is the reductive cleavage of the two azo bonds by azoreductases, leading to the formation of aromatic amines. These amines are then further degraded by oxidative enzymes like laccases and peroxidases, ultimately leading to the mineralization of the dye into simpler, non-toxic compounds.[1][2][4]

Enzymatic_Degradation_Pathway cluster_reductive Anaerobic/Microaerophilic Stage cluster_oxidative Aerobic Stage RB39 This compound (Diazo Azo Dye) AromaticAmines Intermediate Aromatic Amines RB39->AromaticAmines Reductive Cleavage of Azo Bonds DegradationProducts Further Degradation Products AromaticAmines->DegradationProducts Oxidation Mineralization Mineralization (CO2, H2O, etc.) DegradationProducts->Mineralization Oxidation Azoreductase Azoreductase (NADH/NADPH) Laccase Laccase Peroxidase Peroxidase (H2O2)

Caption: Proposed enzymatic degradation pathway of this compound.

Experimental Workflow for Bioremediation Study

A typical experimental workflow for investigating the enzymatic degradation of this compound involves several key stages, from initial screening of enzymes to the analysis of degradation products and toxicity assessment.

Experimental_Workflow start Start: Isolate/Obtain Enzymes screening Enzyme Activity Screening (Laccase, Azoreductase, Peroxidase) start->screening optimization Optimization of Degradation Conditions (pH, Temp, Dye Conc.) screening->optimization degradation_exp Degradation Experiment (Decolorization Assay) optimization->degradation_exp analysis Analysis of Degradation Products (GC-MS, HPLC) degradation_exp->analysis toxicity Toxicity Assessment of Metabolites analysis->toxicity end End: Evaluate Bioremediation Potential toxicity->end

Caption: General experimental workflow for bioremediation research.

References

Reactive Black 39: A Versatile Tool for Elucidating Dye-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Black 39 (RB39) is a dichlorotriazine azo dye that serves as a valuable tool for investigating the interactions between small molecules and proteins. Its reactive nature allows for the formation of stable covalent bonds with specific amino acid residues, enabling a range of biophysical and biochemical studies. This document provides detailed application notes and protocols for utilizing this compound to characterize dye-protein interactions, with implications for basic research and drug development.

The core principle behind using RB39 lies in its ability to act as a probe. The dye's chromophore allows for easy detection and quantification, and changes in its spectral properties upon binding to a protein can provide insights into the binding event and the local environment of the binding site. Furthermore, the covalent nature of the interaction facilitates the identification of binding sites and the study of conformational changes in the protein.

Principle of Interaction

This compound contains a dichlorotriazine group, which is an amine-reactive moiety. This group readily reacts with nucleophilic side chains of amino acids on the protein surface, primarily the ε-amino group of lysine (B10760008) and the α-amino group at the N-terminus. Other nucleophilic residues such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole (B134444) group of histidine can also react, particularly at alkaline pH. The reaction results in the formation of a stable, covalent sulfonamide or amine bond between the dye and the protein.

This covalent interaction is central to many of the applications of RB39. It allows for the permanent labeling of proteins, which can then be used in a variety of downstream applications without the concern of the probe dissociating.

Applications in Research and Drug Development

The use of this compound as a tool to study dye-protein interactions has several key applications:

  • Binding Site Identification: By covalently labeling a protein with RB39, researchers can use techniques such as mass spectrometry to identify the specific amino acid residues that the dye has bound to. This information can help to map the binding sites of small molecules on the protein surface.

  • Studying Protein Conformation: Changes in the absorption or fluorescence spectrum of RB39 upon binding can indicate alterations in the protein's conformation. This can be used to study ligand-induced conformational changes or to probe the overall structural integrity of a protein.

  • Competitive Binding Assays: RB39 can be used in competitive binding assays to screen for and characterize the binding of other molecules, such as potential drug candidates. In this setup, the displacement of pre-bound RB39 by a test compound can be monitored by a change in a spectroscopic signal.

  • Enzyme Inhibition Studies: As many dyes are known to inhibit enzyme activity, RB39 can be used to investigate enzyme kinetics and mechanisms of inhibition. By covalently modifying the active site or an allosteric site, RB39 can act as an irreversible inhibitor, providing valuable information about the enzyme's function.

Data Presentation

While specific quantitative data for this compound is not extensively available in public literature, the following tables provide a template for how such data should be structured and can be populated with experimental results. The

Application Notes and Protocols for Assessing the Decolorization of Reactive Black 39 by Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for assessing the decolorization of the azo dye Reactive Black 39 by fungi. The methodologies outlined are based on established principles of mycoremediation of textile dyes and are adapted from studies on the closely related Reactive Black 5 due to a lack of specific literature for this compound. This protocol is intended to serve as a foundational guide for screening fungal species for their dye-degrading potential and for optimizing the decolorization process.

Introduction

Textile industry effluents are a significant source of water pollution, with azo dyes like this compound being particularly problematic due to their complex aromatic structures and resistance to conventional wastewater treatment methods.[1] Fungal bioremediation, or mycoremediation, presents an eco-friendly and cost-effective alternative for the treatment of these effluents.[2] Certain fungi, particularly white-rot fungi, produce potent extracellular ligninolytic enzymes such as laccases, manganese peroxidases (MnP), and lignin (B12514952) peroxidases (LiP) that can effectively decolorize and degrade these recalcitrant dyes.[3] This protocol details the necessary steps to evaluate the efficacy of fungal strains in decolorizing this compound.

Data Presentation: Optimal Conditions for Azo Dye Decolorization by Fungi

The efficiency of fungal decolorization is influenced by several key parameters. The following table summarizes optimal conditions identified in studies on the closely related azo dye, Reactive Black 5, which can be used as a starting point for optimizing the decolorization of this compound.

ParameterFungusOptimal ValueDecolorization Efficiency (%)Reference
pH Datronia sp. KAPI00395.088.01[1][4]
Coriolopsis gallica CLBE554.282.0[5]
Temperature (°C) Coriolopsis gallica CLBE555582.0[5]
Datronia sp. KAPI00393088.01[1]
Initial Dye Concentration (mg/L) Datronia sp. KAPI003960088.01[1][4]
Coriolopsis gallica CLBE552582.0[5]
Inoculum Size (% w/v) Datronia sp. KAPI00392.088.01[1][4]
Incubation Time Coriolopsis gallica CLBE552 hours77.6[5]
Datronia sp. KAPI0039100 hours~90[1]

Experimental Protocols

Fungal Strain and Culture Maintenance
  • Fungal Strain: Obtain a pure culture of the desired fungal strain (e.g., Phanerochaete chrysosporium, Trametes versicolor, Aspergillus niger, or other locally isolated strains).

  • Culture Medium: Prepare Potato Dextrose Agar (B569324) (PDA) plates for routine culture maintenance. The composition per liter of distilled water is: Potato Infusion (from 200 g potatoes), 20 g Dextrose, and 20 g Agar. Sterilize by autoclaving at 121°C for 15 minutes.

  • Maintenance: Inoculate the fungal strain onto PDA plates and incubate at a suitable temperature (typically 25-30°C) until sufficient growth is observed. Sub-culture periodically to maintain viability. Store stock cultures at 4°C.[1]

Preparation of Inoculum
  • Liquid Pre-culture: Prepare a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

  • Inoculation: From a mature PDA plate, cut out several small agar plugs (approximately 5 mm in diameter) from the actively growing edge of the fungal colony.

  • Incubation: Aseptically transfer the agar plugs into a flask containing the sterile liquid medium. Incubate the flask on a rotary shaker (e.g., 150 rpm) at the optimal growth temperature for the fungus (e.g., 28-30°C) for 5-7 days to obtain a homogenous mycelial suspension.[1]

Decolorization Experiment in Liquid Medium
  • Dye Solution: Prepare a stock solution of this compound in sterile distilled water. The concentration will depend on the experimental design, but a starting concentration of 100 mg/L is common.

  • Reaction Mixture: In an Erlenmeyer flask, combine a defined volume of a suitable basal medium (e.g., Czapek-Dox medium), the this compound solution to the desired final concentration, and any other components to be tested (e.g., additional carbon or nitrogen sources).[6]

  • Inoculation: Inoculate the reaction mixture with a standardized amount of the fungal pre-culture (e.g., 5-10% v/v or a specific dry weight of mycelium).

  • Incubation: Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm). Include a control flask without the fungal inoculum to account for any abiotic decolorization.

  • Sampling: At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw an aliquot of the culture medium.

  • Sample Preparation: Centrifuge the collected samples (e.g., at 10,000 rpm for 10 minutes) to pellet the fungal biomass.

  • Decolorization Measurement: Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The λmax for Reactive Black 5 is 597 nm, and a similar wavelength is expected for this compound.[7]

  • Calculation of Decolorization: The percentage of decolorization can be calculated using the following formula:

    Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

    Where:

    • Initial Absorbance is the absorbance of the dye solution at time zero.

    • Final Absorbance is the absorbance of the dye solution at a specific time point.

Visualization of Experimental Workflow and Influencing Factors

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Fungal_Culture Fungal Culture on PDA Inoculum_Prep Inoculum Preparation (Liquid Culture) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Reaction Mixture Inoculum_Prep->Inoculation Dye_Solution This compound Stock Solution Dye_Solution->Inoculation Media_Prep Basal Medium Preparation Media_Prep->Inoculation Incubation Incubation (Controlled Conditions) Inoculation->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifugation Sampling->Centrifugation Spectrophotometry UV-Vis Spectrophotometry (Measure Absorbance) Centrifugation->Spectrophotometry Calculation Calculation of Decolorization (%) Spectrophotometry->Calculation

Caption: Experimental workflow for assessing fungal decolorization of this compound.

Factors Influencing Fungal Decolorization of Azo Dyes

G cluster_fungus Fungal System cluster_process Process cluster_factors Influencing Factors Fungus Fungal Mycelium Enzymes Extracellular Enzymes (Laccase, MnP, LiP) Fungus->Enzymes Biosorption Biosorption Fungus->Biosorption Degradation Degradation Enzymes->Degradation Catalyzes Decolorization Decolorization (Color Removal) Biosorption->Decolorization Azo_Dye This compound (Chromophore) Azo_Dye->Degradation Degradation->Decolorization pH pH pH->Fungus pH->Enzymes Temperature Temperature Temperature->Fungus Temperature->Enzymes Dye_Concentration Dye Concentration Dye_Concentration->Fungus Nutrients Nutrients (Carbon, Nitrogen) Nutrients->Fungus Agitation Agitation Agitation->Fungus

Caption: Key factors and mechanisms in the fungal decolorization of azo dyes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 39 (C.I. 205071) is a multifunctional double azo dye widely used in the textile industry for its ability to form covalent bonds with fibers, resulting in excellent wash fastness.[1] The quality control of the dye, monitoring of the dyeing process, and assessment of wastewater require a robust analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a powerful technique for the analysis of reactive dyes, allowing for the separation of the active dye from its hydrolyzed, inactive form and other impurities.[2] This application note provides a detailed protocol for the HPLC analysis of this compound.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Consumables
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar analytes like reactive dyes.

  • Vials: Amber glass vials to protect the dye solution from light.

  • Syringe Filters: 0.45 µm PTFE or nylon syringe filters for sample clarification.

  • Analytical Balance: For accurate weighing of standards and samples.

  • Volumetric flasks and pipettes: For the preparation of standards and mobile phases.

Reagents and Solutions
  • This compound Standard: Analytical grade.

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Ammonium Acetate: Analytical grade.

  • Formic Acid: Analytical grade.

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 6.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock solution with deionized water.

  • Sample Solution: For commercial dye samples, prepare a solution of approximately 100 µg/mL in deionized water. For samples from dyeing baths or wastewater, dilute as necessary to fall within the calibration range.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water, pH 6.5
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detector Wavelength scan: 200-700 nm
Detection Wavelength 597 nm
Gradient Elution Profile

A gradient elution is necessary to achieve a good separation of this compound from its potential impurities and hydrolyzed forms.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.02080
18.02080
18.1955
25.0955

Data Presentation

Quantitative analysis of this compound is performed by constructing a calibration curve from the peak areas of the working standard solutions. The concentration of the dye in unknown samples is then determined from this curve.

Representative Quantitative Data

The following table presents representative data for a calibration curve of this compound. The retention time for the main peak of this compound is expected to be in the range of 8-12 minutes under the specified conditions.

Concentration (µg/mL)Peak Area (mAU*s)Retention Time (min)
115.29.5
578.19.5
10155.89.5
25389.59.5
50780.29.5
1001565.09.5

Note: The above data is for illustrative purposes. Actual values may vary depending on the specific instrument and column used.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deionized Water weigh->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter all solutions (0.45 µm) dilute->filter sample_prep Prepare Sample Solution sample_prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect PDA Detection (200-700 nm) separate->detect integrate Integrate Peak at 597 nm detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

The following diagram illustrates the relationship between key HPLC parameters and their impact on the chromatographic separation.

hplc_parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_conditions Operating Conditions cluster_output Chromatographic Output mp_a Mobile Phase A (Aqueous Buffer) retention Retention Time mp_a->retention mp_b Mobile Phase B (Organic Solvent) mp_b->retention gradient Gradient Profile resolution Resolution gradient->resolution column_type Stationary Phase (C18) column_type->retention column_dim Dimensions (Length, Diameter) column_dim->resolution flow_rate Flow Rate flow_rate->retention temperature Temperature temperature->retention peak_shape Peak Shape temperature->peak_shape retention->resolution

Caption: Interplay of HPLC parameters in separation.

References

Application Note & Protocol: Spectrophotometric Quantification of Reactive Black 39 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 39 is a double azo dye used in the textile industry.[1] Azo dyes represent the largest class of synthetic dyes and are characterized by the presence of one or more azo groups (-N=N-).[2] Accurate quantification of such dyes in solutions is crucial for various applications, including quality control in dyeing processes, wastewater analysis, and toxicological studies. Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective analytical technique widely used for the quantitative analysis of colored compounds like this compound.[3] This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

This application note provides a detailed protocol for the quantification of this compound in aqueous solutions using UV-Vis spectrophotometry. It covers the determination of the maximum absorption wavelength (λmax), the preparation of a calibration curve, and the quantification of the dye in an unknown sample.

Principle

The quantification of this compound is achieved by measuring the absorbance of the solution at its maximum absorption wavelength (λmax). The λmax is the wavelength in the absorption spectrum where the substance has its highest absorbance. For reactive black dyes, this is typically in the visible range of 597-600 nm.[2][4] By constructing a calibration curve of absorbance versus a series of known concentrations of the dye, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Materials and Apparatus

  • Reagents:

    • This compound (powder)

    • Deionized water (for solution preparation)

  • Apparatus:

    • UV-Vis Spectrophotometer (capable of scanning from at least 400 nm to 700 nm)

    • Quartz or glass cuvettes (1 cm path length)

    • Analytical balance

    • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

    • Pipettes (various sizes)

    • Beakers

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the dye.

    • Once dissolved, fill the flask to the mark with deionized water.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare 10 mg/L, 20 mg/L, 30 mg/L, 40 mg/L, and 50 mg/L standards in 25 mL volumetric flasks:

      • Pipette 2.5 mL, 5.0 mL, 7.5 mL, 10.0 mL, and 12.5 mL of the 100 mg/L stock solution into separate 25 mL volumetric flasks.

      • Dilute each flask to the mark with deionized water.

      • Mix each solution thoroughly.

2. Determination of Maximum Absorption Wavelength (λmax)

  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Use deionized water as the blank to zero the spectrophotometer.

  • Take one of the working standard solutions (e.g., 20 mg/L) and fill a cuvette.

  • Place the cuvette in the spectrophotometer.

  • Scan the absorbance of the solution over a wavelength range of 400 nm to 700 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax. For reactive black dyes, this is expected to be around 597-600 nm.[2][4]

3. Generation of a Calibration Curve

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a deionized water blank.

  • Measure the absorbance of each of the prepared working standard solutions (from lowest to highest concentration).

  • Record the absorbance for each concentration.

  • Plot a graph of absorbance (y-axis) versus concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept. The correlation coefficient (R²) should be close to 1 (ideally > 0.999) for a good linear fit.

4. Quantification of an Unknown Sample

  • If necessary, dilute the unknown sample so that its absorbance falls within the range of the calibration curve.

  • Measure the absorbance of the unknown sample at the λmax.

  • Using the equation of the calibration curve (y = mx + c), calculate the concentration of the unknown sample:

    • Concentration (x) = (Absorbance (y) - c) / m

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Data Presentation

Table 1: Quantitative Data for Spectrophotometric Analysis of this compound

ParameterValueNotes
Maximum Wavelength (λmax) ~597 - 600 nmDetermined by scanning a standard solution. This value should be experimentally verified.
Linearity Range Typically 1 - 50 mg/LThis range should be established during method validation to ensure a linear relationship between absorbance and concentration with an R² > 0.999.
Correlation Coefficient (R²) > 0.999Indicates the goodness of fit for the linear regression of the calibration curve.
Molar Absorptivity (ε) To be determined experimentallyCan be calculated from the slope of the calibration curve (if concentration is in mol/L) and the path length (1 cm) according to the Beer-Lambert Law (A = εcl).
Limit of Detection (LOD) To be determined experimentallyThe lowest concentration of the analyte that can be reliably detected. Can be estimated as 3.3 * (standard deviation of the blank / slope of the calibration curve).
Limit of Quantification (LOQ) To be determined experimentallyThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Can be estimated as 10 * (standard deviation of the blank / slope of the calibration curve).

Mandatory Visualization

Spectrophotometric_Quantification_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis cluster_result Result stock_solution Prepare Stock Solution (e.g., 100 mg/L) working_standards Prepare Working Standards (e.g., 1-50 mg/L) stock_solution->working_standards Dilution measure_standards Measure Absorbance of Standards at λmax working_standards->measure_standards unknown_sample Prepare Unknown Sample (Dilute if necessary) measure_unknown Measure Absorbance of Unknown at λmax unknown_sample->measure_unknown determine_lambda_max Determine λmax (Scan 400-700 nm) determine_lambda_max->measure_standards determine_lambda_max->measure_unknown calibration_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration_curve calculate_concentration Calculate Unknown Concentration measure_unknown->calculate_concentration linear_regression Perform Linear Regression (y = mx + c, R² > 0.999) calibration_curve->linear_regression linear_regression->calculate_concentration final_concentration Final Concentration of This compound calculate_concentration->final_concentration

Caption: Experimental workflow for the spectrophotometric quantification of this compound.

References

Application Notes and Protocols for Cold Pad-Batch Dyeing with C.I. Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Cold Pad-Batch (CPB) dyeing method is a semi-continuous process widely utilized for applying reactive dyes to cellulosic fibers such as cotton and viscose.[1] This technique is distinguished by its operation at ambient temperatures (20-25°C), which offers significant environmental and economic advantages.[1][2] Key benefits include substantial reductions in water, energy, and salt consumption compared to conventional exhaust dyeing methods.[2][3][4] The process involves impregnating the fabric with a dye liquor containing a suitable alkali, followed by batching the fabric for several hours to allow for dye fixation.[5] This document provides detailed application notes and protocols for dyeing cellulosic fabrics with C.I. Reactive Black 39 using the CPB method, tailored for a scientific and research audience.

C.I. This compound Profile

C.I. This compound is a multifunctional, double azo-class reactive dye known for its application in dyeing cellulosic fibers.[6][7] Its properties are summarized below.

PropertyValue
C.I. NameThis compound
CAS Number68259-02-9[8]
Molecular FormulaC₂₅H₁₄ClN₁₀Na₅O₁₆S₅[6][9]
Molecular Weight1021.16 g/mol [6][9]
ClassDouble Azo[6]
Solubility in Water>300 g/L[9]
AppearanceBlack Powder[9]

Principle of the Method

The cold pad-batch process relies on the chemical reaction between the reactive groups of the dye and the hydroxyl (-OH) groups of the cellulosic fibers.[5] This reaction, which forms a strong covalent bond, is facilitated by the presence of a strong alkali, such as a mixture of caustic soda and sodium silicate (B1173343), at ambient temperature. The process eliminates the need for thermal energy for fixation and the use of salt as an exhausting agent, making it a highly efficient and eco-friendly dyeing technique.[3][5]

Application Notes

Advantages of the CPB Method:

  • Resource Efficiency: The CPB method significantly reduces water and energy consumption, as it operates at room temperature and requires a low liquor-to-fiber ratio.[2][3] It can save around 50% in energy and water compared to jet dyeing.[3]

  • Salt-Free Dyeing: The process completely eliminates the need for electrolytes (salt), which simplifies dye wash-off and reduces the salinity of the effluent.[1][2][3]

  • High Dye Fixation: CPB dyeing achieves a higher percentage of dye fixation (often over 80-85%) compared to conventional methods, leading to better color yield and less hydrolyzed dye to be washed off.[3][10]

  • Improved Fabric Quality: The method is well-suited for stretch and knit fabrics due to better tension control in a smaller machine.[3] Fabrics often have a smoother surface feel.[5]

  • High Reproducibility: The ability to perform pre-dye checks on the liquor and the controlled application process leads to excellent batch-to-batch shade reproducibility.[2][3]

Disadvantages and Critical Parameters:

  • Long Batching Time: The fixation process is time-consuming, typically requiring 6 to 24 hours depending on the shade depth.[5]

  • Process Sensitivity: The outcome is sensitive to the uniformity of fabric pre-treatment, moisture content, and temperature.[3] A heat-regulated room is recommended for fixation in climates with significant temperature variations.[3]

  • Alkali and Dye Stability: The dye and alkali solutions must be mixed just before padding to prevent premature hydrolysis of the dye, which would reduce fixation efficiency.[3][11] A dosing pump system is often used to feed the two solutions separately into the pad trough.[11][12]

  • Washing-off: An efficient and thorough washing process is critical to remove all unfixed hydrolyzed dye and residual alkali to ensure optimal wet fastness properties.[13][14]

Detailed Experimental Protocols

Fabric Preparation (Pre-treatment)

Proper preparation of the cellulosic substrate is crucial for uniform dyeing. The fabric must be free from all impurities, oils, and sizing agents.

  • Process: The fabric must undergo a thorough pre-treatment process consisting of desizing, scouring, and bleaching.[15]

  • Requirement: The prepared fabric should have excellent and uniform absorbency (a water drop should be absorbed in 1-2 seconds).[12]

  • Conditioning: The "Ready for Dyeing" (RFD) fabric should be dry and cooled to room temperature before entering the padding stage.[12]

Preparation of Dye and Alkali Solutions

To prevent premature reaction, the dye and alkali solutions are prepared separately and mixed immediately before application.[11] A typical mixing ratio is 4 parts dye solution to 1 part alkali solution.[1][11]

Dye Solution (800 parts):

  • Weigh the required amount of C.I. This compound powder.

  • Prepare a stock paste with a small amount of warm water (40°C) to ensure the dye is fully wetted out.

  • Gradually add the remaining volume of water while stirring to achieve complete dissolution.

  • Add a wetting agent (1-2 g/L) and a sequestering agent if the process water has high hardness.[11][16]

  • Urea (up to 100 g/L) can be added to improve dye solubility for very deep shades, though it is often not necessary.[11]

Alkali Solution (200 parts):

  • The alkali solution typically consists of sodium silicate and caustic soda (sodium hydroxide).

  • Prepare the required concentration of caustic soda solution (e.g., 50% or 36°Bé).

  • Prepare the required concentration of sodium silicate solution (e.g., 37-40°Bé).

  • Carefully mix the required amounts of caustic soda and sodium silicate with water. The exact concentrations depend on the desired shade depth (see Table 2).

Padding (Dye Impregnation)
  • Set up a two-bowl padding mangle with a small-volume trough (15-25 liters is ideal to minimize liquor wastage).[17]

  • Use a dosing pump to feed the dye and alkali solutions (e.g., at a 4:1 ratio) into a small mixing chamber that feeds directly into the pad trough.[12]

  • Maintain the dye bath temperature at 20-25°C. A cooling jacket on the trough is recommended.[1][17]

  • Thread the RFD fabric through the padder.

  • Set the machine speed (typically 30-50 m/min) and padder pressure to achieve the desired wet pick-up percentage.[1][12]

    • Cotton: 60-70% wet pick-up.[16]

    • Viscose: 70-80% wet pick-up.[16]

  • Ensure the fabric immersion time in the trough is between 1.5 to 2.0 seconds.[12]

Batching (Dye Fixation)
  • Immediately after padding, wind the fabric onto a roller, ensuring it is free of creases.

  • Wrap the entire fabric roll securely in an airtight polyethylene (B3416737) sheet to prevent drying and to protect it from atmospheric carbon dioxide, which can neutralize the alkali on the fabric edges and cause shade variations.[12]

  • Store the batched roll in a temperature-controlled area (25-30°C).[12]

  • Rotate the roll slowly (5-14 rpm) throughout the batching period to prevent liquor drainage and ensure even fixation.[12][17]

  • The required batching time depends on the dye reactivity and shade depth. A typical range is 8-16 hours.[16]

Washing-off Protocol

A systematic washing-off sequence is essential to remove unfixed dye and chemicals, ensuring high color fastness.

StepProcessTemperatureDuration (min)Purpose
1Cold Rinse25-30°C10Remove surface alkali and unfixed dye.[13]
2Hot Rinse70°C10Further dilute and remove hydrolyzed dye.[13]
3Soaping90-95°C10-15Remove deeply penetrated unfixed dye with a non-ionic soap (e.g., 2 g/L).[2]
4Hot Rinse70°C10Remove residual soap and dye.
5Cold Rinse25-30°C10Cool down the fabric and remove any remaining chemicals.
6Neutralization25-30°C5(Optional) A final rinse with dilute acetic acid to ensure the fabric pH is neutral.

Quantitative Data Summary

Table 2: Typical Recipe for Cold Pad-Batch Dyeing

ComponentConcentration for Pale to Medium Shades (<40 g/L dye)Concentration for Dark Shades (>40 g/L dye)
Dye Solution
C.I. This compound10 - 40 g/L40 - 80 g/L
Wetting Agent1 - 2 g/L1 - 2 g/L
Alkali Solution
Caustic Soda (50%)6 - 8 mL/L8 - 12 mL/L[12]
Sodium Silicate (37-40°Bé)130 g/L (or 85 g/L for 58-60°Bé)[12]130 g/L (or 85 g/L for 58-60°Bé)[12]

Note: The exact alkali concentration should be optimized based on the specific dye concentration, fabric type, and process conditions. Always consult the dye manufacturer's recommendations.[4]

Table 3: Key Process Parameters

ParameterRecommended Value
Padding Temperature20 - 25°C[1][15]
Fixation (Batching) Temperature25 - 30°C[12]
Batching Time8 - 16 hours[16]
Liquor Pick-up (Cotton)60 - 70%[16]
Liquor Pick-up (Viscose)70 - 80%[16]
Fabric Speed30 - 50 m/min[12]
Padder Pressure1.2 - 1.5 Bar[12]

Visualizations

experimental_workflow Experimental Workflow for Cold Pad-Batch Dyeing cluster_prep Preparation Stage cluster_process Dyeing Stage cluster_post Post-Treatment Stage A Fabric Pre-treatment (Desizing, Scouring, Bleaching) D Padding (Dye Impregnation) A->D B Dye Solution Preparation B->D C Alkali Solution Preparation C->D E Batching & Fixation (8-16 hours @ 25-30°C) D->E F Washing-off Sequence (Rinsing & Soaping) E->F G Drying F->G H Dyed Fabric G->H

Caption: Workflow from fabric preparation to final dyed product.

reaction_pathway Logical Pathway of Reactive Dye Fixation cluster_inputs Reactants cluster_output Product Dye This compound (in solution) Mix Padded Fabric (Dye + Fiber + Alkali) Dye->Mix Fiber Cellulosic Fiber (-OH groups) Fiber->Mix DyedFiber Dyed Fabric (Covalent Bond: Dye-O-Fiber) Mix->DyedFiber Fixation (Time, Ambient Temp)

Caption: Fixation reaction between dye and fiber under alkali.

References

Troubleshooting & Optimization

How to improve the solubility of Reactive Black 39 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Reactive Black 39 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a double azo, water-soluble dye.[1][2][3][4] Its chemical formula is C₂₅H₁₄ClN₁₀Na₅O₁₆S₅, with a molecular weight of 1021.16 g/mol .[1][5] The presence of multiple sulfonic acid groups in its structure contributes to its solubility in water.[1][6][7] It is commonly used for dyeing cellulosic fibers under alkaline conditions.[7][8] A technical data sheet has reported its solubility to be greater than 300 g/L.[5]

Q2: Why am I observing low solubility or precipitation of this compound in my aqueous solution?

Several factors can contribute to the poor solubility of this compound:

  • Dye Aggregation: Like many dyes, this compound molecules can stack together in solution, forming aggregates that are less soluble.[8][9] This is a common phenomenon, especially in concentrated solutions.[8]

  • Incorrect pH: The pH of the solution is crucial. While alkaline conditions are necessary for the dyeing process, a pH that is too high or too low during the dissolution step can lead to reduced solubility or dye degradation.[10][11]

  • Low Temperature: The temperature of the solvent is a key factor. Attempting to dissolve the dye at a low temperature may result in incomplete dissolution.[12]

  • High Electrolyte Concentration: The presence of high concentrations of salts, such as sodium sulfate (B86663) (often used as a standardizing agent in commercial dyes), can decrease the solubility of water-soluble dyes.[13]

  • Water Hardness: Using hard water containing calcium and magnesium ions can lead to the formation of insoluble precipitates with the dye.[14]

Q3: What is the ideal pH for dissolving this compound?

For dissolving reactive dyes like this compound, a neutral to slightly acidic pH of 6.5 to 7.5 is recommended.[14] This pH range helps to prevent premature hydrolysis of the dye, which can occur in acidic or alkaline conditions.[7][14] It is important to note that the fixation of the dye onto a substrate, such as cotton, requires alkaline conditions.[7]

Q4: How does temperature affect the solubility of this compound?

Increasing the temperature of the aqueous solution generally enhances the solubility of reactive dyes.[9][12][15] Higher temperatures provide more kinetic energy to the dye molecules, which helps to break up aggregates and promotes dissolution.[12] However, excessively high temperatures can lead to hydrolysis, where the dye reacts with water and loses its reactivity.[2][14] For many reactive dyes, a dissolution temperature of 70-85°C is considered suitable.[14][16]

Q5: Can I use additives to improve the solubility?

Yes, several types of additives can be used to improve the solubility of this compound:

  • Co-solvents: Organic solvents that are miscible with water, such as ethanol, isopropanol (B130326), or diethylene glycol, can be added to the aqueous solution.[13][17] These co-solvents can help to break down dye aggregates.[13] Urea is another commonly used additive that can improve solubility.[13]

  • Surfactants: Non-ionic surfactants are particularly effective at increasing the solubility of dyes.[13][18] They form micelles in the solution that can encapsulate the dye molecules, improving their dispersion.[18]

  • Dispersants: Agents like lignosulfonate can be used to prevent the aggregation of dye molecules.[13]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Incomplete Dissolution Low temperature of the solvent.Increase the water temperature to 70-85°C while dissolving the dye.[14][16]
Incorrect pH of the solvent.Adjust the pH of the water to a neutral range of 6.5-7.5 before adding the dye.[14]
Precipitate Formation High concentration of electrolytes.If using a commercial-grade dye, be aware that it may contain salts. Use deionized water to minimize additional electrolytes.[13]
Hard water.Use softened or deionized water for preparing your solutions to avoid reactions with metal ions.[14]
Color Inconsistency Dye hydrolysis.Avoid excessively high temperatures and highly acidic or alkaline conditions during dissolution. Prepare the dye solution fresh before use.[2][14]
Solution appears cloudy Dye aggregation.Add a co-solvent such as isopropanol or a non-ionic surfactant. Ensure vigorous stirring during dissolution.[9][13][18]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound

  • Measure the required volume of deionized water.

  • Adjust the pH of the water to 6.5-7.5 using a suitable buffer or dilute acid/base.

  • Heat the water to 70-80°C with constant stirring.

  • Gradually add the pre-weighed this compound powder to the heated water while maintaining vigorous stirring.

  • Continue stirring until the dye is completely dissolved.

  • If necessary, cool the solution to the desired temperature for your experiment.

Protocol 2: Improving Solubility with a Co-solvent

  • Prepare a stock solution of the chosen co-solvent (e.g., 20% v/v isopropanol in deionized water).

  • Follow steps 1-3 from the Standard Dissolution Protocol using the co-solvent solution instead of pure deionized water.

  • Proceed with steps 4-6 of the standard protocol.

Protocol 3: Enhancing Solubility with a Surfactant

  • Prepare a stock solution of a non-ionic surfactant (e.g., 1% w/v Triton X-100 in deionized water).

  • Follow steps 1-3 from the Standard Dissolution Protocol using the surfactant solution.

  • Proceed with steps 4-6 of the standard protocol.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting start Start water Deionized Water start->water pH_adjust Adjust pH to 6.5-7.5 water->pH_adjust heat Heat to 70-80°C pH_adjust->heat add_dye Add this compound heat->add_dye stir Stir Vigorously add_dye->stir check_solubility Incomplete Dissolution? stir->check_solubility dissolved Completely Dissolved Solution check_solubility->dissolved No add_cosolvent Add Co-solvent/Surfactant check_solubility->add_cosolvent Yes add_cosolvent->stir

Caption: Workflow for dissolving this compound.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcomes Outcomes Temp Temperature Solubility Solubility Temp->Solubility Increases (to a point) Stability Stability Temp->Stability Decreases (if too high) pH pH pH->Solubility Optimal at 6.5-7.5 for dissolution pH->Stability Decreases at extremes Additives Additives Aggregation Aggregation Additives->Aggregation Reduces Additives->Solubility Increases Aggregation->Solubility Decreases

Caption: Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Fixation of Reactive Black 39 on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fixation efficiency of Reactive Black 39 on cotton. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of cotton with this compound.

Issue Potential Cause Recommended Solution
Low Color Yield / Pale Shade Insufficient dye fixation due to incorrect pH, temperature, or salt concentration.Verify and adjust the dyebath pH to an optimal range of 10.5-11.[1] Ensure the dyeing temperature is maintained at the recommended level, typically around 60°C.[1] Confirm that the correct amount of salt has been added to promote dye exhaustion.
Premature dye hydrolysis.Prepare dye and alkali solutions separately and mix them just before use.[1] Avoid prolonged storage of the dyebath.
Uneven Dyeing (Streaks, Patches) Improper fabric preparation.Ensure the cotton fabric is thoroughly scoured and bleached to remove impurities, oils, and sizes that can hinder dye absorption.
Poor dye solubility or aggregation.Ensure the dye is completely dissolved before adding it to the dyebath. Pasting the dye with a small amount of cold water before dissolving it in warm water can help.
Inadequate agitation or circulation.Ensure constant and uniform agitation of the fabric in the dyebath to promote even dye distribution.
Poor Wash Fastness Incomplete removal of unfixed or hydrolyzed dye.Implement a thorough washing-off process, including multiple rinsing steps with both cold and hot water, followed by soaping at or near boiling temperatures to remove all unfixed dye.
Low fixation rate during dyeing.Re-evaluate and optimize all dyeing parameters: pH, temperature, salt concentration, and dyeing time.
Shade Inconsistency Between Batches Variations in process parameters.Standardize all dyeing parameters, including liquor ratio, temperature profiles, and the exact concentration of dyes and chemicals for each batch.
Differences in water quality.Use soft water for dyeing, as calcium and magnesium ions can interfere with the dyeing process.
Color Bleeding Poor dye fixation.Follow the solutions for "Low Color Yield" to ensure maximum covalent bonding between the dye and cotton fibers.[2]
Excessive moisture during printing or padding applications.Control the moisture content of the fabric before applying the dye to prevent it from spreading beyond the desired areas.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound on cotton?

A1: The optimal pH for the fixation of most reactive dyes on cotton is in the alkaline range, typically between 10.5 and 11.[1] This pH is crucial for activating the hydroxyl groups in the cellulose (B213188) fibers of the cotton, allowing them to react and form a covalent bond with the reactive dye.

Q2: How does temperature affect the fixation efficiency?

A2: Temperature plays a dual role in the dyeing process. Increasing the temperature generally increases the rate of both dye fixation and dye hydrolysis.[3][4] For many reactive dyes, including those with monochlorotriazine/vinyl sulfone groups, the optimal fixation temperature is around 60°C.[1] Temperatures that are too high can lead to excessive hydrolysis, which reduces the amount of dye available to bond with the fiber.

Q3: What is the purpose of adding salt to the dyebath?

A3: Salt, such as sodium chloride or sodium sulfate, is used as an electrolyte in the dyeing process.[5] Its primary function is to improve the exhaustion of the dye onto the cotton fibers.[5] In solution, both the cotton fiber and the reactive dye molecules have a negative charge, which causes them to repel each other. Salt helps to neutralize the negative charge on the fiber surface, reducing this repulsion and allowing the dye to move closer to the fiber for subsequent fixation.[6]

Q4: What is dye hydrolysis and how can it be minimized?

A4: Dye hydrolysis is a chemical reaction where the reactive dye molecules react with water instead of the cotton fiber.[3] This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower color yield and poor wash fastness if not properly washed off.[3] To minimize hydrolysis, it is recommended to prepare the dye and alkali solutions separately and mix them only immediately before the fixation step.[1] Controlling the temperature and pH within the optimal ranges is also critical to favor the fixation reaction over hydrolysis.[3]

Q5: Why is the washing-off process so critical?

A5: The washing-off process is essential for removing any unfixed reactive dye and hydrolyzed dye from the fabric surface. If not removed, this loosely bound dye will bleed during subsequent washing, resulting in poor wash fastness and potential staining of other fabrics. A thorough washing-off process, which includes rinsing and soaping at high temperatures, ensures that only the covalently bonded dye remains on the fabric, leading to excellent color fastness.

Experimental Protocols

Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol outlines a standard laboratory procedure for dyeing cotton fabric with this compound.

1. Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • This compound dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Soda ash (Na₂CO₃)

  • Acetic acid (for pH adjustment)

  • Non-ionic soaping agent

  • Distilled or deionized water

2. Equipment:

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • pH meter

  • Stirring rods

  • Hot plate or water bath

  • Balance

3. Procedure:

  • Fabric Preparation:

    • Cut the cotton fabric to the desired weight (e.g., 5 grams).

    • Pre-wash the fabric with a mild detergent to remove any impurities and then rinse thoroughly.[7] This ensures a clean surface for dyeing.

  • Dyeing Process:

    • Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric), for example, 20:1.

    • Prepare the dyebath by dissolving the required amount of this compound in distilled water.

    • Add the specified amount of salt (e.g., 60 g/L) to the dyebath and stir until fully dissolved.[8]

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to 60°C over 30 minutes.

    • Run the dyeing process at 60°C for 30 minutes to allow for dye exhaustion.

    • After the exhaustion phase, add the pre-dissolved soda ash (e.g., 20 g/L) to the dyebath to raise the pH to 10.5-11 for fixation.

    • Continue the dyeing process at 60°C for another 60 minutes for dye fixation.

  • Washing-off Process:

    • After dyeing, drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water until the water runs clear.[7]

    • Perform a hot rinse at 70-80°C.

    • Prepare a soaping bath with a non-ionic soaping agent (e.g., 2 g/L) and treat the fabric at 95-100°C for 10-15 minutes.

    • Rinse the fabric again with hot water and then with cold water.

    • Squeeze the excess water from the fabric and air-dry.

Quantitative Data Tables

Table 1: Effect of pH on Fixation Efficiency
pHRelative Fixation Efficiency (%)
975
1090
11 95 (Optimal)
1285
1370

Note: Data is representative and can vary based on specific experimental conditions.

Table 2: Effect of Temperature on Fixation Efficiency
Temperature (°C)Relative Fixation Efficiency (%)
4070
5085
60 95 (Optimal)
7090
8080

Note: Data is representative and can vary based on specific experimental conditions.

Table 3: Effect of Salt Concentration on Dye Exhaustion
Salt Concentration (g/L)Dye Exhaustion (%)
2060
4080
60 92 (Optimal for many shades)
8095
10096

Note: Higher salt concentrations can sometimes lead to dye aggregation and uneven dyeing.[6]

Visualizations

Reactive Dyeing Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Washing-Off prep_fabric Fabric Scouring & Bleaching weigh_fabric Weigh Fabric prep_fabric->weigh_fabric add_fabric Add Fabric to Dyebath weigh_fabric->add_fabric prep_dyebath Prepare Dyebath (Dye + Water) prep_dyebath->add_fabric prep_chemicals Prepare Salt & Alkali Solutions add_salt Add Salt Solution prep_chemicals->add_salt add_alkali Add Alkali Solution (Raise pH to 11) prep_chemicals->add_alkali add_fabric->add_salt exhaustion Exhaustion Phase (Raise Temp to 60°C) add_salt->exhaustion exhaustion->add_alkali fixation Fixation Phase (Hold at 60°C) add_alkali->fixation cold_rinse Cold Rinse fixation->cold_rinse hot_rinse Hot Rinse cold_rinse->hot_rinse soaping Soaping at Boil hot_rinse->soaping final_rinse Final Rinse (Hot & Cold) soaping->final_rinse drying Drying final_rinse->drying

Caption: Experimental workflow for exhaust dyeing of cotton with this compound.

Chemical Pathway: Fixation vs. Hydrolysis

chemical_pathway reactive_dye This compound (Dye-Reactive Group) alkali Alkali (OH⁻) pH 10.5-11 fixed_dye Fixed Dye (Dye-O-Cellulose) Covalent Bond reactive_dye->fixed_dye Fixation (Desired Reaction) hydrolyzed_dye Hydrolyzed Dye (Dye-OH) No Fixation reactive_dye->hydrolyzed_dye Hydrolysis (Side Reaction) cotton Cotton Fiber (Cellulose-OH) water Water (H₂O) cotton->fixed_dye water->hydrolyzed_dye

Caption: Competing chemical pathways of fixation and hydrolysis in reactive dyeing.

References

Troubleshooting uneven dyeing with Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Black 39

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during dyeing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a multifunctional, water-soluble anionic dye.[1][2] It belongs to the double azo class of chromophores.[3] Structurally, it is designed to form a covalent bond with the hydroxyl groups on cellulosic fibers (like cotton) under alkaline conditions, which results in excellent wash fastness.[1][4] Its high solubility, greater than 300 g/L, facilitates its use in various dyeing processes.[5]

Q2: What is the primary cause of uneven dyeing with reactive dyes?

Uneven dyeing can stem from a variety of factors, but it is often linked to improper control over the dyeing process. The most common causes include inconsistent dye bath conditions (temperature, pH, liquor circulation), inadequate fabric preparation, and incorrect procedures for adding chemicals like salt and alkali.[6][7][8] Dye agglomeration, where dye particles clump together, can also lead to spots and blotches.[9]

Q3: What is dye hydrolysis and how does it affect my results?

Dye hydrolysis is a chemical reaction where the reactive dye molecule reacts with water instead of the fiber.[10][11] This hydrolyzed dye can no longer form a covalent bond with the fabric, leading to a lower color yield (lighter shades) and poor wash fastness because the unbound dye is washed away.[1][11] Hydrolysis is accelerated by high temperatures, high pH, and longer dyeing times.[12][13]

Q4: Why is salt necessary in the reactive dyeing process?

Cellulosic fibers like cotton carry a negative surface charge in water, as do the anionic reactive dye molecules. This creates an electrostatic repulsion that hinders the dye from approaching the fiber.[14][15] Salt (like sodium chloride or sodium sulfate) is added to the dye bath to neutralize this negative charge on the fiber surface, thereby reducing the repulsion and allowing the dye to move closer to the fiber for adsorption (a process called exhaustion).[14][15]

Troubleshooting Guide for Uneven Dyeing

Q5: I am observing patchy or streaky colors on my fabric. What went wrong?

  • Possible Cause 1: Improper Fabric Preparation. Residual impurities like oils, waxes, or sizing agents on the fabric can create a barrier, preventing uniform dye penetration.[16][17] Similarly, uneven scouring, bleaching, or mercerization can cause variations in the fabric's absorbency.[8][18]

  • Solution: Ensure the substrate is thoroughly and uniformly pre-treated. This includes a robust scouring and bleaching process, followed by proper neutralization to ensure a consistent fabric surface and pH before dyeing.[17][18]

  • Possible Cause 2: Incorrect Dosing of Chemicals. Adding salt or alkali too quickly can cause the dye to rush onto the fabric in a localized, uncontrolled manner, leading to unevenness.[8][18]

  • Solution: Implement a controlled dosing procedure. Add salt and alkali solutions gradually over a period of time to allow for even distribution and controlled dye exhaustion and fixation.[19]

  • Possible Cause 3: Poor Dye Solubility or Agglomeration. The dye may not have been fully dissolved before being added to the bath, or it may have aggregated in the solution.[9] This leads to dark spots where clumps of dye have deposited on the fabric.[17]

  • Solution: Ensure the dye powder is completely dissolved before use. It is best practice to create a stock solution by pasting the dye with a small amount of water before diluting it.[20] Using a leveling agent can also help keep the dye dispersed.[9][21]

Q6: The final color is much lighter than expected. Why?

  • Possible Cause 1: Dye Hydrolysis. A significant portion of the dye may have reacted with water due to excessively high temperatures, a high pH in the dye bath before fixation, or holding the dye in an alkaline solution for too long.[12][13]

  • Solution: Control the dyeing parameters strictly. Do not exceed a dissolving temperature of 40°C.[12] The initial dye bath should be neutral or slightly acidic.[22] Mix the dye and alkali solutions just before use to minimize the time they are together before fixation.[1][12]

  • Possible Cause 2: Incorrect pH for Fixation. The pH of the dye bath was not sufficiently alkaline during the fixation step. Alkali is essential to activate the cellulose (B213188) fiber, enabling it to react with the dye.[1][4]

  • Solution: Verify the pH of the bath after adding alkali to ensure it is within the optimal range for the dye's reactive group (typically pH 10.5-11.5 for many reactive dyes).[23][24]

  • Possible Cause 3: Insufficient Salt. Not enough electrolyte was used for the given shade depth, leading to poor dye exhaustion. More dye remained in the water instead of moving to the fiber.

  • Solution: Adjust the salt concentration based on the depth of the shade. Deeper shades generally require higher salt concentrations to promote adequate exhaustion.[15]

Q7: There are variations in shade between different batches. How can I improve reproducibility?

  • Possible Cause 1: Inconsistent Process Parameters. Minor variations in temperature, time, liquor ratio, or the quantities of chemicals between batches can lead to noticeable shade differences.[16][24]

  • Solution: Standardize and precisely control all dyeing parameters. Use calibrated equipment for measuring chemicals, temperature, and pH. Maintain a consistent liquor ratio and dyeing cycle for each batch.[24]

  • Possible Cause 2: Water Hardness. Variations in the hardness of the water used for dyeing can affect dye solubility and lead to inconsistent results.[7][18]

  • Solution: Use a sequestering agent to chelate metal ions in the water, ensuring consistent water quality for every batch.[7]

Below is a troubleshooting workflow to help diagnose the cause of uneven dyeing.

// Nodes start [label="Uneven Dyeing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Are there distinct spots\nor blotches?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Cause: Dye Agglomeration\nor Poor Solubility", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol1 [label="Solution:\n- Ensure dye is fully dissolved.\n- Filter dye solution.\n- Use a leveling agent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is the color patchy,\nstreaky, or inconsistent?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Was fabric pre-treatment\nuniform?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3_no [label="Cause: Improper\nFabric Preparation", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol3 [label="Solution:\n- Ensure uniform scouring,\nbleaching, and neutralization.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q4 [label="Were salt and alkali\ndosed gradually?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4_no [label="Cause: Incorrect Chemical\nDosing", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol4 [label="Solution:\n- Add chemicals slowly over time.\n- Ensure proper mixing.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q5 [label="Was temperature and\nliquor circulation consistent?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a5_no [label="Cause: Poor Process\nControl", fillcolor="#F1F3F4", fontcolor="#202124", shape=rect]; sol5 [label="Solution:\n- Calibrate temperature controller.\n- Ensure proper machine circulation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Problem Resolved", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> sol1; sol1 -> end_node; q1 -> q2 [label="No"]; q2 -> q3; q3 -> a3_no [label="No"]; a3_no -> sol3; sol3 -> end_node; q3 -> q4 [label="Yes"]; q4 -> a4_no [label="No"]; a4_no -> sol4; sol4 -> end_node; q4 -> q5 [label="Yes"]; q5 -> a5_no [label="No"]; a5_no -> sol5; sol5 -> end_node; q5 -> end_node [label="Yes\n(Re-evaluate parameters)"]; }

Caption: A flowchart to diagnose and solve common causes of uneven dyeing.

Data Presentation

The table below summarizes key quantitative parameters for a typical exhaust dyeing process with medium-reactivity dyes like this compound on cotton.

ParameterRecommended ValuePurposePotential Issue if Deviated
Dye Dissolving Temp. < 40°CPrevent premature dye hydrolysis.[12]High temp increases hydrolysis, reducing color yield.[1]
Liquor Ratio 1:10 - 1:20Ratio of the weight of goods to the volume of water.Higher ratios can increase hydrolysis and water usage.[12]
Salt Concentration 30 - 100 g/LPromotes dye exhaustion onto the fiber.[15]Too low: Poor exhaustion. Too high: Rapid uptake, unevenness.[9][25]
Dyeing Temperature 60 - 65°COptimal temperature for fixation reaction.[26][27]Too low: Slow fixation. Too high: Increased hydrolysis, lower dye affinity.[1][28]
Fixation pH 10.5 - 11.5Activates cellulose for covalent bonding.[23]Too low: Incomplete fixation. Too high: Drastically increases hydrolysis.[12][22]
Alkali (Soda Ash) 5 - 20 g/LRaises the pH to the required level for fixation.Amount depends on shade depth and water conditions.[29]
Fixation Time 45 - 75 minutesAllows time for the dye-fiber reaction to complete.Insufficient time leads to poor fixation and fastness.[30]

Experimental Protocols

Protocol: Exhaust Dyeing of Cotton with this compound

This protocol outlines a standard laboratory procedure for dyeing a 10g sample of pre-scoured and bleached cotton fabric to a 2% depth of shade.

Materials & Reagents:

  • 10g pre-treated cotton fabric

  • This compound dye (0.2g)

  • Glauber's salt (Sodium Sulfate, anhydrous)

  • Soda Ash (Sodium Carbonate)

  • Sequestering agent

  • Leveling agent (optional)

  • Acetic Acid (for neutralization)

  • Soaping agent (neutral detergent)

Procedure:

  • Dye Bath Preparation:

    • Set up a laboratory dyeing apparatus with a liquor ratio of 1:15 (150 mL total volume).

    • Add 130 mL of deionized water, sequestering agent (e.g., 0.5 g/L), and leveling agent (if used) to the dyeing vessel.

    • Separately, prepare a dye stock solution by pasting 0.2g of this compound with a small amount of water (<40°C), then dissolving it in 20 mL of water.

  • Primary Exhaustion (Salt Phase):

    • Place the cotton sample in the dye bath and run for 5 minutes at room temperature for wetting.

    • Add the prepared dye solution to the bath.

    • Increase the temperature to 60°C at a rate of 2°C/minute.

    • Run for 10 minutes.

    • Add the required amount of Glauber's salt (e.g., 60 g/L, which is 9g for 150 mL). It is best to add this in two portions, 10 minutes apart, to ensure even uptake.

    • Continue running the machine for another 20 minutes.

  • Secondary Exhaustion & Fixation (Alkali Phase):

    • Prepare an alkali solution of Soda Ash (e.g., 20 g/L, which is 3g). Dissolve it in a small amount of water.

    • Add the alkali solution to the dye bath, again preferably in a slow, dosed manner over 10 minutes.

    • Run the machine at 60°C for an additional 60 minutes for fixation.

  • Post-Dyeing Wash-off:

    • Drain the dye bath.

    • Rinse the fabric in cold water for 10 minutes.

    • Rinse in hot water (70°C) for 10 minutes.

    • Soaping: Prepare a fresh bath with a neutral soaping agent (e.g., 2 g/L) at a 1:20 liquor ratio. Heat to 95°C and treat the fabric for 15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse again with hot water, then cold water.

    • Neutralization: Optionally, rinse in a bath containing a small amount of acetic acid (0.5 g/L) to neutralize any residual alkali, then give a final cold water rinse.

    • Squeeze the fabric to remove excess water and air dry.

The workflow for this experimental protocol is visualized below.

// Nodes prep [label="1. Fabric & Dye Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; bath_setup [label="2. Dye Bath Setup\n(Water, Auxiliaries)", fillcolor="#FBBC05", fontcolor="#202124"]; dye_add [label="3. Add Fabric & Dye Solution", fillcolor="#FBBC05", fontcolor="#202124"]; temp_ramp [label="4. Ramp Temp to 60°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; salt_add [label="5. Salt Dosing\n(Primary Exhaustion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkali_add [label="6. Alkali Dosing\n(Fixation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="7. Hold at 60°C for 60 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="8. Rinsing & Soaping\n(Remove unfixed dye)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="9. Neutralize & Dry", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Dyed Fabric", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];

// Edges prep -> bath_setup; bath_setup -> dye_add; dye_add -> temp_ramp; temp_ramp -> salt_add; salt_add -> alkali_add; alkali_add -> fixation; fixation -> wash; wash -> dry; dry -> finish; }

Caption: Key stages in the exhaust dyeing process for cotton with reactive dyes.

References

Preventing aggregation of Reactive Black 39 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Reactive Black 39 in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a multifunctional azo dye. In biological research, dyes like this compound are valuable tools for observing and analyzing cellular structures, tracking biomolecules, and assessing cell functions.[1][2]

Q2: What causes this compound to aggregate in stock solutions?

Aggregation of reactive dyes like this compound is a common issue where dye molecules clump together. This phenomenon is primarily driven by:

  • Molecular Structure: The complex and planar structure of dye molecules promotes stacking through intermolecular forces.

  • High Concentration: At higher concentrations, dye molecules are in closer proximity, increasing the likelihood of aggregation.

  • Low Temperature: Reduced thermal energy allows intermolecular attractions to dominate, leading to aggregation.

  • Presence of Electrolytes: Salts can disrupt the hydration layer around dye molecules, promoting their association.

  • pH: The pH of the solution can influence the charge and solubility of the dye, affecting its tendency to aggregate.

Q3: What is dye hydrolysis and how does it affect my stock solution?

Hydrolysis is a chemical reaction where the reactive group of the dye reacts with water, rendering the dye unable to bind to its target.[3] This process is accelerated by alkaline conditions and higher temperatures. While hydrolysis primarily affects the reactivity of the dye, the resulting hydrolyzed dye product may have different solubility characteristics, which could contribute to precipitation or changes in the solution's properties over time.

Q4: How can I visually identify aggregation in my this compound stock solution?

Signs of aggregation include:

  • The appearance of visible particles or sediment.

  • A change in the color or a decrease in the color intensity of the solution.

  • Inconsistent results in downstream applications.

  • Changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or the appearance of a new peak at a shorter wavelength (a blue shift), which is often indicative of H-aggregate formation.

Troubleshooting Guides

Issue 1: Visible Precipitate or Cloudiness in the Stock Solution

Possible Causes & Solutions:

Possible CauseSuggested Solution
High Concentration Aggregation is more likely at higher concentrations. Prepare a fresh solution at a lower concentration if your experimental protocol allows.
Low Temperature Store the stock solution at a consistent room temperature (e.g., 20-25°C). Avoid refrigeration or freezing, as this can promote aggregation upon thawing. For this compound, storage at 10°C - 25°C is recommended.[4]
Improper Dissolution Ensure the dye is fully dissolved during preparation. Use a high-quality solvent (e.g., distilled or deionized water) and stir thoroughly. Sonication can aid in dissolving the dye powder.
Presence of Electrolytes Avoid adding salts or using buffers with high ionic strength in the stock solution unless necessary for stability. If electrolytes are required for your experiment, add them immediately before use rather than storing them in the stock solution.
Incorrect pH The pH of the solution can significantly impact dye solubility and aggregation. While specific data for this compound is limited, for many reactive dyes, a slightly acidic to neutral pH is preferable for storage. For some reactive dyes, maintaining a pH around 4.4 has been shown to create an equilibrium state between elimination and hydrolysis reactions at 40°C.[3]
Issue 2: Inconsistent Experimental Results or Reduced Staining Intensity

Possible Causes & Solutions:

Possible CauseSuggested Solution
Dye Aggregation Aggregated dye molecules have reduced ability to interact with their target. Implement the solutions from Issue 1 to prevent aggregation. Consider filtering the stock solution through a 0.22 µm filter before use to remove small aggregates.
Dye Hydrolysis The reactive group of the dye has hydrolyzed, reducing its effectiveness. Prepare fresh stock solutions frequently. Avoid high pH and high temperatures during storage and preparation.
Incorrect Storage Store the stock solution in a tightly sealed, light-protected container at a consistent room temperature. Long-term storage can lead to both aggregation and hydrolysis.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol provides a general method for preparing a stable stock solution of this compound.

Materials:

  • This compound powder

  • High-purity distilled or deionized water

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Optional: Co-solvent (e.g., Diethanolamine - DEA)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of water to the powder in a beaker to create a paste. This helps to prevent clumping.

  • Dilution: Gradually add the remaining volume of water while stirring continuously with a magnetic stirrer.

  • Optional - Co-solvent Addition: To further inhibit aggregation, a co-solvent like Diethanolamine (DEA) can be added. Studies on other reactive dyes have shown that alkanolamines can reduce aggregation.[5][6] A starting concentration of 1-5% (v/v) DEA can be tested.

  • Complete Dissolution: Continue stirring until the dye is completely dissolved. Gentle warming (e.g., to 30-40°C) can aid dissolution, but avoid high temperatures to minimize hydrolysis.

  • Storage: Transfer the solution to a clean, amber glass bottle or a container protected from light. Store at a consistent room temperature (10-25°C).

Protocol 2: UV-Vis Spectrophotometry for Detecting Aggregation

UV-Vis spectroscopy can be used to indirectly detect dye aggregation by observing changes in the absorption spectrum.

Materials:

  • This compound stock solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a Dilute Solution: Prepare a dilute solution of this compound from your stock solution that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.0 AU).

  • Measure the Spectrum: Measure the UV-Vis absorption spectrum of the freshly prepared dilute solution. Note the wavelength of maximum absorbance (λmax). For Reactive Black 5, a related dye, the maximum absorbance is at 597 nm.[7]

  • Monitor Over Time: Store the stock solution under your desired conditions and repeat the measurement of a freshly diluted sample at regular intervals (e.g., daily or weekly).

  • Analyze the Spectra: Compare the spectra over time. A decrease in the main absorbance peak, a broadening of the peak, or a blue shift (a shift of λmax to a shorter wavelength) can indicate the formation of H-aggregates.

Data Presentation

Table 1: Factors Influencing Reactive Dye Aggregation

FactorEffect on AggregationRecommended Practice for Stock Solutions
Concentration Higher concentration increases aggregation.Use the lowest feasible concentration for your needs.
Temperature Lower temperatures can promote aggregation.Store at a consistent room temperature (10-25°C). Avoid freezing.
pH Can significantly affect solubility and aggregation.Maintain a slightly acidic to neutral pH. For Reactive Black 5, a pH of 4.4 at 40°C showed stability.[3]
Electrolytes Increase aggregation.Prepare stock solutions in high-purity water. Add salts or buffers immediately before use.

Table 2: Influence of Temperature and pH on Reactive Dye Hydrolysis

ConditionEffect on Hydrolysis Rate
Increasing Temperature Increases hydrolysis rate.
Increasing pH (Alkaline) Increases hydrolysis rate.

Visualizations

AggregationPreventionWorkflow Workflow for Preventing this compound Aggregation start Start: Prepare Stock Solution dissolution Ensure Complete Dissolution (Stirring, Sonication) start->dissolution storage Store Properly (Room Temp, Dark, Sealed) dissolution->storage check Check for Aggregation (Visual, UV-Vis) storage->check no_agg No Aggregation: Proceed with Experiment check->no_agg No agg Aggregation Detected check->agg Yes troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Add Co-solvent (e.g., DEA) agg->troubleshoot recheck Re-prepare and Re-check troubleshoot->recheck recheck->no_agg Resolved recheck->troubleshoot Persistent

Caption: A logical workflow for preparing and troubleshooting this compound stock solutions to prevent aggregation.

HydrolysisPathway Simplified Hydrolysis Pathway of a Reactive Dye reactive_dye Reactive Dye (Active Form) hydrolyzed_dye Hydrolyzed Dye (Inactive Form) reactive_dye->hydrolyzed_dye Hydrolysis water Water (H2O) water->hydrolyzed_dye conditions Accelerated by: - High pH (Alkaline) - High Temperature conditions->reactive_dye

References

Technical Support Center: Optimization of pH and Temperature for Reactive Black 39 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dyeing process for Reactive Black 39. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound?

A1: For monochlorotriazine reactive dyes like this compound, the optimal fixation pH is typically in the alkaline range of 10.5 to 11.0. It is crucial to control the pH, as a pH outside of this range can lead to reduced fixation and increased dye hydrolysis.

Q2: What is the recommended temperature for dyeing with this compound?

A2: this compound is a "hot brand" reactive dye, meaning it requires a higher temperature for efficient fixation. The general temperature range for this type of dye is between 60°C and 80°C. The optimal temperature will depend on other factors such as pH, salt concentration, and desired shade depth.

Q3: Why is temperature control so important in the reactive dyeing process?

A3: Temperature plays a critical role in the rate of both the dye-fiber reaction (fixation) and the dye-water reaction (hydrolysis).[1] Insufficient temperature can lead to poor dye fixation and uneven coloring. Conversely, excessively high temperatures can accelerate the hydrolysis of the dye, reducing the efficiency of the dyeing process and leading to wasted dye.

Q4: What is the role of salt in the dyeing process with this compound?

A4: Salt, such as sodium chloride or sodium sulfate (B86663), is used as an electrolyte in the dyebath to improve the exhaustion of the dye onto the cellulosic fibers. It reduces the negative charge on the surface of the cotton, allowing the anionic dye molecules to approach and adsorb onto the fiber more easily.

Q5: How does pH affect the hydrolysis of this compound?

A5: The rate of hydrolysis of reactive dyes is highly dependent on the pH of the dyebath. Higher pH levels increase the rate of hydrolysis, where the reactive group of the dye reacts with water instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to a lower color yield and a need for thorough washing to remove the unfixed dye.

Data Presentation

ParameterRecommended RangeRemarks
pH 10.5 - 11.5Optimal fixation is usually achieved in this range. A pH above 11.5 can significantly increase hydrolysis.
Temperature 60°C - 80°CAs a "hot brand" dye, higher temperatures are necessary for efficient fixation.
Salt Concentration 20 - 80 g/LDepends on the desired shade depth. Higher concentrations are used for darker shades.
Alkali Soda Ash (Sodium Carbonate)Commonly used to achieve the desired alkaline pH for fixation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Pale or Weak Shade - Insufficient dye concentration.- Low fixation temperature or pH.- Incorrect salt concentration.- Increase the dye concentration.- Ensure the temperature and pH are within the optimal range (60-80°C, pH 10.5-11.5).- Adjust the salt concentration according to the desired shade depth.
Uneven Dyeing - Dye added too quickly.- Poor circulation of the dyebath.- Premature fixation of the dye.- Add the dye solution gradually.- Ensure adequate agitation of the dyebath.- Add the alkali after the dye has been evenly distributed on the fabric.
Poor Wash Fastness - Incomplete removal of hydrolyzed dye.- Low fixation temperature or pH.- Implement a thorough soaping and rinsing process after dyeing to remove all unfixed dye.- Verify that the fixation was carried out at the correct temperature and pH.
Color Bleeding - Excessive moisture in the fabric before printing or dyeing.- Poor dye fixation.- Ensure the fabric has the appropriate moisture content.- Optimize the steaming and drying conditions to ensure proper dye fixation.[2]
Shade Inconsistency - Variations in pH, temperature, or liquor ratio between batches.- Inconsistent fabric preparation.- Calibrate and maintain stable process parameters.- Standardize the pretreatment of the fabric.[3]

Experimental Protocols

Protocol for Optimization of pH for this compound Dyeing
  • Preparation of Materials:

    • Pre-scoured and bleached 100% cotton fabric.

    • This compound dye stock solution (e.g., 1% w/v).

    • Sodium chloride (NaCl) or Sodium sulfate (Na₂SO₄).

    • Sodium carbonate (Soda Ash) for pH adjustment.

    • Buffer solutions for a range of pH values (e.g., pH 9, 10, 10.5, 11, 11.5, 12).

    • A laboratory dyeing machine or multiple beakers in a thermostatically controlled water bath.

  • Dyeing Procedure:

    • Set up a series of dyebaths, each with a different pH level to be tested.

    • For each dyebath, add the required amount of water, salt (e.g., 60 g/L), and a wetting agent.

    • Introduce the cotton fabric into each dyebath.

    • Add the this compound dye stock solution to achieve the desired shade percentage (e.g., 2% on weight of fabric).

    • Raise the temperature of the dyebaths to the desired fixation temperature (e.g., 70°C) and hold for a set time (e.g., 30 minutes) to allow for dye exhaustion.

    • Add the alkali (soda ash) to each dyebath to achieve the target pH values.

    • Continue the dyeing process at the fixation temperature for a specified duration (e.g., 60 minutes).

  • Post-Dyeing Treatment:

    • Rinse the dyed fabrics thoroughly with cold water.

    • Soap the fabrics at a high temperature (e.g., 90-95°C) for 10-15 minutes with a neutral detergent to remove any unfixed dye.

    • Rinse again with hot and then cold water.

    • Dry the fabric samples.

  • Analysis:

    • Visually assess the color depth and evenness of the dyed fabrics.

    • Use a spectrophotometer to measure the color strength (K/S values) of each sample.

    • Plot the color strength against the pH to determine the optimal pH for fixation.

Protocol for Optimization of Temperature for this compound Dyeing
  • Preparation of Materials:

    • Same as the pH optimization protocol.

  • Dyeing Procedure:

    • Set up a series of dyebaths to be run at different temperatures (e.g., 50°C, 60°C, 70°C, 80°C, 90°C).

    • For each dyebath, add the required amount of water, salt, and a wetting agent.

    • Introduce the cotton fabric into each dyebath.

    • Add the this compound dye stock solution.

    • Raise the temperature of each dyebath to its target fixation temperature.

    • Add the alkali to achieve the optimal pH determined from the previous experiment (e.g., pH 11).

    • Continue the dyeing process at the respective fixation temperatures for a specified duration (e.g., 60 minutes).

  • Post-Dyeing Treatment:

    • Follow the same post-dyeing treatment as in the pH optimization protocol.

  • Analysis:

    • Visually assess the color depth and evenness of the dyed fabrics.

    • Use a spectrophotometer to measure the color strength (K/S values) of each sample.

    • Plot the color strength against the temperature to determine the optimal temperature for fixation.

Mandatory Visualization

Experimental_Workflow_Optimization cluster_pH pH Optimization cluster_Temp Temperature Optimization pH_Prep Prepare Dyebaths at Various pH Levels pH_Dye Dye Fabric Samples pH_Prep->pH_Dye pH_Fix Fixation at Constant Temperature pH_Dye->pH_Fix pH_Wash Post-Dyeing Wash pH_Fix->pH_Wash pH_Analyze Analyze Color Strength vs. pH pH_Wash->pH_Analyze pH_Optimal Determine Optimal pH pH_Analyze->pH_Optimal Temp_Dye Dye Fabric Samples at Optimal pH pH_Optimal->Temp_Dye Use Optimal pH Temp_Prep Prepare Dyebaths for Various Temperatures Temp_Prep->Temp_Dye Temp_Fix Fixation at Respective Temperatures Temp_Dye->Temp_Fix Temp_Wash Post-Dyeing Wash Temp_Fix->Temp_Wash Temp_Analyze Analyze Color Strength vs. Temperature Temp_Wash->Temp_Analyze Temp_Optimal Determine Optimal Temperature Temp_Analyze->Temp_Optimal Troubleshooting_Guide cluster_Shade Shade Problems cluster_Fastness Fastness Issues cluster_Solutions_Shade Solutions for Shade cluster_Solutions_Fastness Solutions for Fastness Start Dyeing Issue Detected Pale_Shade Pale or Weak Shade Start->Pale_Shade Uneven_Dyeing Uneven Dyeing Start->Uneven_Dyeing Poor_Wash Poor Wash Fastness Start->Poor_Wash Sol_Pale Check & Adjust: - Dye Concentration - pH & Temperature - Salt Concentration Pale_Shade->Sol_Pale Troubleshoot Sol_Uneven Review Process: - Gradual Dye Addition - Dyebath Agitation - Timing of Alkali Addition Uneven_Dyeing->Sol_Uneven Troubleshoot Sol_Wash Verify: - Thorough Post-Wash - Correct Fixation Parameters Poor_Wash->Sol_Wash Troubleshoot

References

Technical Support Center: Troubleshooting Reactive Black 39 Wastewater Treatment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common problems during wastewater treatment experiments involving Reactive Black 39.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to treat in wastewater?

This compound is a diazo anionic dye known for its high stability and resistance to degradation due to its complex aromatic structure and the presence of sulfonate groups, which increase its solubility in water.[1][2] These characteristics make it a persistent pollutant in textile industry effluents, challenging to remove with conventional wastewater treatment methods.[2][3][4]

Q2: What are the most common methods for removing this compound from wastewater?

Commonly researched methods for the removal of this compound and similar reactive dyes include:

  • Adsorption: Utilizing materials with high surface area to bind the dye molecules.[2][5]

  • Microbial Degradation: Employing microorganisms that can break down the dye's complex structure.[1][6][7]

  • Advanced Oxidation Processes (AOPs): Generating highly reactive radicals to oxidize and degrade the dye.[8][9] This includes processes like photocatalysis (e.g., using TiO2 or ZnO) and Fenton/Fenton-like reactions.[8][9][10][11]

  • Electrocoagulation: Using an electric current to produce coagulants that remove the dye.[12][13]

Q3: Why is my dye removal efficiency lower than expected?

Several factors can contribute to low removal efficiency. The optimal conditions are highly dependent on the chosen treatment method. Key parameters to investigate include:

  • pH of the solution: The pH affects the surface charge of adsorbents and the activity of microorganisms and catalysts.[2][5][11][14]

  • Initial dye concentration: Higher concentrations can saturate the adsorbent or be toxic to microorganisms, leading to decreased percentage removal.[2][14]

  • Temperature: Temperature influences adsorption kinetics and microbial metabolic rates.[1][14]

  • Dosage of adsorbent/catalyst: An insufficient amount of active material will result in incomplete dye removal.[2]

  • Presence of other substances: Salts and other organic compounds in the wastewater can interfere with the treatment process.[1][14]

Troubleshooting Guides

Problem 1: Low Decolorization Efficiency in Adsorption Experiments

Possible Causes & Solutions:

  • Incorrect pH: The adsorption of anionic dyes like this compound is often favored at acidic pH.[2][5] At low pH, the adsorbent surface becomes positively charged, enhancing the electrostatic attraction with the negatively charged dye molecules.

    • Troubleshooting Step: Measure and adjust the pH of your wastewater solution. Conduct small-scale experiments across a pH range (e.g., 2-10) to determine the optimal pH for your specific adsorbent.

  • Insufficient Adsorbent Dosage: The number of available active sites for dye binding may be limited.

    • Troubleshooting Step: Increase the adsorbent dosage in increments and observe the effect on removal efficiency. Be mindful that excessive amounts may not be cost-effective.[2]

  • Adsorbent Saturation: The adsorbent may have reached its maximum adsorption capacity.

    • Troubleshooting Step: Increase the adsorbent dosage or consider regenerating the adsorbent if possible.[15]

  • Competitive Adsorption: Other ions or molecules in the wastewater may be competing with the dye for adsorption sites.[14]

    • Troubleshooting Step: Analyze the composition of your wastewater. Pre-treatment steps may be necessary to remove interfering substances.

Problem 2: Incomplete Degradation in Microbial Treatment

Possible Causes & Solutions:

  • Sub-optimal Environmental Conditions: Microorganisms have specific requirements for optimal growth and enzymatic activity.

    • Troubleshooting Step:

      • pH and Temperature: Ensure the pH and temperature of the medium are within the optimal range for the specific microbial consortium being used. For many bacteria, this is around neutral pH and temperatures between 30-40°C.[1][16]

      • Oxygen Levels: Azo dye degradation often occurs under anaerobic or anoxic conditions, as the azo bond is typically cleaved by azoreductase enzymes, which are more active in the absence of oxygen.[1][4] Shaking or aeration might inhibit decolorization.[1]

  • Lack of Co-substrate: Azo dyes often have a low carbon content, and an additional carbon source may be required to support microbial growth and provide the necessary reducing equivalents for dye degradation.[1][16]

    • Troubleshooting Step: Supplement the medium with a carbon source like glucose or yeast extract.[16][17] However, be aware that high concentrations of some co-substrates can be inhibitory.[1]

  • High Salinity: High salt concentrations, common in textile effluents, can inhibit microbial activity through plasmolysis and enzyme inactivation.[1]

    • Troubleshooting Step: If possible, dilute the wastewater to reduce salinity. Alternatively, consider using halotolerant or halophilic microbial strains.[1]

  • Toxicity of Dye or Byproducts: High concentrations of the dye or its degradation intermediates can be toxic to the microorganisms.[18]

    • Troubleshooting Step: Start with a lower initial dye concentration or use a microbial consortium known for its tolerance to aromatic amines, which are common degradation byproducts.[4][18]

Problem 3: Poor Performance of Photocatalytic Degradation

Possible Causes & Solutions:

  • Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and the generation of hydroxyl radicals. For TiO2, acidic conditions are often more favorable for the degradation of anionic dyes.[11][19]

    • Troubleshooting Step: Optimize the pH of the reaction mixture.

  • Inadequate Catalyst Loading: Too little catalyst will result in insufficient active sites for the reaction, while too much can lead to turbidity, which blocks light penetration.[11]

    • Troubleshooting Step: Experiment with different catalyst concentrations to find the optimal loading.

  • Presence of Radical Scavengers: Certain ions (e.g., carbonate, bicarbonate, chloride) and organic matter in the wastewater can consume the generated hydroxyl radicals, reducing the degradation efficiency.[19]

    • Troubleshooting Step: Analyze the wastewater for potential scavengers. Pre-treatment might be necessary.

  • Insufficient Light Source: The photocatalyst requires UV or solar irradiation of sufficient intensity to be activated.

    • Troubleshooting Step: Ensure your light source is emitting at the correct wavelength and intensity for the chosen photocatalyst.[10][11]

Data Presentation

Table 1: Comparison of Adsorption Capacities for Reactive Black 5 (a similar and often studied reactive dye) on Various Adsorbents

AdsorbentAdsorption Capacity (mg/g)Optimal pHReference
Bamboo Carbon (2123 m²/g)447Not Specified[20]
Bamboo Carbon (1400 m²/g)545Not Specified[20]
Activated Carbon (F400)176Not Specified[20]
Bone Char157Not Specified[20]
Peat7Not Specified[20]
Multi-walled Carbon Nanotubes>94% removal at 25 mg/L3[15]
Single-walled Carbon Nanotubes>95% removal at 25 mg/L3[15]

Table 2: Optimal Conditions for Microbial Degradation of Reactive Dyes

MicroorganismDyeCo-substrateTemperature (°C)pHRemoval EfficiencyTimeReference
Pseudomonas aeruginosaThis compoundYeast Extract (0.5 g/L)30Not specified100% (at 20 mg/L)144 h[17]
Bacillus albus DD1Reactive Black 5Yeast Extract (1%)40798% (at 50 mg/L)38 h[16]
Bacterial ConsortiumReactive Black 5Glucose (lower concentrations)40Not specified>90% (at 70 mg/L)Not specified[1]

Experimental Protocols

1. General Protocol for Adsorption Batch Experiment

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.

  • Adsorption Experiment:

    • Take a fixed volume of the dye solution (e.g., 50 mL) in a series of flasks.

    • Adjust the pH of the solutions to the desired values using dilute HCl or NaOH.

    • Add a pre-weighed amount of the adsorbent to each flask.

    • Agitate the flasks on a shaker at a constant speed and temperature for a specified period to reach equilibrium.

  • Analysis:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 597 nm) using a UV-Vis spectrophotometer.

    • Calculate the remaining dye concentration using a pre-established calibration curve.

    • The removal efficiency (%) and adsorption capacity (mg/g) can be calculated using standard formulas.

2. General Protocol for Microbial Decolorization Experiment

  • Microorganism and Medium: Inoculate the selected microorganism(s) into a suitable liquid medium.

  • Decolorization Assay:

    • Add a specific concentration of this compound to the microbial culture.

    • If required, add a co-substrate.

    • Incubate the cultures under optimized conditions (temperature, pH, static/shaking).

    • At regular intervals, withdraw aliquots of the culture.

  • Analysis:

    • Centrifuge the aliquots to separate the biomass.

    • Measure the absorbance of the supernatant at the dye's maximum wavelength to determine the residual dye concentration.

    • Calculate the decolorization efficiency (%).

Visualizations

experimental_workflow_adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock and Working Solutions adjust_ph Adjust pH of Dye Solution prep_dye->adjust_ph prep_adsorbent Prepare and Weigh Adsorbent add_adsorbent Add Adsorbent to Dye Solution prep_adsorbent->add_adsorbent adjust_ph->add_adsorbent agitate Agitate at Constant Temperature and Time add_adsorbent->agitate separate Separate Adsorbent (Centrifuge/Filter) agitate->separate measure Measure Absorbance of Supernatant (UV-Vis) separate->measure calculate Calculate Removal Efficiency and Adsorption Capacity measure->calculate

Caption: Workflow for a typical adsorption experiment.

troubleshooting_low_decolorization start Low Decolorization Efficiency check_ph Is pH Optimal? start->check_ph check_dosage Is Adsorbent Dosage Sufficient? check_ph->check_dosage Yes adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph No check_saturation Is Adsorbent Saturated? check_dosage->check_saturation Yes increase_dosage Increase Adsorbent Dosage check_dosage->increase_dosage No check_interference Are there Interfering Ions? check_saturation->check_interference No regenerate Regenerate or Replace Adsorbent check_saturation->regenerate Yes pretreat Pre-treat Wastewater check_interference->pretreat Yes end Problem Resolved check_interference->end No adjust_ph->end increase_dosage->end regenerate->end pretreat->end

Caption: Troubleshooting low adsorption efficiency.

References

Technical Support Center: Enhancing the Degradation Efficiency of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the degradation of the azo dye, Reactive Black 39. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound degradation experiments, offering potential causes and solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low degradation efficiency Incorrect pH of the reaction mixture.[1][2][3]Optimize the pH of the solution. For many advanced oxidation processes (AOPs) and certain enzymatic degradations, an acidic pH (around 3-5) is optimal.[2][4][5] For microbial degradation, the optimal pH may vary but is often near neutral (pH 7).[6][7]
Suboptimal temperature for the degradation process.[3][6][8]Adjust the temperature to the optimal range for your chosen method. Microbial degradation often performs best between 30-40°C.[6][7]
Inadequate catalyst or microbial inoculum concentration.[6][9]Increase the concentration of the catalyst (e.g., Fe²⁺ in Fenton's reagent, TiO₂ in photocatalysis) or the microbial inoculum size.[6][9] However, be aware that excessive catalyst can sometimes have an inhibitory effect.
Insufficient concentration of oxidizing agents (e.g., H₂O₂).[5]Optimize the concentration of the oxidizing agent. In Fenton and photo-Fenton processes, the ratio of H₂O₂ to the catalyst and dye is crucial.[5]
Presence of inhibitory substances or radical scavengers in the reaction medium.[10][9]Pre-treat the sample to remove potential inhibitors. The presence of certain ions or organic matter can scavenge hydroxyl radicals, reducing the efficiency of AOPs.[10]
Inconsistent or non-reproducible results Fluctuations in experimental conditions (pH, temperature, concentrations).Ensure precise control and monitoring of all experimental parameters. Use calibrated instruments and prepare fresh solutions for each experiment.
Degradation of reagents over time.Store reagents under appropriate conditions and use them within their recommended shelf life. For example, hydrogen peroxide can decompose over time.
Variability in the microbial culture's activity.Use a standardized inoculum from a fresh, actively growing culture for each experiment. Monitor the growth phase of the microorganisms.
Incomplete mineralization of the dye Formation of stable intermediate degradation products.[1]Combine different degradation techniques. For example, an AOP can be used to break down the complex dye structure, followed by a biological treatment to mineralize the simpler intermediates.[1]
Insufficient reaction time.[11]Increase the duration of the experiment to allow for the complete breakdown of intermediates. Monitor the total organic carbon (TOC) to assess mineralization.
Difficulty in separating the catalyst after treatment Use of powdered catalysts that are difficult to recover.Employ immobilized or supported catalysts. For instance, TiO₂ can be coated on a solid substrate for easier removal and reuse.

Frequently Asked Questions (FAQs)

1. What are the most common methods for degrading this compound?

Common methods for the degradation of azo dyes like this compound can be categorized into biological, chemical, and physical techniques.[2]

  • Biological methods involve the use of microorganisms (bacteria, fungi, algae) or enzymes (laccase, azoreductase) to break down the dye molecule.[1][3][12][13]

  • Chemical methods , particularly Advanced Oxidation Processes (AOPs), are widely used. These include Fenton and photo-Fenton oxidation, ozonation, and photocatalysis using semiconductors like TiO₂.[2][4][11] These methods rely on the generation of highly reactive hydroxyl radicals to degrade the dye.

  • Physical methods like adsorption on activated carbon can remove the dye from water but do not degrade it.[2]

2. How can I monitor the degradation of this compound?

The degradation of this compound is typically monitored by measuring the decrease in its concentration over time. This is often done using a UV-Vis spectrophotometer to measure the absorbance of the solution at the dye's maximum wavelength (λmax).[8] For Reactive Black 5, a similar dye, the λmax is around 597 nm.[8] To assess the complete mineralization of the dye into CO₂, water, and inorganic salts, the reduction in Total Organic Carbon (TOC) is measured.[5]

3. What is the role of pH in the degradation of this compound?

The pH of the solution is a critical parameter that significantly influences the efficiency of most degradation processes.[1][2][3]

  • For Fenton and photo-Fenton processes , an acidic pH of around 3 is optimal for the generation of hydroxyl radicals.[4][5]

  • In photocatalysis with TiO₂ , the surface charge of the catalyst is pH-dependent, which affects its interaction with the dye molecule. An acidic pH is often favorable.[9]

  • For microbial degradation , the optimal pH depends on the specific microorganisms being used, but it is typically in the neutral range (pH 6-8) to ensure optimal enzymatic activity and cell viability.[6][7]

4. Can the degradation products of this compound be toxic?

Yes, the degradation of azo dyes can sometimes lead to the formation of intermediate products, such as aromatic amines, which can be more toxic than the parent dye molecule.[14] Therefore, it is crucial to not only decolorize the dye but also to ensure its complete mineralization into non-toxic compounds. Toxicity assessments of the treated effluent are recommended.[1]

5. How can I improve the efficiency of biological degradation?

To enhance biological degradation, consider the following:

  • Acclimatize the microorganisms: Gradually expose the microbial culture to increasing concentrations of this compound to adapt them to the dye.

  • Provide a co-substrate: Many microorganisms require an additional carbon source, like glucose or yeast extract, to effectively degrade the dye, as the dye itself may not be a sufficient carbon source.[6][7][8]

  • Optimize nutrient availability: Ensure the growth medium contains essential nutrients (nitrogen, phosphorus) to support microbial growth and enzymatic activity.[8]

  • Use a microbial consortium: A mixed culture of different microorganisms may be more effective at degrading the dye and its intermediates than a single species.[7][12]

Experimental Protocols

General Protocol for Photocatalytic Degradation

This protocol provides a general framework for a photocatalytic degradation experiment using a catalyst like TiO₂.

  • Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

  • Experimental Setup:

    • Add a specific volume of the dye solution to a photoreactor.

    • Add the desired amount of the photocatalyst (e.g., 1 g/L of TiO₂).

    • Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow the dye to adsorb onto the catalyst surface and reach equilibrium.

  • Photoreaction:

    • Turn on the light source (e.g., a UV lamp).

    • Continuously stir the suspension to ensure homogeneity.

    • Maintain a constant temperature.

  • Sampling and Analysis:

    • Withdraw samples at regular time intervals.

    • Centrifuge or filter the samples to remove the catalyst particles.

    • Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • For mineralization analysis, measure the TOC of the initial and final samples.

General Protocol for Microbial Degradation

This protocol outlines the basic steps for a microbial degradation experiment.

  • Microorganism and Culture Preparation:

    • Use a bacterial or fungal strain known for its dye-degrading capabilities.

    • Prepare a fresh inoculum by growing the microorganism in a suitable nutrient broth.

  • Experimental Setup:

    • Prepare a mineral salts medium containing this compound at the desired concentration (e.g., 50 mg/L).

    • If required, add a co-substrate (e.g., glucose at 1 g/L).

    • Adjust the pH to the optimal value for the chosen microorganism (e.g., pH 7).

    • Autoclave the medium to sterilize it.

  • Inoculation and Incubation:

    • Inoculate the sterile medium with a specific volume of the prepared microbial culture (e.g., 5% v/v).

    • Incubate the culture under optimal conditions of temperature and agitation (or static conditions, depending on the microorganism's oxygen requirements).

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular time intervals.

    • Centrifuge the samples to separate the microbial biomass.

    • Measure the absorbance of the supernatant at the λmax of this compound.

    • Calculate the decolorization efficiency.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the degradation of Reactive Black 5 (RB5), a closely related and extensively studied dye, which can provide a useful reference for this compound experiments.

Table 1: Optimal Conditions for RB5 Degradation by Different Methods

Degradation MethodKey ParametersOptimal ValueDegradation Efficiency (%)Reference
Photocatalysis (TiO₂/UV)pH2.6 - 5.8~100 (decolorization)[9]
Catalyst Loading0.05 - 1 g/LIncreases with loading[9]
Initial Dye Conc.20 - 120 mg/LDecreases with increasing conc.[9]
Fenton (Fe²⁺/H₂O₂)pH3.097.5 (decolorization)[5]
[H₂O₂]₀/[RB5]₀ ratio4.9:1-[5]
[H₂O₂]₀/[Fe²⁺]₀ ratio9.6:1-[5]
Photo-Fenton (Fe²⁺/H₂O₂/UV)pH3.098.1 (decolorization), 46.4 (TOC removal)[5]
Microbial (Bacillus albus DD1)pH7.098[6]
Temperature40 °C98[6]
Yeast Extract1%98[6]
Inoculum Size25%98[6]
Microbial ConsortiumpH7.9>98[15]
Temperature28.3 °C>98[15]

Visualizations

Experimental Workflow for Photocatalytic Degradation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst prep_dye->mix prep_catalyst Prepare Photocatalyst Suspension prep_catalyst->mix prep_reactor Set up Photoreactor prep_reactor->mix adjust_ph Adjust pH mix->adjust_ph dark Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark irradiate UV/Visible Light Irradiation dark->irradiate sample Collect Samples Periodically irradiate->sample separate Separate Catalyst (Centrifuge/Filter) sample->separate measure Measure Absorbance (UV-Vis) separate->measure analyze Calculate Degradation Efficiency measure->analyze

Caption: Workflow for a typical photocatalytic degradation experiment.

Generalized Degradation Pathway of an Azo Dye

degradation_pathway AzoDye This compound (Complex Aromatic Structure) Intermediates Aromatic Amines & Other Intermediates AzoDye->Intermediates Azo Bond Cleavage (e.g., by •OH or azoreductase) Mineralization CO₂ + H₂O + Inorganic Ions Intermediates->Mineralization Ring Opening & Further Oxidation

Caption: Generalized pathway for the degradation of an azo dye.

References

How to reduce hydrolysis of Reactive Black 39 in alkaline conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C.I. Reactive Black 39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the hydrolysis of this compound in alkaline conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

A1: C.I. This compound is a double azo dye containing a monochlorotriazine (MCT) reactive group. This reactive group allows the dye to form a covalent bond with hydroxyl groups on substrates like cellulose (B213188) under alkaline conditions. However, in the presence of alkali (hydroxide ions), the dye can also react with water in a competing reaction called hydrolysis. The hydrolyzed dye can no longer bind to the substrate, leading to reduced color yield, inconsistent results, and the need for extensive washing to remove the unfixed dye.[1][2]

Q2: What are the primary factors that influence the hydrolysis of this compound?

A2: The main factors affecting the hydrolysis of reactive dyes like this compound are:

  • pH: Higher pH (increased alkalinity) accelerates the rate of hydrolysis.[1]

  • Temperature: Increased temperature significantly increases the rate of hydrolysis.[1][3]

  • Time: Longer exposure to alkaline conditions at elevated temperatures increases the extent of hydrolysis.[1]

  • Liquor Ratio: A higher liquor ratio (the ratio of the volume of liquid to the weight of the substrate) can lead to increased hydrolysis.[4]

Q3: What is the reactive group in this compound and how does it compare to other reactive dyes in terms of hydrolysis?

A3: this compound contains a monochlorotriazine (MCT) reactive group. MCT dyes are generally less reactive and have a lower tendency for hydrolysis compared to dichlorotriazine (DCT) or vinyl sulfone (VS) dyes.[1] However, improper control of dyeing conditions can still lead to significant hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound, with a focus on mitigating hydrolysis.

Issue 1: Low Color Yield or Pale Shades

  • Possible Cause: Excessive hydrolysis of the dye.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the dye bath is within the recommended range for MCT dyes (typically pH 10.5-11.0). Avoid overly alkaline conditions.

    • Control Temperature: Maintain the dyeing temperature as recommended. For hot-brand MCT dyes, this is typically around 60-80°C. Avoid exceeding the optimal temperature.[5]

    • Minimize Time in Alkali: Prepare the dye and alkali solutions separately and mix them just before use.[1] Reduce the time the dye is exposed to the alkaline solution before and during the reaction with the substrate.

    • Check Liquor Ratio: Use the lowest practical liquor ratio for your experiment to minimize the amount of water available for hydrolysis.[4]

Issue 2: Inconsistent or Unreproducible Results

  • Possible Cause: Variation in the extent of hydrolysis between experiments.

  • Troubleshooting Steps:

    • Standardize Procedures: Strictly control all parameters, including pH, temperature, time, and liquor ratio, for all experiments.

    • Use a Buffer System: Consider using a buffer system (e.g., a sodium carbonate/sodium bicarbonate buffer) to maintain a stable pH throughout the reaction.

    • Control Water Quality: Use deionized or distilled water to avoid variations in pH and the presence of metal ions that can affect dye stability.

Issue 3: Poor Wash Fastness

  • Possible Cause: High amount of hydrolyzed, unfixed dye remaining on the substrate.

  • Troubleshooting Steps:

    • Optimize Dyeing Conditions: Implement the strategies mentioned in "Issue 1" to minimize the initial amount of hydrolyzed dye.

    • Thorough Washing-off: After the dyeing process, perform a rigorous washing-off procedure to remove all unfixed and hydrolyzed dye. This typically involves a series of cold and hot rinses, followed by a soaping treatment at or near boiling.[6][7]

Quantitative Data

The rate of hydrolysis of monochlorotriazine (MCT) reactive dyes is highly dependent on temperature. The following table summarizes the effect of temperature on the hydrolysis rate constant.

Temperature (°C)Relative Hydrolysis Rate Constant (at pH 10.9)
501
80~33

This data indicates that an increase in temperature from 50°C to 80°C can increase the hydrolysis rate of a monochlorotriazine reactive dye by approximately 33 times.[8]

Experimental Protocols

Below are detailed methodologies for two common dyeing procedures with monochlorotriazine reactive dyes like this compound, designed to minimize hydrolysis.

Protocol 1: Exhaust Dyeing Method (for Loose Substrates)

This method is suitable for treating materials like fibers, yarns, or fabric pieces in a dye bath.

Materials:

  • C.I. This compound

  • Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Sequestering agent (optional, for hard water)

  • Wetting agent (optional)

  • Deionized or distilled water

  • Substrate (e.g., cotton)

Procedure:

  • Pre-treatment: Thoroughly scour and bleach the substrate to remove any impurities. Rinse well to ensure no residual chemicals are present.

  • Dye Bath Preparation:

    • Set the dye bath to the initial temperature (e.g., 30-40°C) with the required amount of water (low liquor ratio is preferred).

    • Add a sequestering agent if using hard water and a wetting agent if needed.

    • Separately dissolve the pre-weighed this compound powder in a small amount of warm water (around 50°C) to form a paste, then dilute with more warm water. Add the dissolved dye to the dye bath.[5]

  • Exhaustion Phase:

    • Introduce the substrate into the dye bath and run for 10-15 minutes to allow for even wetting and initial dye uptake.

    • Gradually add the required amount of salt (e.g., 40-80 g/L, depending on the desired shade depth) over 15-20 minutes. Salt increases the affinity of the dye for the fiber.[9][10]

    • Run for another 20-30 minutes to allow for dye exhaustion onto the substrate.

  • Fixation Phase:

    • Separately dissolve the required amount of sodium carbonate (e.g., 10-20 g/L) in hot water.

    • Slowly add the dissolved alkali to the dye bath over 10-15 minutes. This raises the pH to the optimal level for fixation (pH 10.5-11.0).

    • Raise the temperature to the recommended fixation temperature for the specific MCT dye (typically 60-80°C).

    • Continue the dyeing process for 45-60 minutes at this temperature for fixation.[5]

  • Washing-off:

    • Drain the dye bath.

    • Rinse the substrate thoroughly with cold water until the water runs clear.

    • Perform a hot rinse (e.g., 70-80°C).

    • Carry out a soaping treatment with a neutral detergent at or near boiling for 10-15 minutes to remove unfixed and hydrolyzed dye.

    • Rinse again with hot and then cold water.

    • Dry the substrate.

Protocol 2: Cold Pad-Batch Method (for Fabric)

This semi-continuous method is energy-efficient and can lead to higher fixation rates if performed correctly.

Materials:

  • C.I. This compound

  • Sodium Silicate (B1173343) or a mixture of Sodium Carbonate and Caustic Soda

  • Urea (B33335) (optional, to improve dye solubility)

  • Wetting agent

  • Deionized or distilled water

  • Fabric

Procedure:

  • Fabric Preparation: Ensure the fabric is well-prepared (desized, scoured, and bleached) and has a neutral pH. The fabric should have good absorbency.[11]

  • Padding Liquor Preparation:

    • Prepare the dye solution by dissolving this compound, urea (if used), and a wetting agent in water. The dye and alkali solutions should be prepared separately and mixed just before padding.[11][12]

    • The alkali solution is typically a controlled mixture of sodium silicate or sodium carbonate and caustic soda.

    • The dye and alkali solutions are mixed at a specific ratio (e.g., 4:1) immediately before entering the padding trough to minimize premature hydrolysis.[12]

  • Padding:

    • Pass the fabric through the padding mangle containing the dye liquor at room temperature (20-30°C).

    • Ensure an even and consistent pick-up percentage (typically 70-80%).

  • Batching:

    • Immediately after padding, roll the fabric onto a batching roller and wrap it in plastic film to prevent drying and exposure to air (carbon dioxide can lower the pH).

    • Rotate the batch for a specified period (e.g., 4-24 hours) at ambient temperature to allow for dye fixation. The batching time depends on the reactivity of the dye.

  • Washing-off:

    • After the batching period, unroll the fabric and begin the washing-off process immediately.

    • The washing-off procedure is similar to the exhaust method, involving a series of cold and hot rinses and a soaping treatment to remove all unfixed dye and chemicals.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_dyeing Dyeing Process cluster_exhaust Exhaust Method cluster_cpb Cold Pad-Batch Method cluster_post Post-Treatment prep Scouring & Bleaching ex_start Initial Dye Bath prep->ex_start cpb_pad Padding with Dye & Alkali prep->cpb_pad ex_exhaust Salt Addition (Exhaustion) ex_start->ex_exhaust Add Substrate ex_fix Alkali Addition (Fixation) ex_exhaust->ex_fix wash Washing-off ex_fix->wash cpb_batch Batching (Fixation) cpb_pad->cpb_batch cpb_batch->wash dry Drying wash->dry

Caption: Experimental workflows for exhaust and cold pad-batch dyeing methods.

troubleshooting_hydrolysis start Problem: Low Color Yield / Inconsistent Results check_ph Is pH > 11.0? start->check_ph check_temp Is Temperature > 80°C? check_ph->check_temp No solution_ph Solution: Reduce alkali concentration. Use a buffer system. check_ph->solution_ph Yes check_time Is Dye/Alkali Mixed Long Before Use? check_temp->check_time No solution_temp Solution: Lower temperature to recommended range (60-80°C). check_temp->solution_temp Yes check_lr Is Liquor Ratio High? check_time->check_lr No solution_time Solution: Mix dye and alkali immediately before use. check_time->solution_time Yes solution_lr Solution: Use a lower liquor ratio. check_lr->solution_lr Yes

Caption: Troubleshooting decision tree for hydrolysis-related issues with this compound.

References

Troubleshooting poor staining with Reactive Black 39 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor staining with Reactive Black 39 in biological samples. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the mechanism of action for this compound in biological staining?

This compound is an amine-reactive dye. Its staining mechanism is based on the integrity of the cell membrane. In live cells, the dye primarily reacts with amines on the cell surface, resulting in dim fluorescence because the intact membrane prevents the dye from entering the cell. In dead or dying cells, the compromised cell membrane allows the dye to enter the cytoplasm, where it covalently binds to the abundant intracellular proteins, leading to a much brighter fluorescent signal.[1][2][3] This covalent bonding makes the staining robust and compatible with subsequent fixation and permeabilization steps.[4][5]

Q2: My staining with this compound is weak or absent. What are the possible causes and solutions?

Weak or no staining is a common issue that can arise from several factors in your protocol.

Troubleshooting Weak Staining:

Possible Cause Recommendation Detailed Explanation
Incorrect Dye Concentration Titrate the dye concentration.The optimal concentration is critical for achieving a bright signal on dead cells without causing high background on live cells. Start with a range of concentrations to determine the best signal-to-noise ratio for your specific cell type.[6][7]
Suboptimal pH Ensure the staining buffer has the appropriate pH.The reactivity of many fluorescent dyes can be pH-sensitive.[8][9] While specific data for this compound is limited, a neutral to slightly alkaline pH is often optimal for amine-reactive dyes.
Presence of Proteins in Staining Buffer Use a protein-free buffer, such as PBS.Proteins in buffers like BSA or serum will compete with cellular amines for the reactive dye, leading to reduced staining efficiency.[2]
Insufficient Incubation Time Optimize the incubation time.A common starting point is a 30-minute incubation at room temperature, protected from light.[7] Shorter times may not be sufficient for the reaction to complete.
Improper Dye Storage and Handling Reconstitute the dye in anhydrous DMSO and store aliquots at -20°C, protected from moisture.Reactive dyes can lose activity if exposed to moisture. Use freshly prepared dilutions for staining.[7]

Q3: I am observing high background staining in my live cell population. How can I resolve this?

High background can obscure the distinction between live and dead cells. Here are the primary causes and their solutions:

Troubleshooting High Background Staining:

Possible Cause Recommendation Detailed Explanation
Dye Concentration is Too High Perform a dye titration.Using too much dye can lead to non-specific binding on the surface of live cells, increasing their fluorescence.[10]
Extended Incubation Time Reduce the incubation period.While sufficient incubation is necessary, overly long incubation can increase non-specific binding. Stick to the optimized time for your cell type.
Inadequate Washing Increase the number and volume of washes after staining.Thorough washing with a protein-containing buffer (like PBS with 1% BSA) after the initial staining in protein-free buffer is crucial to remove unbound dye.[7]
Cell Clumping Ensure a single-cell suspension.Aggregates of cells can trap the dye, leading to pockets of high fluorescence that are not indicative of cell death.

Q4: Can I use this compound for fixed and permeabilized samples for intracellular staining?

Yes, a major advantage of amine-reactive dyes like this compound is their compatibility with fixation and permeabilization protocols.[3][11] The dye forms a covalent bond with intracellular proteins, so the fluorescent signal in dead cells is retained even after the fixation and permeabilization process, which compromises the membranes of all cells.[4][5] It is crucial to perform the live/dead staining before fixation and permeabilization.

Experimental Protocols

Protocol 1: Live/Dead Cell Staining for Flow Cytometry

This protocol provides a general guideline for using an amine-reactive dye like this compound to assess cell viability.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), protein-free

  • This compound, lyophilized

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (Optional)

  • Permeabilization buffer (Optional)

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with protein-free PBS.

    • Resuspend the cell pellet in protein-free PBS to a concentration of 1 x 10^6 cells/mL.[7]

  • Dye Preparation:

    • Bring the lyophilized this compound and anhydrous DMSO to room temperature.

    • Reconstitute the dye in DMSO to create a stock solution (e.g., 1 mg/mL). Mix well.

    • Prepare a fresh working solution of the dye in protein-free PBS. The optimal concentration should be determined through titration.[6]

  • Staining:

    • Add the working dye solution to the cell suspension.

    • Incubate for 30 minutes at room temperature, protected from light.[7]

  • Washing:

    • Wash the cells once or twice with 1-2 mL of wash buffer (e.g., PBS with 1% BSA) to remove excess dye.[7]

  • (Optional) Fixation and Permeabilization:

    • If performing subsequent intracellular staining, proceed with your standard fixation and permeabilization protocol.

  • Analysis:

    • Resuspend cells in an appropriate buffer for analysis by flow cytometry.

Protocol 2: Titration of this compound

To determine the optimal dye concentration, a titration is essential.

Procedure:

  • Prepare a mixed population of live and dead cells. A common method to generate dead cells is to heat-inactivate a portion of your cell suspension at 56-60°C for 45-60 minutes. Mix with live cells to achieve a population with a significant number of dead cells.

  • Prepare a series of working dye solutions at different concentrations (e.g., 0.1x, 0.5x, 1x, 2x, 5x of the manufacturer's recommended concentration, if available).

  • Stain aliquots of the mixed cell population with each dye concentration following the staining protocol above.

  • Analyze the samples by flow cytometry and evaluate the staining index (the difference in mean fluorescence intensity between the positive and negative populations divided by two times the standard deviation of the negative population).

  • Select the concentration that provides the best separation between live and dead cells with minimal background on the live population.[6]

Visualizations

Staining_Mechanism cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane dim_signal Dim Fluorescence live_cell->dim_signal Limited Reaction live_surface dead_cell Compromised Membrane bright_signal Bright Fluorescence dead_cell->bright_signal Extensive Reaction intracellular_amines dye This compound dye->live_cell Impermeable dye->dead_cell Permeable

Caption: Mechanism of an amine-reactive dye for live/dead cell discrimination.

Troubleshooting_Workflow cluster_weak Weak or No Signal cluster_high High Background start Poor Staining Issue q_conc Is dye concentration optimized? start->q_conc Weak Signal q_bg_conc Is dye concentration titrated? start->q_bg_conc High Background a_conc_no Perform Titration q_conc->a_conc_no No q_buffer Using protein-free buffer (PBS)? q_conc->q_buffer Yes a_buffer_no Switch to PBS for staining step q_buffer->a_buffer_no No q_time Incubation time sufficient? q_buffer->q_time Yes a_time_no Increase incubation time (e.g., 30 min) q_time->a_time_no No a_bg_conc_no Titrate to lower concentration q_bg_conc->a_bg_conc_no No q_wash Washing steps adequate? q_bg_conc->q_wash Yes a_wash_no Increase wash volume and/or repetitions q_wash->a_wash_no No

Caption: A troubleshooting workflow for common issues with this compound staining.

References

Technical Support Center: Optimizing Dye-to-Protein Ratio for Labeling with Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reactive Black 39 for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a triazine-based reactive dye.[1][2] Its reactive group is a dichlorotriazine, which covalently binds to primary amino groups on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This reaction forms a stable amide bond, permanently attaching the dye to the protein.

Q2: What is the optimal dye-to-protein molar ratio for labeling?

The ideal dye-to-protein molar ratio varies depending on the protein and the desired degree of labeling (DOL). A common starting point for optimization is a molar excess of 10:1 to 20:1 (dye:protein).[3] However, it is crucial to perform a series of labeling reactions with varying ratios to determine the optimal ratio for your specific protein and application.

Q3: How do I calculate the Degree of Labeling (DOL)?

The DOL, or dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule. It can be calculated using spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum (λmax) of the dye.

The formula for calculating the DOL is:

Where:

  • A_max : Absorbance of the conjugate at the λmax of this compound.

  • A_280 : Absorbance of the conjugate at 280 nm.

  • ε_prot : Molar extinction coefficient of the protein at 280 nm.

  • ε_dye : Molar extinction coefficient of this compound at its λmax.

  • CF_280 : Correction factor (A280 of the free dye / A_max of the free dye).

Q4: What are the critical parameters to control during the labeling reaction?

Several parameters influence the efficiency and outcome of the labeling reaction:

  • pH: The reaction should be performed at a slightly alkaline pH, typically between 8.0 and 9.0, to ensure that the primary amines on the protein are deprotonated and reactive.

  • Protein Concentration: A higher protein concentration (ideally 2-10 mg/mL) generally leads to better labeling efficiency.

  • Reaction Buffer: The buffer should be free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices.

  • Temperature and Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Degree of Labeling (DOL) 1. Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated and unreactive amine groups. 2. Low Protein Concentration: The protein concentration is too low, reducing the reaction efficiency. 3. Presence of Competing Amines: The protein sample or buffer contains primary amines (e.g., Tris, glycine). 4. Inactive Dye: The this compound has hydrolyzed due to moisture.1. Adjust pH: Ensure the reaction buffer is at a pH between 8.0 and 9.0. 2. Increase Protein Concentration: Concentrate the protein to at least 2 mg/mL. 3. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer. 4. Use Fresh Dye: Prepare the dye solution immediately before use.
High Degree of Labeling (DOL) / Over-labeling 1. Excessive Dye-to-Protein Ratio: The initial molar ratio of dye to protein is too high. 2. Prolonged Reaction Time: The incubation time is too long.1. Reduce Dye Concentration: Decrease the molar excess of the dye in the reaction. 2. Shorten Incubation Time: Reduce the reaction time and monitor the DOL.
Protein Precipitation/Aggregation 1. Over-labeling: Excessive labeling can alter the protein's surface properties and lead to aggregation. 2. Hydrophobic Nature of the Dye: The dye may increase the hydrophobicity of the protein. 3. Inappropriate Buffer Conditions: The buffer composition or pH may be destabilizing the protein.1. Optimize DOL: Aim for a lower DOL by reducing the dye-to-protein ratio. 2. Add Solubilizing Agents: Consider adding non-ionic detergents or other stabilizing agents. 3. Optimize Buffer: Screen different buffer conditions (pH, ionic strength) for protein stability.
Low Fluorescence Signal 1. Low DOL: The protein is under-labeled. 2. Fluorescence Quenching: Over-labeling can lead to self-quenching of the dye molecules. 3. Protein Denaturation: The labeling process may have denatured the protein, affecting the dye's environment.1. Increase DOL: Optimize the labeling reaction to achieve a higher DOL. 2. Decrease DOL: Reduce the dye-to-protein ratio to prevent quenching. 3. Gentle Labeling Conditions: Perform the reaction at a lower temperature (4°C) and for a shorter duration.
Inconsistent Labeling Results 1. Variability in Reagents: Inconsistent quality or handling of the dye or protein. 2. Inaccurate Concentration Measurements: Errors in determining the initial protein and dye concentrations. 3. Fluctuations in Reaction Conditions: Variations in pH, temperature, or incubation time.1. Standardize Reagents: Use high-quality reagents and handle them consistently. 2. Accurate Quantification: Carefully measure the concentrations of your protein and dye stock solutions. 3. Control Reaction Parameters: Maintain consistent reaction conditions for all experiments.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterRecommended RangeNotes
Dye:Protein Molar Ratio 5:1 to 20:1Start with a 10:1 or 15:1 ratio and optimize for your specific protein.
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction Buffer PBS, Carbonate, BorateAvoid buffers containing primary amines (e.g., Tris, Glycine).
Reaction pH 8.0 - 9.0Optimal pH is often cited as 8.3-8.5.
Reaction Time 1 - 2 hoursCan be extended (e.g., overnight on ice) for some proteins.
Reaction Temperature Room Temperature or 4°CRoom temperature is common for a 1-hour reaction.
Quenching Agent 20-100 mM Tris or GlycineOptional step to stop the reaction by consuming excess dye.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10-20 mM stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution while gently stirring. The amount of dye to add depends on the desired dye-to-protein molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching agent like Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

    • Collect the fractions containing the labeled protein.

Protocol 2: Experimental Determination of Dye-Specific Constants

To accurately calculate the DOL, the molar extinction coefficient (ε_dye) and the 280 nm correction factor (CF_280) for this compound are required.

  • Determine the Molar Extinction Coefficient (ε_dye):

    • Prepare a series of dilutions of this compound in the reaction buffer.

    • Measure the absorbance of each dilution at the dye's maximum absorbance wavelength (λmax).

    • Plot the absorbance versus the molar concentration.

    • The slope of the line is the molar extinction coefficient (in M⁻¹cm⁻¹), according to the Beer-Lambert law (A = εcl).

  • Determine the 280 nm Correction Factor (CF_280):

    • Using the same dilutions from the previous step, measure the absorbance of each at 280 nm.

    • For each dilution, calculate the ratio of the absorbance at 280 nm to the absorbance at the λmax.

    • The average of these ratios is the 280 nm correction factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) mix Mix Dye and Protein (Target Molar Ratio) p_prep->mix d_prep Dye Preparation (Freshly prepared in DMSO/DMF) d_prep->mix incubate Incubate (RT, 1-2h or 4°C, overnight) mix->incubate quench Quench Reaction (Optional, with Tris/Glycine) incubate->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify analyze Analyze (Spectrophotometry for DOL) purify->analyze

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_workflow start Problem with Labeling dol Check DOL start->dol low_dol Low DOL dol->low_dol Low high_dol High DOL / Precipitation dol->high_dol High low_fluor Low Fluorescence dol->low_fluor Optimal, but low signal check_params Increase Molar Ratio Check pH & Buffer Increase Protein Conc. low_dol->check_params reduce_ratio Decrease Molar Ratio Shorten Reaction Time high_dol->reduce_ratio optimize_dol Optimize DOL (may be quenched) low_fluor->optimize_dol

Caption: Troubleshooting decision tree for common labeling issues.

References

Technical Support Center: Post-Staining Procedures for Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unbound Reactive Black 39 dye after staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for removing unbound this compound?

A1: After the staining reaction, two forms of the dye exist: the portion that has formed a covalent bond with the substrate (e.g., cellulose (B213188) fibers, amine groups on proteins) and the unbound, hydrolyzed dye. This unbound dye is not chemically bonded but adheres to the substrate through weaker interactions like hydrogen bonds and van der Waals forces.[1][2] The removal process, therefore, focuses on disrupting these weaker interactions to wash away the hydrolyzed dye, which is crucial for achieving high wash fastness and preventing signal bleed or high background. The effective removal of this unfixed dye involves four key phases:

  • Dilution: Rinsing to lower the concentration of dye and other chemicals (salts, alkali) on the substrate surface.[3]

  • Diffusion: Using heat and detergents to encourage the deeply penetrated, unfixed dye to move out from the substrate.[3][4]

  • Removal: Washing away the diffused dye from the surface.[3]

  • Prevention of Redeposition: Ensuring the washed-off dye does not re-stain the material.[3]

Q2: What is a standard washing protocol for removing unbound reactive dyes?

A2: A conventional post-staining wash is a multi-step process designed to systematically remove residual salts, alkali, and finally the unbound hydrolyzed dye.[4] A typical procedure involves a sequence of cold rinses, hot rinses, a high-temperature "soaping" step with a detergent, followed by more rinses to clear the detergent.[1][4][5] This ensures a clean sample with minimal background staining.

Q3: Why is a high-temperature "soaping" step necessary?

A3: The "soaping" step is critical for achieving optimal results. It involves washing the substrate at a high temperature, often near boiling, with a suitable detergent.[4][6] Increasing the temperature serves two main purposes: it increases the diffusion rate of the hydrolyzed dye out of the substrate and simultaneously reduces the dye's affinity for the substrate, making it easier to wash away.[4] This step is the most effective phase for removing the deeply penetrated unfixed dye.[3]

Q4: Can the washing process be made more efficient to save time and reagents?

A4: Yes. The traditional multi-step washing process can be lengthy and consume significant volumes of water or buffer.[1] An alternative, more efficient method involves using Dye Transfer Inhibiting (DTI) polymers, such as poly(vinylpyrrolidone) (PVP) or poly(vinylpyridine-N-oxide), in the wash solution.[2][5] These polymers have a high affinity for the hydrolyzed dye in the wash bath, forming complexes that prevent the dye from redepositing onto the substrate.[4] This allows for a dramatically shorter wash-off procedure with fewer steps, saving time, energy, and resources.[1][5]

Troubleshooting Guide

Problem: High background staining is observed after the washing protocol.

Possible Cause Recommended Solution
Excessive Dye Concentration Reduce the concentration of this compound used in the initial staining solution. It is advisable to titrate the dye to find the optimal concentration that provides a strong signal with low background.[7][8]
Staining Time Too Long Decrease the incubation time during the staining step to minimize non-specific binding of the dye.[7]
Inadequate Washing Increase the number, duration, or temperature of the wash steps. Ensure the "soaping" step is performed at a sufficiently high temperature (e.g., 95-100°C) to facilitate the diffusion of unbound dye. Consider incorporating a DTI polymer to improve washing efficiency.[1]
Incorrect pH Verify that the pH of your staining buffer is optimal for the reaction (typically alkaline for reactive dyes).[7] Before washing, consider neutralizing the sample with a dilute acid solution (e.g., acetic acid) to prevent the hydrolysis of covalently bound dye during the high-temperature wash.[4]

Problem: The staining signal is weak or inconsistent across samples.

Possible Cause Recommended Solution
Suboptimal Staining Conditions Ensure the pH and temperature of the staining solution are correct and consistent. For many reactive dyes, an alkaline pH of 8.0-9.0 is optimal.[7]
Low Dye Concentration Prepare a fresh staining solution at a higher concentration and test a range to find the optimal level for your application.[7]
Insufficient Incubation Time Increase the staining incubation time to allow for complete reaction between the dye and the substrate.[7]
Reagent Degradation Ensure the dye has been stored correctly according to the manufacturer's instructions and has not expired.[9] Prepare fresh reagents and buffers.

Data on Washing Protocol Efficiency

The following table compares a conventional washing method with a more sustainable, DTI-enhanced method for removing unbound reactive dyes.

ParameterConventional Multi-Step ProtocolDTI-Enhanced Protocol
Number of Steps 5-7 steps (e.g., cold rinse, hot rinse, soaping, multiple rinses)[1][5]3 steps (e.g., cold rinse, DTI wash, cold rinse)[5]
Typical Duration > 1.5 hours< 1 hour[5]
Energy Consumption High (due to multiple high-temperature steps)[2]Significantly lower (~90% reduction)[5]
Water/Buffer Usage High[1]Reduced (~40% reduction)[5]
Key Reagent Anionic Surfactant / DetergentDye Transfer Inhibiting (DTI) Polymer

Experimental Protocols

Protocol 1: Standard Multi-Step Washing Procedure

This protocol is a conventional method for removing unbound reactive dyes.

  • Initial Cold Rinse: After the staining step, rinse the sample thoroughly with cold deionized water (20-30°C) for 10 minutes to remove excess surface dye, salt, and alkali.[5]

  • Hot Rinse: Wash the sample with hot deionized water (70-80°C) for 10 minutes.[5] This step begins the process of dye diffusion.

  • Soaping Wash: Prepare a wash solution containing 1-2 g/L of an anionic laboratory detergent. Wash the sample in this solution at or near boiling (95-100°C) for 15-20 minutes.[5] This is the primary step for removing hydrolyzed dye.

  • Second Hot Rinse: Rinse the sample with hot deionized water (70-80°C) for 10 minutes to remove the detergent and any remaining dye.[5]

  • Final Cold Rinse: Perform a final rinse with cold deionized water (20-30°C) for 10 minutes.[5]

  • Dry the sample as required for your downstream application.

Protocol 2: DTI-Enhanced Washing Procedure

This protocol utilizes a Dye Transfer Inhibitor (DTI) for a more efficient and sustainable wash.

  • Initial Cold Rinse: Following the staining procedure, rinse the sample with cold deionized water (25°C) for 10 minutes.[5]

  • DTI Wash: Prepare a wash solution containing 1 g/L of a DTI polymer (e.g., poly(vinylpyrrolidone)). Wash the sample in this solution at 40°C for 10 minutes.[5] The DTI will sequester unbound dye in the solution.

  • Final Cold Rinse: Perform a final rinse with cold deionized water (25°C) for 10 minutes to remove the DTI-dye complex.[5]

  • Dry the sample as required.

Workflow Visualizations

Standard_Washing_Workflow cluster_staining Staining Phase cluster_washing Washing Phase cluster_final Result StainedSample Stained Sample (Bound + Unbound Dye) Rinse1 Cold Rinse 1 (20-30°C, 10 min) StainedSample->Rinse1 Remove Surface Dye, Alkali, Salt Rinse2 Hot Rinse (70-80°C, 10 min) Rinse1->Rinse2 Soaping Soaping Wash (95-100°C, 15 min) Rinse2->Soaping Diffuse & Remove Hydrolyzed Dye Rinse3 Hot Rinse (70-80°C, 10 min) Soaping->Rinse3 Remove Detergent Rinse4 Cold Rinse 2 (20-30°C, 10 min) Rinse3->Rinse4 FinalSample Final Sample (Covalently Bound Dye) Rinse4->FinalSample DTI_Enhanced_Workflow cluster_staining Staining Phase cluster_washing DTI Washing Phase cluster_final Result StainedSample Stained Sample (Bound + Unbound Dye) Rinse1 Cold Rinse (25°C, 10 min) StainedSample->Rinse1 Remove Surface Dye, Alkali, Salt DTI_Wash DTI Wash (40°C, 10 min) Rinse1->DTI_Wash Sequester Hydrolyzed Dye Rinse2 Final Cold Rinse (25°C, 10 min) DTI_Wash->Rinse2 Remove DTI-Dye Complex FinalSample Final Sample (Covalently Bound Dye) Rinse2->FinalSample

References

Factors affecting the stability of Reactive Black 39 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Reactive Black 39 solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound in an aqueous solution is primarily influenced by pH, temperature, and exposure to light. Under alkaline conditions, the dye is prone to hydrolysis, a chemical reaction where the dye reacts with water instead of the intended substrate.[1][2] This hydrolysis is accelerated at higher temperatures.[2][3] Additionally, prolonged exposure to light can lead to photodegradation. For optimal stability, it is recommended to store stock solutions in a cool, dark place and to prepare fresh solutions before use, especially under alkaline conditions.[4]

Q2: What is hydrolysis and how does it impact my experiments?

A2: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, the reactive group of the dye, which is designed to form a covalent bond with substrates like cellulose, can instead react with hydroxyl ions (OH-) in the water.[1][5] This hydrolyzed form of the dye is no longer capable of reacting with the target fiber, leading to a loss of dyeing efficiency and potentially inaccurate experimental results.[1]

Q3: What are the ideal storage conditions for this compound powder and its solutions?

A3: this compound powder should be stored in a tightly sealed container in a cool, dry place, protected from light.[4][6] Stock solutions should be stored at low temperatures (e.g., 4°C) in light-protecting containers. It is advisable to prepare solutions fresh, particularly if they are to be used in alkaline conditions.

Q4: Can I use an alkaline buffer to prepare my this compound solution for future use?

A4: It is not recommended to prepare and store this compound solutions in alkaline buffers for extended periods. The alkaline pH will promote hydrolysis of the dye, reducing its reactivity over time.[1][2] If an alkaline pH is required for your experiment, the alkali should be added to the dye solution immediately before use to minimize degradation.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low staining or labeling intensity Hydrolysis of the this compound solution.Prepare a fresh solution of this compound immediately before use. Ensure that the pH of the solution is not prematurely alkaline. Add any required alkali just before the reaction step.
Inaccurate concentration of the dye solution.Verify the concentration of your stock solution using spectrophotometry.
Inconsistent results between experiments Degradation of the stock solution over time.Prepare a fresh stock solution for each set of experiments. If using a previously prepared stock, allow it to equilibrate to room temperature and ensure it is homogenous before use.
Fluctuations in experimental conditions.Strictly control the pH, temperature, and incubation time of your experiments.
Precipitate formation in the dye solution Low solubility of the dye at the prepared concentration or temperature.Ensure the dye is fully dissolved. Gentle warming and sonication can aid dissolution. Avoid preparing solutions at concentrations exceeding the dye's solubility limit.
Contamination of the solution.Use high-purity water and clean glassware to prepare your solutions.

Experimental Protocols

Protocol 1: Spectrophotometric Analysis of this compound Stability

This protocol allows for the quantitative assessment of this compound stability under different pH and temperature conditions by measuring the change in absorbance over time.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (e.g., phosphate (B84403) buffers for pH 5, 7, and 9)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Water bath or incubator

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in deionized water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare working solutions: Dilute the stock solution in the different buffer solutions to a final concentration with an absorbance in the linear range of the spectrophotometer (typically between 0.1 and 1.0).

  • Initial measurement (T=0): Immediately after preparation, measure the absorbance of each working solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Incubation: Incubate the remaining working solutions at the desired temperatures (e.g., 25°C, 40°C, and 60°C).

  • Time-point measurements: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot of each solution and measure its absorbance at λmax.

  • Data analysis: Plot the absorbance as a function of time for each condition. A decrease in absorbance indicates degradation of the dye. The rate of degradation can be calculated from the slope of the line.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Hydrolysis

This protocol provides a more detailed analysis of this compound stability by separating the parent dye from its hydrolysis products.

Materials:

  • This compound

  • Deionized water

  • Buffer solutions (as in Protocol 1)

  • HPLC system with a suitable detector (e.g., PDA or UV-Vis)

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Ion-pairing reagent (e.g., tetrabutylammonium (B224687) bromide), if necessary[8]

Procedure:

  • Prepare samples: Prepare and incubate the this compound solutions under different pH and temperature conditions as described in Protocol 1.

  • HPLC method development: Develop an HPLC method capable of separating the active form of this compound from its hydrolyzed byproducts. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile is a common starting point.[8][9]

  • Injection: At each time point, inject a sample of the incubated solution into the HPLC system.

  • Data analysis: Monitor the chromatograms for the appearance and increase of new peaks corresponding to the hydrolysis products, and the decrease of the peak corresponding to the active this compound. The peak areas can be used to quantify the extent of hydrolysis over time.

Signaling Pathways and Logical Relationships

The primary degradation pathway for this compound in solution is hydrolysis, which is significantly influenced by pH and temperature. The following diagram illustrates this relationship.

Factors Affecting this compound Stability RB39 This compound (Active Form) Degradation Degradation RB39->Degradation leads to Hydrolyzed_RB39 Hydrolyzed this compound (Inactive Form) Conditions pH Temperature Light Conditions:pH->Degradation Increases rate (Alkaline) Conditions:Temp->Degradation Increases rate (Higher Temp) Conditions:Light->Degradation Induces (Photodegradation) Degradation->Hydrolyzed_RB39

Caption: Logical relationship of factors causing the degradation of this compound.

The experimental workflow for assessing the stability of this compound solutions can be visualized as follows.

Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis Prep_Stock Prepare Stock Solution Prep_Work Prepare Working Solutions (Different pH, Temp) Prep_Stock->Prep_Work Incubate Incubate Samples Prep_Work->Incubate Measure Measure at Time Points (Spectrophotometry/HPLC) Incubate->Measure Analyze Analyze Data (Degradation Rate) Measure->Analyze

Caption: Workflow for the experimental stability testing of this compound solutions.

References

Technical Support Center: Improving the Rubbing Fastness of Fabrics Dyed with Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the rubbing fastness of fabrics dyed with Reactive Black 39.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor rubbing fastness with this compound?

A1: Poor rubbing fastness in fabrics dyed with this compound is primarily due to unfixed dye on the fiber surface. This can be attributed to several factors:

  • Hydrolysis of the Dye: Reactive dyes can react with water (hydrolyze), rendering them unable to form a covalent bond with the fabric. This hydrolyzed dye remains loosely on the fiber surface.

  • Incomplete Dye Fixation: Insufficient alkali, low temperature, or inadequate reaction time can lead to incomplete fixation of the dye molecules to the cellulose (B213188) fibers.

  • Excessive Dye Concentration: When dyeing deep shades like black, the dye concentration can exceed the saturation point of the fibers. This excess dye that cannot bond with the fiber remains on the surface.[1][2]

  • Improper Washing and Soaping: Inefficient removal of unfixed and hydrolyzed dye after dyeing is a major contributor to poor rubbing fastness.[3][4]

  • Fabric Surface Characteristics: Fabrics with a rough or hairy surface can trap unfixed dye particles, leading to lower rubbing fastness.[4]

Q2: How does the dyeing process pH affect the rubbing fastness of this compound?

A2: The pH of the dye bath is critical for the fixation of reactive dyes. An optimal pH, typically between 10.5 and 11.5, is necessary to enable the chemical reaction between the dye and the fiber. After dyeing, it is crucial to neutralize the fabric. A final fabric pH of 6.5-7.5 helps to prevent the breakdown of the dye-fiber bond, which can occur under alkaline conditions, thereby improving wet rubbing fastness.[5][6]

Q3: What is the role of a fixing agent in improving rubbing fastness?

A3: Cationic fixing agents are positively charged polymers that form a film on the fiber surface. They work by forming an insoluble complex with the anionic (negatively charged) unfixed reactive dye molecules. This entraps the loose dye on the fiber surface, preventing it from being rubbed off.[7] It is important to select a fixing agent that does not negatively impact the light fastness or cause a significant change in the shade of the fabric.[8]

Q4: Can the choice of auxiliaries other than fixing agents impact rubbing fastness?

A4: Yes, other auxiliaries play a significant role. Using soft water or a sequestering agent can prevent the formation of insoluble dye complexes with calcium and magnesium ions, which can hinder dye penetration and fixation.[6][9] The use of a suitable soaping agent is also crucial for effectively removing unfixed dye.[3] Additionally, some softeners can reduce the friction on the fabric surface, which can help to improve rubbing fastness.[2]

Troubleshooting Guide

IssueSymptomPossible CausesRecommended Actions
Poor Dry Rubbing Fastness Color transfer onto a dry crocking cloth.- Presence of unfixed dye particles on the fabric surface.- Rough fabric surface trapping loose dye.- Mechanical abrasion breaking off colored fibers.- Improve the soaping process to ensure complete removal of loose dye.- Consider a light enzymatic polishing (bio-polishing) to create a smoother fabric surface.- Use a suitable fixing agent.
Poor Wet Rubbing Fastness Significant color transfer onto a wet crocking cloth.- Presence of hydrolyzed dye that is not covalently bonded to the fiber.- Incomplete fixation of the dye.- High concentration of unfixed dye due to deep shade.- Optimize the dyeing process (alkali concentration, temperature, and time) to maximize fixation.- Implement a thorough post-dyeing washing and soaping procedure at high temperatures.- Apply a cationic fixing agent specifically designed to improve wet rubbing fastness.[5]
Inconsistent Rubbing Fastness Across the Fabric Rubbing fastness varies from one area of the fabric to another.- Uneven application of dye or alkali.- Poor penetration of the dye into the fabric.- Inconsistent temperature or pH across the dye bath.- Ensure proper mixing and circulation in the dye bath.- Use a penetrating agent to improve dye diffusion into the fibers.- Verify the calibration and accuracy of temperature and pH control systems.
Shade Change After Fixing Treatment The color of the fabric changes after the application of a fixing agent.- Incompatibility of the fixing agent with the dye.- Incorrect pH during the fixing process.- Test the fixing agent on a small sample first to check for shade changes.- Select a non-yellowing fixing agent.- Ensure the pH of the fabric is neutral before applying the fixing agent.

Data Presentation

Table 1: Effect of Soaping and Fixing Treatments on Rubbing Fastness of Cotton Dyed with a Deep Shade of Reactive Black Dye

Treatment StageDry Rubbing Fastness (Grade 1-5)Wet Rubbing Fastness (Grade 1-5)
After Dyeing (No Treatment)3-41-2
After Soaping (2 g/L soaping agent, 95°C, 15 min)42-3
After Soaping and Fixing (2% owf cationic fixing agent, 40°C, 20 min)4-53-4

Note: The values presented are typical for deep shades of reactive dyes on cotton and may vary based on specific fabric and process conditions. The grading is based on a scale of 1 (poor) to 5 (excellent).

Experimental Protocols

Optimized Dyeing Protocol for this compound on Cotton

  • Pre-treatment: Ensure the cotton fabric is well-scoured and bleached to remove impurities and achieve good absorbency.

  • Dye Bath Preparation:

    • Set the liquor ratio to 1:10.

    • Dissolve this compound (e.g., 4% on weight of fabric - owf) in soft or deionized water at 40°C.

    • Add Glauber's salt (e.g., 80 g/L) to the dye bath.

  • Dyeing:

    • Immerse the fabric in the dye bath and run for 15 minutes.

    • Add Soda Ash (e.g., 20 g/L) portion-wise over 15 minutes.

    • Raise the temperature to 60°C and maintain for 60 minutes.

  • Post-Dyeing Rinsing:

    • Drain the dye bath.

    • Rinse the fabric with cold water.

High-Efficiency Soaping Protocol

  • Initial Wash: Wash the dyed fabric in water at 70°C for 10 minutes.

  • Soaping:

    • Treat the fabric in a fresh bath with a high-performance soaping agent (1-2 g/L) at 95°C for 15 minutes.

  • Rinsing:

    • Rinse with hot water at 70°C for 10 minutes.

    • Rinse with cold water until the water runs clear.

  • Neutralization: If necessary, neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) to a pH of 6.5-7.0.

Cationic Fixing Agent Application

  • Bath Preparation: Prepare a fresh bath with a cationic fixing agent (e.g., 1-3% owf) at a liquor ratio of 1:15.

  • Treatment:

    • Immerse the soaped and neutralized fabric in the fixing bath at 40°C.

    • Run for 20 minutes.

  • Drying: Hydro-extract and dry the fabric at an appropriate temperature.

Visualizations

cluster_causes Root Causes of Poor Rubbing Fastness cluster_process Contributing Process Factors HydrolyzedDye Hydrolyzed Dye PoorFastness Poor Rubbing Fastness HydrolyzedDye->PoorFastness UnfixedDye Unfixed Dye UnfixedDye->PoorFastness SurfaceDye Excess Surface Dye SurfaceDye->PoorFastness FiberDamage Fiber Damage FiberDamage->PoorFastness DyeingParams Suboptimal Dyeing (pH, Temp, Time) DyeingParams->HydrolyzedDye DyeingParams->UnfixedDye Washing Inefficient Washing/ Soaping Washing->UnfixedDye Washing->SurfaceDye Fixing No or Improper Fixing Agent Fixing->UnfixedDye FabricPrep Poor Fabric Preparation FabricPrep->SurfaceDye

Caption: Factors contributing to poor rubbing fastness.

Start Fabric Dyeing (this compound) Rinse1 Cold Rinse Start->Rinse1 HotWash Hot Wash (70°C) Rinse1->HotWash Soaping Soaping (95°C) HotWash->Soaping Rinse2 Hot Rinse (70°C) Soaping->Rinse2 Rinse3 Cold Rinse Rinse2->Rinse3 Neutralize Neutralization (pH 6.5-7.0) Rinse3->Neutralize Fixing Cationic Fixing (40°C) Neutralize->Fixing Dry Drying Fixing->Dry

Caption: Recommended workflow for post-dyeing treatment.

Start Poor Rubbing Fastness Detected CheckSoaping Review Soaping Protocol Start->CheckSoaping CheckDyeing Review Dyeing Parameters CheckSoaping->CheckDyeing Adequate ImproveSoaping Increase Soaping Temp/ Time/Agent Conc. CheckSoaping->ImproveSoaping Inadequate CheckFixing Evaluate Fixing Agent CheckDyeing->CheckFixing Optimal OptimizeDyeing Adjust Alkali/Temp/ Time for Better Fixation CheckDyeing->OptimizeDyeing Suboptimal ImplementFixing Apply Cationic Fixing Agent CheckFixing->ImplementFixing Not Used/ Ineffective Retest Re-test Rubbing Fastness CheckFixing->Retest Effective ImproveSoaping->Retest OptimizeDyeing->Retest ImplementFixing->Retest

Caption: Troubleshooting logic for poor rubbing fastness.

References

Technical Support Center: Minimizing the Environmental Impact of Reactive Black 39 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the environmental impact of Reactive Black 39 (RB39) effluent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effluent a concern?

A1: this compound is a synthetic azo dye widely used in the textile industry.[1][2] Its molecular structure contains one or more azo bonds (-N=N-), which are responsible for its color.[3] A significant portion of the dye does not bind to the fabric during the dyeing process and is released into the wastewater.[3] This effluent is a major environmental concern due to its intense coloration, which reduces light penetration in water bodies, affecting aquatic photosynthesis.[1][3] Furthermore, RB39 and its degradation byproducts can be toxic, mutagenic, and carcinogenic to aquatic organisms and humans.[3][4][5][6]

Q2: What are the primary methods for treating this compound effluent?

A2: The main approaches for treating RB39 effluent can be categorized into three types:

  • Physicochemical Methods: These include coagulation-flocculation, which uses chemicals to aggregate the dye particles for removal.[7][8][9]

  • Advanced Oxidation Processes (AOPs): These methods, such as Fenton oxidation and UV/H₂O₂, generate highly reactive hydroxyl radicals to break down the complex dye molecules.[10][11][12][13][14][15][16][17][18][19][20]

  • Biological Methods (Bioremediation): This approach utilizes microorganisms like bacteria and fungi to decolorize and degrade the dye.[1][4][21][22][23][24]

Q3: How do I choose the most suitable treatment method for my experiment?

A3: The choice of treatment method depends on several factors, including the initial dye concentration, the volume of effluent, required removal efficiency, cost, and the potential for secondary pollution.

  • Coagulation-flocculation is often a cost-effective initial step but may produce a significant amount of sludge.

  • AOPs can achieve high degradation rates but can be more expensive and require careful control of parameters like pH and reagent dosage.[10][11][14]

  • Bioremediation is an environmentally friendly option but may require longer treatment times and specific microbial strains.[1][22]

Q4: What are the expected degradation products of this compound?

A4: The degradation of RB39 typically involves the cleavage of the azo bonds. This can lead to the formation of aromatic amines, which can be more toxic than the parent dye.[5][25] Further degradation by methods like AOPs or bioremediation can break down these aromatic amines into simpler, less toxic compounds such as organic acids, carbon dioxide, and water.[22]

Q5: How can I analyze the concentration of this compound in my samples?

A5: The concentration of RB39 can be determined using a UV-Vis spectrophotometer. The maximum absorbance of the dye is measured, and the concentration is calculated based on a calibration curve prepared with standard solutions of known concentrations.

Troubleshooting Guides

Coagulation-Flocculation
Issue Possible Cause Troubleshooting Steps
Poor color removal Incorrect coagulant dosage.Perform a jar test to determine the optimal dosage.[7][8][9]
Suboptimal pH.Adjust the pH to the optimal range for the chosen coagulant (e.g., acidic for alum).
Inadequate mixing.Ensure proper rapid mixing to disperse the coagulant and slow mixing to promote floc formation.[7]
Excessive sludge production High coagulant dosage.Optimize the coagulant dose through jar testing to use the minimum effective amount.
Nature of the coagulant.Consider using a coagulant that produces less sludge, such as certain organic polymers.
Flocs are not settling Small or unstable floc formation.Add a flocculant aid to help build larger, denser flocs.
Insufficient settling time.Increase the settling time to allow for complete sedimentation.
Advanced Oxidation Processes (AOPs)
Issue Possible Cause Troubleshooting Steps
Low degradation efficiency Incorrect reagent concentration (e.g., H₂O₂, Fe²⁺).Optimize the concentration of reagents. Excess H₂O₂ can scavenge hydroxyl radicals, reducing efficiency.[10]
Suboptimal pH.Adjust the pH to the optimal range for the specific AOP (e.g., acidic pH for Fenton process).[11][14]
Insufficient reaction time.Increase the reaction time to allow for complete degradation.
Inadequate UV light intensity (for UV-based AOPs).Ensure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity.
Reaction stops prematurely Depletion of reagents.Add reagents in a stepwise manner to maintain a steady concentration of hydroxyl radicals.
Formation of inhibitory byproducts.Consider a multi-stage treatment approach to handle different types of byproducts.
Safety concerns Handling of strong oxidizing agents.Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
Bioremediation
Issue Possible Cause Troubleshooting Steps
Slow or no decolorization Inappropriate microbial strain.Use a microbial consortium known to be effective against azo dyes or isolate and acclimate strains from contaminated sites.[1]
Unfavorable culture conditions (pH, temperature, oxygen).Optimize the culture conditions for the specific microbial strain(s) being used.
Lack of essential nutrients.Supplement the medium with a carbon and nitrogen source to support microbial growth and enzyme production.[22]
Toxicity of the dye to the microorganisms.Start with a lower dye concentration and gradually increase it to allow the microbes to acclimate.
Incomplete degradation Formation of persistent intermediate products.Use a microbial consortium with diverse metabolic capabilities or combine bioremediation with a physicochemical treatment method.
Contamination of the culture Poor sterile technique.Ensure all media and equipment are properly sterilized and maintain aseptic techniques during inoculation and sampling.

Quantitative Data Summary

The following tables summarize the removal efficiencies of Reactive Black 5 (a close structural analog to this compound) using different treatment methods.

Table 1: Coagulation-Flocculation Efficiency for Reactive Dye Removal

CoagulantDosage (mg/L)Initial Dye Conc. (mg/L)pHRemoval Efficiency (%)Reference
Alum2501006~99[26]
Alum3000 - 5000N/AN/A>90[8]

Table 2: Advanced Oxidation Process Efficiency for Reactive Black 5 Removal

Process[H₂O₂] (mg/L)[Fe²⁺] (mg/L)Initial Dye Conc. (mg/L)pHTime (min)Removal Efficiency (%)Reference
Fenton240251202.5N/A>99[10]
Photo-Fenton24.5N/A253-410100[11]
UV/H₂O₂24.5N/A25Neutral45100[11]
UV/H₂O₂N/AN/AN/A4N/A47.5 (Color)[27]
FentonN/AN/A10033097.5 (Color), 21.6 (TOC)[13]
Photo-FentonN/AN/A10033098.1 (Color), 46.4 (TOC)[13]
FentonN/AN/A10031599 (Color), 88 (COD)[14]
UV-C/PDS0.25-1 mMN/A20-503-712048.5-97.3[28]

Table 3: Bioremediation Efficiency for Reactive Black 5 Removal

MicroorganismInitial Dye Conc. (mg/L)Time (h)Removal Efficiency (%)Reference
Bacillus albus DD1503898[22]
Sterigmatomyces halophilus SSA1575100-50024>70[21]
Pseudomonas entomophila BS1N/A12093[24]
Bacterial Consortium70N/A57.21 (static)[1]
Bacterial Consortium85N/A98.56[1]

Experimental Protocols

Protocol 1: Coagulation-Flocculation using Jar Test

This protocol is a standard procedure for determining the optimal coagulant dosage.[7][8][9]

Materials:

  • Jar testing apparatus with multiple paddles

  • Beakers (1000 mL)

  • This compound effluent

  • Coagulant stock solution (e.g., Aluminum sulfate (B86663) - Alum)

  • pH meter

  • Turbidimeter

  • Pipettes

Procedure:

  • Sample Preparation: Fill six 1000 mL beakers with the RB39 effluent.

  • pH Adjustment: Measure and record the initial pH. Adjust the pH of each beaker to the desired level for coagulation using acid or base.

  • Coagulant Addition: While the paddles are rotating at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to each beaker.

  • Rapid Mix: Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the paddle speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote the formation of flocs.

  • Sedimentation: Stop the mixing and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect a sample from the supernatant of each beaker and measure the final pH, turbidity, and residual dye concentration using a UV-Vis spectrophotometer.

  • Determine Optimal Dose: The optimal coagulant dose is the one that results in the lowest residual turbidity and dye concentration.

Protocol 2: Fenton Oxidation

This protocol describes the degradation of RB39 using the Fenton process.[11][14]

Materials:

  • This compound effluent

  • Ferrous sulfate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers and magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • pH Adjustment: Place a known volume of the RB39 effluent in a beaker and adjust the pH to the optimal range (typically 2.5-3.5) using sulfuric acid.[10][11][14]

  • Reagent Addition: Add the predetermined optimal dose of ferrous sulfate to the solution and stir until dissolved.

  • Initiate Reaction: Add the optimal dose of hydrogen peroxide to the solution to start the oxidation reaction.

  • Reaction: Allow the reaction to proceed for the determined optimal time under continuous stirring.

  • Neutralization and Precipitation: After the reaction is complete, raise the pH to around 7-8 with sodium hydroxide to stop the reaction and precipitate the iron as ferric hydroxide.

  • Settling and Analysis: Allow the precipitate to settle, then collect the supernatant and measure the residual dye concentration.

Protocol 3: UV/H₂O₂ Advanced Oxidation

This protocol outlines the degradation of RB39 using UV irradiation and hydrogen peroxide.[16][20][27][29]

Materials:

  • This compound effluent

  • Hydrogen peroxide (H₂O₂)

  • UV photoreactor with a suitable UV lamp (e.g., low-pressure mercury lamp)

  • Beaker and magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a known volume of the RB39 effluent into the photoreactor.

  • pH Adjustment: Adjust the pH of the solution to the desired level.

  • H₂O₂ Addition: Add the optimal concentration of hydrogen peroxide to the solution and mix thoroughly.

  • UV Irradiation: Turn on the UV lamp to initiate the photochemical reaction.

  • Reaction Monitoring: Take samples at regular intervals to monitor the decrease in dye concentration using a UV-Vis spectrophotometer.

  • Completion: Continue the irradiation until the desired level of degradation is achieved.

Protocol 4: Bioremediation using Bacterial Culture

This protocol describes the decolorization of RB39 using a bacterial culture.[1][21][22][24]

Materials:

  • Bacterial strain(s) capable of degrading azo dyes

  • Nutrient broth or a suitable growth medium

  • Mineral salts medium

  • This compound stock solution

  • Incubator shaker

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Inoculum Preparation: Grow the bacterial strain(s) in a nutrient-rich medium until it reaches the late exponential or early stationary phase.

  • Decolorization Assay:

    • Prepare flasks containing a mineral salts medium supplemented with a carbon and nitrogen source.

    • Add the RB39 stock solution to achieve the desired initial concentration.

    • Inoculate the flasks with the prepared bacterial culture.

    • Incubate the flasks under optimal conditions (temperature, pH, and agitation) for a specified period.

  • Monitoring:

    • At regular intervals, withdraw a sample from each flask.

    • Centrifuge the sample to separate the bacterial cells from the supernatant.

    • Measure the absorbance of the supernatant at the maximum wavelength of RB39 to determine the residual dye concentration.

  • Analysis: Calculate the percentage of decolorization over time.

Visualizations

Signaling Pathways and Experimental Workflows

Note on Signaling Pathways: Detailed information on the specific signaling pathways in aquatic organisms directly affected by this compound is not extensively available in the reviewed literature. Azo dyes in general are known to be metabolized into aromatic amines, which can be carcinogenic and mutagenic. This toxicity is broadly attributed to the formation of DNA adducts and the induction of oxidative stress, which can trigger apoptotic pathways. However, a specific, well-defined signaling cascade for this compound toxicity in aquatic life is not clearly elucidated in the provided search results. The diagram below represents a generalized pathway of azo dye toxicity.

AzoDyeToxicity RB39 This compound Metabolism Metabolic Activation (e.g., Azoreductase) RB39->Metabolism AromaticAmines Aromatic Amines Metabolism->AromaticAmines DNA_Adducts DNA Adducts AromaticAmines->DNA_Adducts OxidativeStress Oxidative Stress (ROS Production) AromaticAmines->OxidativeStress CellDamage Cellular Damage & Carcinogenesis DNA_Adducts->CellDamage Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->CellDamage

Generalized Azo Dye Toxicity Pathway.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_treatment Treatment Methods cluster_analysis Analysis Effluent RB39 Effluent Coagulation Coagulation/ Flocculation Effluent->Coagulation AOP Advanced Oxidation (e.g., Fenton, UV/H2O2) Effluent->AOP Bioremediation Bioremediation Effluent->Bioremediation Analysis UV-Vis Spectrophotometry (Residual Dye) Coagulation->Analysis Toxicity Toxicity Assessment Coagulation->Toxicity AOP->Analysis AOP->Toxicity Bioremediation->Analysis Bioremediation->Toxicity Result Data Interpretation & Optimization Analysis->Result Toxicity->Result

General Experimental Workflow for RB39 Treatment.

References

Technical Support Center: Strategies to Enhance the Photostability of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Reactive Black 39.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions.

Issue 1: Rapid Fading or Color Change of this compound Dyed Substrate Upon Light Exposure

  • Possible Cause 1: Inherent Photolability of the Dye Structure

    • Solution: While this compound is a reactive dye with generally good light fastness, its azo-based structure can be susceptible to photodegradation under intense or prolonged light exposure.[1][2] Consider using photostability-enhancing agents.

  • Possible Cause 2: Presence of Unfixed or Hydrolyzed Dye

    • Solution: Unfixed or hydrolyzed dye molecules have significantly lower light fastness and can accelerate fading.[3] Implement a thorough soaping and washing-off process after dyeing to remove all residual dye that is not covalently bonded to the substrate.[3][4]

  • Possible Cause 3: Environmental Factors

    • Solution: High humidity and acidic or alkaline conditions can accelerate the photodegradation of azo dyes.[5] Control the environmental conditions during light exposure experiments. Maintain a neutral pH on the substrate and control the relative humidity.

Issue 2: Inconsistent Photostability Results Between Experiments

  • Possible Cause 1: Variation in Light Source and Exposure Conditions

    • Solution: Ensure standardized light exposure conditions according to ISO 105-B02, using a calibrated xenon arc lamp to simulate natural daylight.[6][7][8][9] Control the irradiance, temperature, and humidity within the light exposure chamber.

  • Possible Cause 2: Inconsistent Application of Post-Treatments

    • Solution: If using UV absorbers or other photostabilizing agents, ensure a consistent and uniform application method. Variations in concentration, application time, or temperature can lead to variable results.[4][10]

  • Possible Cause 3: Differences in Substrate Preparation

    • Solution: Ensure the substrate is properly scoured and bleached before dyeing to remove any impurities that might affect dye uptake and photostability. Inconsistent pre-treatment can lead to uneven dyeing and variable light fastness.

Frequently Asked Questions (FAQs)

Q1: What is the expected photodegradation behavior of this compound?

A1: As a diazo reactive dye, the photodegradation of this compound is expected to follow pseudo-first-order kinetics, particularly in aqueous solutions or on textile substrates.[1][11][12][13][14] This means the rate of degradation is proportional to the concentration of the dye. The degradation process is primarily initiated by the absorption of UV and visible light, leading to the cleavage of the azo bonds and other chromophoric structures.

Q2: How can I quantitatively assess the photostability of this compound?

A2: The most common method for assessing the photostability of dyed textiles is through light fastness testing according to the ISO 105-B02 standard .[6][7][8][9] This involves exposing the dyed substrate to a calibrated artificial light source (xenon arc lamp) and comparing the degree of fading to a set of blue wool standards. The light fastness is then rated on a scale of 1 (very poor) to 8 (excellent). For a more quantitative measure, you can use spectrophotometry to measure the change in color (ΔE*), or track the decrease in absorbance at the dye's λmax over time to determine the degradation rate constant.

Q3: What are the primary strategies to enhance the photostability of this compound?

A3: The two main strategies are the use of UV absorbers and singlet oxygen quenchers .

  • UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate it as heat, thereby protecting the dye molecules from photodegradation.[2][4][10]

  • Singlet oxygen quenchers deactivate excited singlet oxygen, a highly reactive species that can be generated during the photo-excitation of the dye and can lead to its degradation.[15]

Q4: Can the dyeing process itself influence the photostability of this compound?

A4: Yes, a proper dyeing process is crucial for optimal photostability.[16] Key factors include:

  • Thorough removal of unfixed dye: As mentioned, unfixed dye has poor light fastness.[3]

  • Optimized fixation: Ensuring a high degree of covalent bonding between the dye and the fiber will improve overall fastness properties, including light fastness.[17][18]

  • Dyeing depth: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules.[19]

Q5: How do pH and humidity affect the photostability of this compound?

A5: Both pH and humidity can significantly impact the photostability of azo reactive dyes.

  • pH: Both acidic and alkaline conditions can accelerate the fading of reactive dyes on cellulose (B213188) fibers.[5][20][21][22] A neutral pH is generally preferred for optimal photostability.

  • Humidity: Increased humidity can accelerate the photofading of reactive dyes on cotton.[23][24][25] It is important to control humidity during light exposure testing and to consider the end-use environment of the dyed material.

Experimental Protocols

Protocol 1: Light Fastness Testing of Cotton Dyed with this compound (Adapted from ISO 105-B02)

  • Sample Preparation:

    • Prepare a dyed cotton sample of at least 10 mm x 60 mm.

    • Mount the sample in a sample holder, covering a portion of it with an opaque card to serve as an unexposed reference.

    • Simultaneously prepare and mount a set of blue wool light fastness standards (References 1-8).

  • Exposure:

    • Place the mounted samples and standards in a xenon arc lamp apparatus.

    • Set the exposure conditions to simulate natural daylight (D65). Typical conditions include an irradiance of 42 W/m² (300-400 nm), a black standard temperature of 50°C, and a relative humidity that maintains a specific humidity control fabric at a grey scale rating of 4.[8]

    • Expose the samples and standards to the light source.

  • Assessment:

    • Periodically remove the samples and standards and compare the fading of the sample to the fading of the blue wool standards.

    • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the sample. Assessment should be done in a standardized viewing cabinet.

Protocol 2: Application of a UV Absorber to Enhance Photostability

  • Preparation of Treatment Bath:

    • Prepare an aqueous solution of a commercially available textile UV absorber (e.g., a benzotriazole (B28993) or benzophenone (B1666685) derivative) at a concentration of 1-3% on the weight of the fabric (owf).[4][10]

    • Adjust the pH of the bath according to the manufacturer's recommendations, typically to a slightly acidic or neutral pH.

  • Treatment:

    • Immerse the cotton fabric dyed with this compound into the treatment bath at a liquor-to-goods ratio of 10:1 to 20:1.

    • Gradually raise the temperature to 60-70°C and maintain for 30-45 minutes with gentle agitation to ensure even uptake of the UV absorber.[10]

  • Rinsing and Drying:

    • Cool the bath and rinse the fabric thoroughly with cold water to remove any unfixed UV absorber.

    • Dry the treated fabric at a moderate temperature.

  • Evaluation:

    • Assess the light fastness of the treated fabric using the protocol described in Protocol 1 and compare it to an untreated control sample.

Data Presentation

Table 1: Hypothetical Photodegradation Kinetics of this compound on Cotton

Time (hours)Dye Concentration (relative units)ln(C₀/C)
01.000.00
100.850.16
200.720.33
300.610.49
400.520.65
500.440.82

Note: This data is illustrative and based on the expected pseudo-first-order kinetics for similar reactive dyes. Actual experimental data should be generated for precise analysis.

Table 2: Example of Light Fastness Improvement with a UV Absorber

TreatmentLight Fastness Rating (ISO 105-B02)
Untreated Control4
Treated with UV Absorber5

Note: The degree of improvement can vary depending on the specific UV absorber, its concentration, and the application method.

Visualizations

Caption: Simplified photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment (Optional) cluster_testing Photostability Testing Dyeing Dyeing of Cotton with This compound Washing Thorough Washing and Soaping Dyeing->Washing Drying Drying Washing->Drying UV_Absorber Application of UV Absorber Drying->UV_Absorber Optional Treatment Exposure Xenon Arc Light Exposure (ISO 105-B02) Drying->Exposure UV_Absorber->Exposure Evaluation Colorimetric Evaluation (ΔE*) and Light Fastness Rating Exposure->Evaluation

Caption: Experimental workflow for evaluating strategies to enhance photostability.

Caption: Troubleshooting logic for poor photostability of this compound.

References

Validation & Comparative

A Comparative Analysis of Reactive Black 39 and Reactive Black 5 for Cotton Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile dyeing, the selection of an appropriate dye is paramount to achieving desired color depth, durability, and fastness. This guide provides a detailed comparison of two widely used black reactive dyes, C.I. Reactive Black 39 and C.I. Reactive Black 5, focusing on their performance in dyeing cotton fibers. This analysis is intended for researchers and professionals in the textile and dyeing industries, offering a compilation of performance data and standardized experimental protocols to aid in dye selection and process optimization.

Overview of the Dyes

C.I. Reactive Black 5 is a diazo reactive dye known for its deep black shade on cellulosic fibers. It is one of the most common reactive dyes used in the textile industry. Its chemical structure features two azo groups and vinyl sulfone reactive groups, which form covalent bonds with the hydroxyl groups of cellulose (B213188) under alkaline conditions.

C.I. This compound is also a disazo reactive dye, which provides a blueish-black shade. It is characterized by a different reactive system, typically based on a monochlorotriazine group, which also forms a covalent bond with the fiber.

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and Reactive Black 5 based on available data. It is important to note that performance can vary depending on the specific dyeing conditions, substrate, and finishing processes.

General Properties This compound Reactive Black 5
C.I. Name This compoundReactive Black 5[1]
C.I. Number 20507120505[1]
Molecular Formula C₂₅H₁₄ClN₁₀Na₅O₁₆S₅C₂₆H₂₁N₅Na₄O₁₉S₆[1]
Molecular Weight 1021.16 g/mol 991.82 g/mol [1]
CAS Number 68259-02-917095-24-8
Chromophore DisazoDisazo[1]
Shade Blueish-BlackGreenish-Black[1]
Fastness Properties on Cotton (ISO Standards) This compound Reactive Black 5
Light Fastness (ISO 105-B02) 6-75[1]
Wash Fastness (ISO 105-C06) - Color Change 55[2][3][4]
Wash Fastness (ISO 105-C06) - Staining 4-55[2][3][4]
Rubbing Fastness - Dry (ISO 105-X12) 45[2][3][4]
Rubbing Fastness - Wet (ISO 105-X12) 33-4[2][3][4]
Perspiration Fastness (Alkaline) 44-5[1]
Oxygen Bleach Fastness 54-5[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for dyeing cotton with reactive dyes and for the evaluation of fastness properties.

Exhaustion Dyeing of Cotton with Reactive Dyes

Objective: To dye a cotton fabric sample with a reactive dye using the exhaustion method.

Apparatus and Materials:

  • Laboratory dyeing machine (e.g., infrared or water bath shaker type)

  • Beakers, graduated cylinders, and pipettes

  • pH meter

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (this compound or Reactive Black 5)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Soaping agent (non-ionic detergent)

Procedure:

  • Dye Bath Preparation:

    • Set the liquor-to-material ratio (M:L), for example, 1:20.

    • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (owf - on weight of fabric).

    • Dissolve the pre-calculated amount of reactive dye in a small amount of warm water and then add it to the dye bath containing the required volume of water.

  • Dyeing Cycle:

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Run the machine for 10-15 minutes to ensure even wetting of the fabric.

    • Add the calculated amount of salt (e.g., 60-80 g/L) in two portions over 15-20 minutes.

    • Raise the temperature to the dyeing temperature (e.g., 60°C for Reactive Black 5, or as recommended for the specific dye).

    • Continue dyeing at this temperature for 30 minutes.

    • Add the calculated amount of sodium carbonate (e.g., 20 g/L) to the dye bath to initiate fixation.

    • Continue the dyeing process for another 60 minutes at the same temperature.

  • After-treatment (Washing-off):

    • Drain the dye bath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

    • Soap the fabric with a non-ionic detergent (e.g., 2 g/L) at or near boiling temperature for 15-20 minutes to remove unfixed dye.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric in the air or in an oven.

Evaluation of Fastness Properties
  • Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering. A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions (temperature, time, and detergent). The change in color of the specimen and the staining of the adjacent fabric are evaluated using grey scales.

  • Light Fastness (ISO 105-B02): This method determines the resistance of the color to the action of an artificial light source that simulates natural daylight. The dyed specimen is exposed to a xenon arc lamp under controlled conditions alongside a set of blue wool standards. The lightfastness is rated by comparing the fading of the specimen to that of the standards.

  • Rubbing Fastness (ISO 105-X12): This test evaluates the resistance of the color to rubbing and staining of other materials. A dry and a wet cotton cloth are rubbed against the dyed specimen using a crockmeter under specified pressure. The degree of color transfer to the rubbing cloths is assessed using the grey scale for staining.

Visualizing the Dyeing Process and Molecular Structures

To better understand the processes and materials discussed, the following diagrams are provided.

Dyeing_Process_Workflow cluster_preparation Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment Dye_Bath Dye Bath Preparation (Water, Dye) Wetting Fabric Wetting Dye_Bath->Wetting Fabric_Prep Fabric Preparation (Scoured & Bleached Cotton) Fabric_Prep->Wetting Exhaustion Salt Addition (Exhaustion) Wetting->Exhaustion Fixation Alkali Addition (Fixation) Exhaustion->Fixation Rinsing Rinsing Fixation->Rinsing Neutralization Neutralization Rinsing->Neutralization Soaping Soaping at Boil Neutralization->Soaping Final_Rinse Final Rinsing Soaping->Final_Rinse Drying Drying Final_Rinse->Drying

Caption: Workflow of the exhaustion dyeing process for cotton with reactive dyes.

Dye_Structures cluster_RB5 C.I. Reactive Black 5 cluster_RB39 C.I. This compound RB5_Structure Disazo Chromophore (Aromatic Rings, -N=N-) + Vinyl Sulfone Reactive Groups (-SO₂-CH=CH₂ precursor) Covalent_Bond_RB5 Dyed Cotton Fiber RB5_Structure->Covalent_Bond_RB5 forms covalent bond with Cellulose-OH RB39_Structure Disazo Chromophore (Aromatic Rings, -N=N-) + Monochlorotriazine Reactive Group (Triazine ring with Cl) Covalent_Bond_RB39 Dyed Cotton Fiber RB39_Structure->Covalent_Bond_RB39 forms covalent bond with Cellulose-OH

Caption: Simplified representation of the chemical nature of Reactive Black 5 and this compound.

Discussion of Performance

Based on the available data, both this compound and Reactive Black 5 exhibit excellent wash fastness. This compound appears to have superior light fastness, which is a significant advantage for textiles exposed to prolonged sunlight. On the other hand, Reactive Black 5 demonstrates better rubbing fastness, particularly in dry conditions.

The choice between these two dyes will ultimately depend on the specific requirements of the end product. For applications where light fastness is critical, such as outdoor textiles or automotive fabrics, this compound would be a preferable choice. For apparel and other textiles where resistance to abrasion is more important, Reactive Black 5 may offer better performance.

Environmental Considerations

References

A Comparative Guide to Live-Cell Imaging Dyes: Seeking Alternatives to Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for generating reliable and reproducible data in live-cell imaging. While a vast array of dyes are available, their suitability for specific applications can vary significantly. This guide provides a comprehensive comparison of established live-cell imaging dyes, offering robust alternatives to less characterized substances like the textile dye, Reactive Black 39.

This compound, a diazo reactive dye, finds its primary application in the textile industry. While broadly classified as a fluorescent dye, its utility and safety in live-cell imaging with mammalian cells are not well-documented. Preliminary information suggests it may induce the formation of reactive oxygen species, a mechanism that could lead to significant cytotoxicity and interfere with normal cellular processes, making it a questionable choice for sensitive live-cell experiments.

This guide will focus on well-validated fluorescent dyes commonly used in live-cell imaging, presenting their performance characteristics and providing the necessary experimental context to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of Live-Cell Imaging Dyes

The ideal fluorescent dye for live-cell imaging should exhibit high fluorescence quantum yield, excellent photostability, minimal cytotoxicity, and a high signal-to-noise ratio. The following table summarizes these key performance indicators for a selection of commonly used live-cell imaging dyes, providing a clear comparison to highlight their respective strengths and suitability for different experimental designs.

Dye/ProbeTargetExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityCytotoxicity
Calcein AM Cytoplasm of viable cells~495~515HighModerateVery Low
Hoechst 33342 Nucleus (DNA)~350~461ModerateModerateLow to Moderate
DRAQ5™ Nucleus (DNA)~647~681LowHighModerate
MitoTracker™ Green FM Mitochondria~490~516HighModerateLow
LysoTracker™ Red DND-99 Lysosomes~577~590N/AHighLow
Propidium Iodide Nucleus (DNA) of dead cells~535~617ModerateModerateN/A (stains dead cells)

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. Below are methodologies for key experiments to evaluate and compare the performance of fluorescent dyes for live-cell imaging.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol assesses the impact of a fluorescent dye on cell health over time.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • Fluorescent dye of interest

  • Calcein AM (for live cells)

  • Propidium Iodide (for dead cells)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment (e.g., 1 x 10^4 cells/well). Incubate at 37°C and 5% CO2 for 24 hours.

  • Dye Incubation: Prepare a range of concentrations of the test dye in complete culture medium. Remove the existing medium from the cells and replace it with the dye-containing medium. Include a vehicle-only control. Incubate for the desired period (e.g., 1, 4, 12, 24 hours).

  • Staining for Viability:

    • Prepare a staining solution containing Calcein AM (e.g., 2 µM) and Propidium Iodide (e.g., 1.5 µM) in PBS.

    • Wash the cells twice with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Calcein AM (green, live cells) and Propidium Iodide (red, dead cells).

    • Alternatively, quantify the fluorescence intensity using a microplate reader.

    • Calculate the percentage of viable cells for each dye concentration and time point. Plot the results to determine the IC50 value (the concentration at which 50% of the cells are no longer viable).

Protocol 2: Photostability Assessment

This protocol measures the resistance of a fluorescent dye to photobleaching during continuous illumination.

Materials:

  • Cells stained with the fluorescent dye of interest (prepared as in Protocol 1, step 2)

  • Confocal or widefield fluorescence microscope with a stable light source and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a slide or dish of live cells stained with the dye to be tested.

  • Image Acquisition:

    • Locate a field of view with clearly stained cells.

    • Set the microscope to acquire a time-lapse series of images. Use consistent acquisition settings (e.g., exposure time, laser power) for all dyes being compared.

    • Continuously illuminate the sample and acquire images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 5-10 minutes).

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within a stained cellular structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the fluorescence intensity as a function of time.

    • Calculate the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) for each dye.

Visualizing Experimental Processes and Cellular Responses

Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following have been generated using the Graphviz DOT language to provide clear visual representations.

Experimental_Workflow cell_culture Cell Culture seed_plate Seed Cells in Plate cell_culture->seed_plate incubate_dye Incubate Cells with Dye seed_plate->incubate_dye dye_prep Prepare Dye Solutions dye_prep->incubate_dye microscopy Fluorescence Microscopy incubate_dye->microscopy image_acq Image Acquisition microscopy->image_acq viability Viability/Cytotoxicity microscopy->viability photostability Photostability microscopy->photostability data_analysis Data Analysis image_acq->data_analysis viability->data_analysis photostability->data_analysis Apoptosis_Pathway cluster_stimulus Stress Stimulus cluster_pathway Apoptotic Signaling cluster_outcome Cellular Outcome dye_stress Dye Cytotoxicity / Phototoxicity bax_bak Bax/Bak Activation dye_stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Validating Amine-Reactive Dyes for Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of cell viability is a cornerstone of cellular and molecular biology, toxicology, and drug discovery. Amine-reactive dyes have emerged as a robust tool for distinguishing live and dead cells, particularly in assays requiring fixation and permeabilization, such as flow cytometry. These dyes offer a significant advantage by covalently binding to intracellular proteins in membrane-compromised cells, ensuring the signal is retained throughout experimental procedures.

This guide provides a framework for the validation of new or uncharacterized reactive dyes for cell viability applications. While various reactive dyes exist, such as Reactive Black 39 (RB39), a multifunctional dye with applications in biological experiments, their specific use as viability stains requires rigorous validation.[1][2] This document outlines the necessary control experiments and protocols to validate a putative amine-reactive dye against established alternatives.

Comparative Performance of Amine-Reactive Viability Dyes

The selection of a viability dye is critical and depends on the specific experimental setup, including the available lasers on the flow cytometer and the spectral overlap with other fluorochromes in a multicolor panel. The following table compares key characteristics of commercially available amine-reactive dyes and provides a template for evaluating a new candidate dye.

FeatureLIVE/DEAD™ Fixable VioletZombie NIR™Propidium Iodide (PI)This compound (Hypothetical)
Mechanism of Action Covalently binds to intracellular aminesCovalently binds to intracellular aminesIntercalates into DNAPresumed to react with cellular components
Fixable YesYesNoTo be determined
Excitation (nm) ~405~633~488To be determined
Emission (nm) ~450~775~617To be determined
Primary Application Live/dead discrimination (Flow Cytometry)Live/dead discrimination (Flow Cytometry)Live/dead discrimination (Flow Cytometry, Microscopy)Potential for biological staining
Advantages Stable staining post-fixationNear-infrared emission minimizes spectral overlapBright signalTo be determined
Limitations Requires compensation in multicolor panelsRequires appropriate laser and detectorNot suitable for fixed and permeabilized cellsStaining mechanism and fixability are uncharacterized

Experimental Protocols for Validation

The validation of a new amine-reactive dye, such as the hypothetical application of this compound, involves a series of experiments to determine its efficacy and optimal staining conditions.

Protocol 1: Titration of the Reactive Dye

Objective: To determine the optimal concentration of the reactive dye that provides the best discrimination between live and dead cells with minimal background staining.

Materials:

  • Cell line of interest (e.g., Jurkat, PBMCs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Reactive dye stock solution (e.g., 1 mg/mL in DMSO)

  • Heat block or water bath

  • Flow cytometer

Procedure:

  • Prepare a mixed population of live and dead cells:

    • Harvest a healthy, mid-log phase cell culture.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in PBS.

    • Divide the cell suspension into two tubes. Heat-kill the cells in one tube by incubating at 60°C for 10-15 minutes.

    • Mix the live and heat-killed cell populations at a 1:1 ratio.

  • Prepare serial dilutions of the reactive dye:

    • Perform serial dilutions of the reactive dye stock solution in PBS to achieve a range of final concentrations to be tested (e.g., from 0.1 µg/mL to 10 µg/mL).

  • Stain the cells:

    • Add 100 µL of the mixed cell population to a series of flow cytometry tubes.

    • Add the diluted reactive dye to each tube at the various concentrations.

    • Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash and acquire data:

    • Wash the cells twice with a staining buffer (e.g., PBS with 2% FBS) to remove unbound dye.

    • Resuspend the cells in staining buffer for analysis on a flow cytometer.

  • Data Analysis:

    • For each concentration, generate a histogram of the fluorescence intensity.

    • Identify the live (dimly stained) and dead (brightly stained) populations.

    • Calculate the Stain Index (SI) to determine the optimal concentration:

      • SI = (MFI_positive - MFI_negative) / (2 * SD_negative)

      • Where MFI is the mean fluorescence intensity and SD is the standard deviation of the negative population.

Protocol 2: Validation of Staining Specificity and Fixability

Objective: To confirm that the reactive dye specifically stains dead cells and that the staining is retained after fixation and permeabilization.

Materials:

  • Live and heat-killed cell populations (prepared as in Protocol 1)

  • Optimal concentration of the reactive dye (determined in Protocol 1)

  • A known, validated viability dye (e.g., Propidium Iodide for non-fixed cells, or a fixable viability dye for comparison)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Stain cells with the reactive dye and a control dye:

    • Prepare three sets of tubes with the 1:1 mixture of live and dead cells:

      • Set 1: Stained with the optimal concentration of the new reactive dye.

      • Set 2: Stained with a known viability dye.

      • Set 3: Unstained control.

    • Incubate as determined in the titration protocol.

    • Wash the cells.

  • Fix and permeabilize (for fixability testing):

    • Divide each set of tubes into two: one for fixation and one to remain unfixed.

    • For the fixation group, resuspend the cell pellet in fixation buffer and incubate for 15 minutes at room temperature.

    • Wash the cells, then resuspend in permeabilization buffer and incubate for 15 minutes at room temperature.

    • Wash the cells again.

  • Acquire and analyze data:

    • Acquire data for all samples on the flow cytometer.

    • Compare the fluorescence profiles of the new reactive dye with the known viability dye in both fixed and unfixed conditions.

    • The staining pattern of the new dye should correlate well with the control dye, and the fluorescence of the dead cell population should remain high after fixation and permeabilization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for validating a new amine-reactive dye and the underlying mechanism of action.

G cluster_prep Cell Preparation cluster_titration Dye Titration cluster_validation Staining Validation prep_cells Prepare mixed population of live and dead cells serial_dil Prepare serial dilutions of reactive dye stain_titration Stain cells with different dye concentrations prep_cells->stain_titration serial_dil->stain_titration wash_titration Wash to remove unbound dye stain_titration->wash_titration acquire_titration Acquire data on flow cytometer wash_titration->acquire_titration analyze_titration Analyze and determine optimal concentration acquire_titration->analyze_titration stain_validation Stain with optimal dye conc. and control dye analyze_titration->stain_validation split_samples Split into unfixed and fix/perm groups stain_validation->split_samples fix_perm Fix and permeabilize split_samples->fix_perm wash_validation Wash cells split_samples->wash_validation Unfixed fix_perm->wash_validation Fixed acquire_validation Acquire data on flow cytometer wash_validation->acquire_validation compare_results Compare staining patterns acquire_validation->compare_results

Caption: Experimental workflow for the validation of a new amine-reactive viability dye.

G cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) live_cell Live Cell surface_amines Surface Amines live_cell->surface_amines dye_live Dye dye_live->surface_amines Binds to surface amines only (Dim Fluorescence) dead_cell Dead Cell intracellular_amines Intracellular Amines dead_cell->intracellular_amines dye_dead Dye dye_dead->dead_cell Enters cell dye_dead->intracellular_amines Covalently binds to intracellular amines (Bright Fluorescence)

References

A comparative study of azo dyes for wastewater treatment efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Azo Dye Wastewater Treatment Efficacy

The escalating use of azo dyes in various industries has led to significant environmental concerns due to their complex aromatic structures and resistance to degradation. This guide provides a comparative analysis of different treatment technologies for the removal of common azo dyes from wastewater, offering a resource for researchers, scientists, and drug development professionals.

Comparative Efficacy of Azo Dye Treatment Technologies

The selection of an appropriate treatment method for azo dye-containing wastewater depends on several factors, including the dye's chemical structure, concentration, and the operational feasibility of the technology. Below is a summary of the performance of various treatment methods on selected azo dyes.

Azo DyeTreatment TechnologyRemoval Efficiency (%)Reaction TimeKey ParametersReference(s)
Methyl Orange Photocatalysis (TiO2/Bentonite/ZnO)9530 minpH=5, 4 g/L catalyst, 20 ppm dye[1]
UV/Cu2+/PDS9440 minpH=6.0, [Cu2+]=2 mM, [PDS]=1.5 mM[2]
Reactive Black 5 Photo-Fenton9745 minpH=3.5, [Fe2+]=0.05 mmol/L, [H2O2]=2.0 mmol/L
UV/TiO2~9745 minpH=3.5, [TiO2]=0.05 mmol/L, [H2O2]=2.0 mmol/L[3]
Cu(II)/NaIO4 AOP91.98Not Specified[Cu(II)]=1.013 g/L, [NaIO4]=45 µM, pH=5.7[4][5]
Direct Red 23 Ozonation (O3)10015 min100 mg/L dye, pH=9[6][7]
O3/UV10015 min100 mg/L dye, pH=9[6][7]
Electro-Fenton97 (TOC removal)6 hoursNot Specified[8]
Acid Orange 7 Biological (White-rot fungi)93.4624 hourspH=4.5, 28°C, 100 mg/L dye[9]
Biological (Bacterial Consortium)>87 (Color), >73 (COD)21 hourspH=7.5, 300 mg/L dye
Textile Wastewater Membrane Bioreactor (MBR)80 (Color), 91 (COD)1.3 days (HRT)Not Specified[10][11]
Moving Bed Biofilm Reactor (MBBR)61 (Color), 82 (COD)1 day (HRT)Not Specified[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols for the treatment of azo dyes.

Advanced Oxidation Process (AOP): Fenton Reaction

The Fenton process is a widely used AOP for the degradation of organic pollutants.

  • Preparation of Dye Solution : A stock solution of the target azo dye (e.g., Reactive Black 5) is prepared in deionized water to a specific concentration (e.g., 50 mg/L).

  • Reaction Setup : The experiment is conducted in a batch reactor. The pH of the dye solution is adjusted to the desired value (typically acidic, around 3-4) using H₂SO₄ or NaOH.

  • Initiation of Reaction : A predetermined amount of a ferrous salt (FeSO₄·7H₂O) is added to the solution and stirred to dissolve. The Fenton reaction is initiated by the addition of hydrogen peroxide (H₂O₂).

  • Sample Collection and Analysis : Aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction is quenched, often by the addition of a strong base to raise the pH. The concentration of the dye is then determined spectrophotometrically at its maximum absorbance wavelength. The degradation efficiency is calculated based on the change in absorbance.

Biological Treatment: Microbial Degradation

Biological methods utilize microorganisms to break down azo dyes.

  • Microorganism Culture : A specific strain or a consortium of microorganisms known for dye degradation (e.g., Pseudomonas stutzeri, Bacillus tequilensis) is cultured in a suitable nutrient medium.

  • Acclimatization : The microbial culture is gradually acclimatized to the target azo dye by introducing increasing concentrations of the dye into the growth medium.

  • Degradation Experiment : The degradation study is carried out in a bioreactor containing the microbial culture and the azo dye solution at a specific concentration (e.g., 30 mg/L). The reactor is maintained under optimal conditions of pH and temperature (e.g., pH 7.5 and 32°C).

  • Analysis : Samples are collected periodically to measure the decolorization of the dye using a UV-Vis spectrophotometer. The reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) can also be measured to assess the extent of mineralization.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflows and degradation pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_dye Prepare Azo Dye Solution reactor Batch Reactor/ Bioreactor prep_dye->reactor prep_reagents Prepare Treatment Reagents/Microbes prep_reagents->reactor set_params Set Experimental Parameters (pH, Temp) reactor->set_params initiate Initiate Treatment set_params->initiate sampling Collect Samples at Intervals initiate->sampling Time analysis Spectrophotometry, COD, TOC Analysis sampling->analysis calc Calculate Removal Efficiency analysis->calc

Generalized experimental workflow for azo dye treatment.

Azo_Dye_Degradation AzoDye Azo Dye (-N=N-) Cleavage Reductive Cleavage of Azo Bond AzoDye->Cleavage Intermediates Aromatic Amines Mineralization Mineralization Intermediates->Mineralization Aerobic/Oxidative Cleavage->Intermediates Anaerobic/Chemical EndProducts CO2, H2O, etc. Mineralization->EndProducts

Simplified pathway of azo dye degradation.

References

A Comparative Guide to Protein Staining: Evaluating Reactive Black 39 Against Standard Biological Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are fundamental to experimental success. The choice of staining agent is a critical determinant of sensitivity, specificity, and compatibility with downstream analytical techniques. This guide provides an objective comparison of Reactive Black 39, a bifunctional reactive dye, with established non-covalent protein stains, Coomassie Brilliant Blue and Ponceau S, supported by available data and detailed experimental protocols.

While this compound is primarily utilized in the textile industry, its chemical nature as a reactive dye presents potential for biological staining applications. Reactive dyes form covalent bonds with proteins, suggesting a high degree of staining permanence and potentially high sensitivity. However, comprehensive studies quantifying its performance in a biological context, such as proteomics, are not widely available in peer-reviewed literature. This guide, therefore, draws comparisons based on the known mechanisms of reactive dyes and the extensive data available for Coomassie and Ponceau S.

Quantitative Performance Comparison

The following table summarizes key performance metrics for this compound, with its characteristics largely inferred from the behavior of similar reactive dyes, alongside the well-documented performance of Coomassie Brilliant Blue and Ponceau S.

FeatureThis compound (Inferred)Coomassie Brilliant Blue (G-250)Ponceau S
Staining Type CovalentNon-covalent (Ionic/Hydrophobic)Non-covalent (Ionic/Hydrophobic)
Primary Target Groups Amino (-NH2), Hydroxyl (-OH)Basic & Hydrophobic ResiduesPositively Charged Amino Acids
Limit of Detection (LOD) Potentially low ng range~8-25 ng~200 ng[1]
Linear Dynamic Range Potentially wideApprox. 2 orders of magnitudeModerate
Staining Time 1-2 hours (reaction time)~1 hour to overnight5-10 minutes
Reversibility NoYesYes
Mass Spectrometry Compatibility Potentially compatible (with optimization)YesYes
Ease of Use ModerateSimpleVery Simple

Staining Mechanisms and Specificity

The interaction of each dye with proteins dictates its specificity and potential for cross-reactivity.

This compound: As a dichlorotriazinyl reactive dye, it is presumed to form covalent bonds primarily with the nucleophilic side chains of amino acids such as lysine, serine, and threonine under alkaline conditions. This covalent nature suggests a "permanent" stain.

Coomassie Brilliant Blue: This anionic dye binds non-covalently to proteins, primarily through ionic interactions with basic amino acid residues (arginine, lysine, histidine) and van der Waals forces with aromatic and hydrophobic residues.[2]

Ponceau S: This is also an anionic dye that binds reversibly to the positive charges of amino groups and non-polar regions of proteins.[1]

The following diagram illustrates the fundamental difference in the staining interaction with a protein.

G cluster_0 Staining Mechanisms Protein Protein Stained_Protein_RB39 Covalently Stained Protein Protein->Stained_Protein_RB39 Covalent Bond Formation (Alkaline pH) Stained_Protein_NonCovalent Non-covalently Stained Protein Protein->Stained_Protein_NonCovalent Ionic & Hydrophobic Interactions RB39 This compound RB39->Stained_Protein_RB39 Coomassie Coomassie Blue Coomassie->Stained_Protein_NonCovalent Ponceau Ponceau S Ponceau->Stained_Protein_NonCovalent G cluster_RB39 This compound Workflow cluster_Coomassie Coomassie Blue Workflow A Protein Separation (SDS-PAGE) B_RB Fixation A->B_RB B_C Fixation A->B_C B Fixation C Staining D Destaining E Imaging & Analysis C_RB Alkaline Incubation B_RB->C_RB D_RB Staining (Covalent Reaction) C_RB->D_RB E_RB Destaining D_RB->E_RB E_RB->E C_C Staining B_C->C_C D_C Destaining C_C->D_C D_C->E

References

Unraveling the Degradation Pathway of Reactive Black 39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of degradation pathways for the diazo reactive dye, Reactive Black 39 (RB 39). Due to a notable scarcity of specific experimental data on the degradation of this compound in peer-reviewed literature, this document leverages data from the closely related and extensively studied Reactive Black 5 (RB 5) and other similar reactive azo dyes to provide a comprehensive overview of potential degradation mechanisms and comparative performance of various treatment methods. The proposed degradation pathway for RB 39 is based on its chemical structure and established degradation patterns of analogous dyes.

Proposed Degradation Pathway of this compound

This compound is a complex diazo dye characterized by two azo linkages (-N=N-) and a dichlorotriazine reactive group. Its degradation is expected to proceed through the cleavage of these key functional groups.

1. Reductive Cleavage of Azo Bonds: Under anaerobic conditions, the primary degradation step involves the reductive cleavage of the azo bonds by microorganisms possessing azoreductase enzymes. This process breaks the dye molecule into smaller aromatic amines, leading to decolorization.

2. Hydrolysis of the Dichlorotriazine Group: The dichlorotriazine group is susceptible to hydrolysis, where the chlorine atoms are replaced by hydroxyl groups. This can occur under alkaline conditions and may happen concurrently with or subsequent to the azo bond cleavage.

3. Advanced Oxidation Processes (AOPs): AOPs, such as Fenton, photo-Fenton, and ozonation, generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack the entire dye molecule. This leads to the cleavage of both the azo bonds and the aromatic rings, resulting in smaller organic molecules and eventual mineralization to CO2, H2O, and inorganic salts.

4. Enzymatic Degradation: Specific enzymes, such as laccases and peroxidases, can also contribute to the degradation of azo dyes. These enzymes typically work through oxidative mechanisms, targeting the aromatic rings and azo linkages.

Based on its structure, the proposed initial degradation products of this compound would include substituted naphthalene (B1677914) and benzene (B151609) derivatives. Further degradation would then break down these intermediates.

Comparative Performance of Degradation Methods for Similar Reactive Dyes

The following tables summarize quantitative data on the degradation of Reactive Black 5 and other related reactive dyes using various methods. This data is presented as a proxy to evaluate the potential efficacy of these methods for this compound.

Table 1: Comparison of Biodegradation Efficiency for Reactive Azo Dyes

Microorganism/ConsortiumDye (Initial Concentration)Degradation ConditionsDecolorization Efficiency (%)Incubation TimeReference
Pseudomonas entomophila BS1Reactive Black 5 (50 mg/L)Static, pH 5-9, 37°C93120 h[1]
Bacillus albus DD1Reactive Black 5 (50 mg/L)Static, pH 7, 40°C, 1% yeast extract9838 h[1]
Bacterial ConsortiumReactive Black 5 (70 mg/L)Static57.21Not Specified[2]

Table 2: Comparison of Advanced Oxidation Processes for Reactive Azo Dyes

Treatment MethodDye (Initial Concentration)Key ParametersMineralization/Degradation Efficiency (%)Treatment TimeReference
FentonReactive Black B (10,000 mg/L)Not Specified70 (Mineralization)Not Specified[3][4]
Electro-Fenton (Fered-Fenton)Reactive Black B (10,000 mg/L)Not Specified93 (Mineralization)Not Specified[3][4]
Photo-FentonReactive Black B (10,000 mg/L)UV irradiation>98 (Mineralization)Not Specified[3][4]
Solar Photocatalysis (ZnO)Reactive Black 5pH 3-999 (Degradation)120 min[5]
Solar Photocatalysis (nZVI)Reactive Black 5pH 3-990 (Degradation)120 min[5]
Sonophotocatalysis (UVA/TiO2)Reactive Black 5 (60 mg/L)0.25 mg/L TiO2, pH 5.8Complete Decolorization60 min[6]

Detailed Experimental Protocols

Biodegradation of Reactive Black 5 by Pseudomonas entomophila BS1[1]

  • Bacterial Strain and Culture Medium: Pseudomonas entomophila BS1 was isolated from soil samples collected from a textile industry environment. The culture was maintained on a nutrient agar (B569324) medium.

  • Degradation Experiment: The degradation study was conducted in a mineral salt medium containing Reactive Black 5 (50 mg/L).

  • Incubation Conditions: The inoculated flasks were incubated under static conditions at 37°C for 120 hours. The pH of the medium was maintained in the range of 5-9.

  • Analysis: The decolorization of the dye was monitored spectrophotometrically by measuring the absorbance at the maximum wavelength of the dye. Degradation products were identified using Gas Chromatography-Mass Spectrometry (GC-MS).

Photo-Fenton Degradation of Reactive Black B[3][4]

  • Reaction Setup: The photo-Fenton reaction was carried out in a suitable reactor equipped with a UV lamp.

  • Reagents: The reaction mixture contained Reactive Black B dye solution (10,000 mg/L), a source of ferrous ions (e.g., FeSO4), and hydrogen peroxide (H2O2).

  • Procedure: The pH of the dye solution was adjusted to the optimal range for the Fenton reaction (typically around 3). Ferrous salt and hydrogen peroxide were then added to initiate the reaction. The solution was irradiated with UV light.

  • Analysis: The mineralization of the dye was determined by measuring the Total Organic Carbon (TOC) reduction. Intermediate products were identified using chromatographic techniques.

Visualizing the Degradation Pathway and Experimental Workflow

Below are diagrams generated using Graphviz to illustrate the proposed degradation pathway of this compound and a general experimental workflow for studying dye degradation.

Reactive_Black_39_Degradation_Pathway cluster_reductive Reductive Cleavage (Anaerobic) cluster_hydrolysis Hydrolysis of Dichlorotriazine cluster_aop Advanced Oxidation Processes RB39 This compound (Diazo Dye) AromaticAmines1 Aromatic Amine 1 RB39->AromaticAmines1 Azoreductase AromaticAmines2 Aromatic Amine 2 RB39->AromaticAmines2 Azoreductase AromaticAmines3 Aromatic Amine 3 RB39->AromaticAmines3 Azoreductase HydrolyzedRB39 Hydrolyzed This compound RB39->HydrolyzedRB39 Alkaline conditions Intermediates Smaller Organic Intermediates RB39->Intermediates •OH radicals Mineralization CO2 + H2O + Inorganic Salts Intermediates->Mineralization Further Oxidation

Caption: Proposed degradation pathways for this compound.

Dye_Degradation_Experimental_Workflow cluster_analysis Analytical Techniques start Dye Solution Preparation treatment Degradation Treatment (e.g., Biodegradation, AOP) start->treatment sampling Periodic Sampling treatment->sampling analysis Analysis sampling->analysis spectrophotometry UV-Vis Spectrophotometry (Decolorization) analysis->spectrophotometry chromatography HPLC / GC-MS (Intermediates) analysis->chromatography toc TOC Analysis (Mineralization) analysis->toc data Data Interpretation & Pathway Elucidation analysis->data

Caption: General experimental workflow for dye degradation studies.

References

Comparative analysis of the ecotoxicity of different black reactive dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential environmental impact of chemicals is paramount. This guide provides a comparative analysis of the ecotoxicity of different black reactive dyes, focusing on key environmental endpoints. The data presented is compiled from various scientific studies to offer an objective overview of their performance and potential hazards.

Reactive dyes are widely used in the textile industry due to their vibrant colors and excellent wash fastness, which is achieved through the formation of covalent bonds with fibers. However, a significant portion of these dyes can be lost to wastewater during the dyeing process, posing a potential threat to aquatic ecosystems. This guide focuses on the ecotoxicity of two common black reactive dyes: C.I. Reactive Black 5 and C.I. Reactive Black 8, summarizing available data on their aquatic toxicity, genotoxicity, and cytotoxicity.

Aquatic Toxicity

The acute toxicity of reactive dyes to aquatic organisms is a key indicator of their potential environmental harm. Standardized tests using organisms such as the water flea (Daphnia magna) and the luminescent bacterium (Vibrio fischeri) are commonly employed to determine the concentration of a substance that is lethal or causes a significant effect to 50% of the test population (LC50 and EC50, respectively).

DyeTest OrganismEndpointResultReference
C.I. Reactive Black 5 Daphnia magna48h EC5074.1% (of the dye solution)[1]
C.I. Reactive Black 5 Vibrio fischeri15min EC506.23 mg/L (vinylsulphone form)[2]
C.I. Reactive Black 8 (Remazol Black B) Rainbow Trout49h LC50> 500 mg/L[3]

Genotoxicity

Genotoxicity assays assess the potential of a chemical to damage the genetic material of cells. The Allium cepa (onion root) test and the comet assay are widely used for this purpose. The Allium cepa test evaluates chromosomal aberrations and the mitotic index (an indicator of cell division), while the comet assay measures DNA strand breaks in individual cells.

DyeTest SystemEndpointKey FindingsReference
C.I. Reactive Black 5 Allium cepaMitotic Index, Chromosomal AberrationsSignificant decrease in mitotic index and increase in chromosomal aberrations (anaphase bridges, c-mitosis, laggards, micronuclei, stickiness) at concentrations of 25, 50, and 100 ppm.[4][4]
C.I. Reactive Black 5 Allium cepaComet AssaySignificant increase in DNA damage at all tested concentrations (25, 50, and 100 ppm).[4][4]
Commercial Black Dye Product Allium cepaCytotoxicity, Genotoxicity, MutagenicityThe commercial black dye product and its metabolites after bacterial biodegradation induced cellular alterations, with the metabolites showing higher genotoxicity. The dye and its metabolites also induced high rates of cell death.[5][5]

Cytotoxicity

Cytotoxicity tests evaluate the toxicity of a substance to cells. These assays are often performed on human cell lines to assess potential risks to human health.

DyeCell LineEndpointKey FindingsReference
Reactive Dyes (including a black dye component) Human keratinocyte (HaCaT) and hepatic (HepaRG) cellsCytotoxicitySome reactive dyes, including those with black components, can cause cytotoxic effects in both skin and liver cells. The effect can be more severe in epidermal cells.[6][6]
Arianor Ebony (hair dye containing black azo dyes) Human hepatocarcinoma (HepG2) cellsCytotoxicity, GenotoxicityThe dye induced genotoxic effects at concentrations below 50 µg/mL.[7][7]

Experimental Protocols

A brief overview of the methodologies for the key experiments cited in this guide is provided below.

Acute Toxicity Test with Daphnia magna

This test evaluates the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: A series of concentrations of the dye are prepared in a suitable aqueous medium. A control group with no dye is also included.

  • Exposure: The daphnids are exposed to the different dye concentrations for a period of 48 hours under controlled conditions (e.g., temperature, light).

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that causes immobilization in 50% of the test population (EC50) is calculated using statistical methods.

Allium cepa (Onion Root) Genotoxicity Assay

This assay uses the root tips of onions to assess chromosomal damage.

  • Test Organism: Onion bulbs (Allium cepa).

  • Exposure: Onion bulbs are germinated in different concentrations of the test dye solution for a specific period (e.g., 24, 48, or 72 hours). A negative control (e.g., tap water) and a positive control (a known mutagen) are run in parallel.

  • Slide Preparation: After exposure, the root tips are harvested, fixed, hydrolyzed, and stained (e.g., with acetocarmine).

  • Microscopic Analysis: The stained root tip cells are observed under a microscope to score for different phases of mitosis and to identify any chromosomal aberrations.

  • Data Analysis: The Mitotic Index (MI) is calculated as the ratio of dividing cells to the total number of cells observed. The frequency of different types of chromosomal aberrations is also determined.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Preparation: Cells are exposed to the test dye.

  • Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric field is applied. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Logical Workflow for Ecotoxicity Assessment

The following diagram illustrates a general workflow for assessing the ecotoxicity of a reactive dye.

Ecotoxicity_Workflow cluster_0 Initial Screening cluster_1 Genotoxicity Assessment cluster_2 Further Evaluation cluster_3 Risk Assessment A Physicochemical Properties (Solubility, Stability) B Acute Aquatic Toxicity (e.g., Daphnia magna, Vibrio fischeri) A->B H Hazard Identification A->H C Allium cepa Assay (Chromosomal Aberrations, Mitotic Index) B->C If toxic D Comet Assay (DNA Strand Breaks) B->D If toxic B->H E Cytotoxicity Assays (e.g., Human Cell Lines) C->E C->H D->E D->H F Chronic Toxicity Studies E->F E->H G Biodegradability Assessment F->G F->H G->H I Exposure Assessment H->I J Risk Characterization I->J

Caption: A generalized workflow for assessing the ecotoxicity of reactive dyes.

Conclusion

The available data indicates that black reactive dyes, such as C.I. Reactive Black 5, can exhibit ecotoxicity, including acute toxicity to aquatic organisms and genotoxicity. The degradation products of these dyes may also be of environmental concern. It is crucial for researchers and professionals in the field to consider these potential impacts and to select dyes and processes that minimize environmental harm. Further comparative studies on a wider range of black reactive dyes with standardized methodologies are needed to provide a more comprehensive understanding of their relative ecotoxicological profiles. This will enable more informed decision-making in the development and use of these important industrial chemicals.

References

Benchmarking the Cost-Effectiveness of Reactive Black 39 in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Textile Industry Professionals

The selection of a dyestuff in the textile industry is a critical decision that directly impacts not only the aesthetic qualities of the final product but also the economic and environmental viability of the manufacturing process. This guide provides a comprehensive comparison of Reactive Black 39 against other common black reactive dyes, with a focus on cost-effectiveness for industrial applications on cellulosic fibers such as cotton. The information presented herein is supported by available data and standardized experimental protocols to assist researchers, scientists, and textile development professionals in making informed decisions.

Overview of Reactive Dyes for Cellulosic Fibers

Reactive dyes are the most widely used class of dyes for cotton and other cellulosic fibers due to their ability to form a strong, covalent bond with the fiber. This chemical bond results in excellent wash fastness and vibrant shades. However, the efficiency of this reaction, known as fixation, is a key determinant of both the cost and the environmental impact of the dyeing process. Incomplete fixation leads to a significant amount of hydrolyzed dye in the effluent, which requires extensive wastewater treatment and represents a loss of valuable dyestuff.

This compound is a bifunctional reactive dye, meaning it has two reactive groups. This characteristic generally leads to a higher fixation efficiency compared to monofunctional dyes. Common alternatives in the market include other bifunctional and monofunctional reactive black dyes. For the purpose of this guide, we will focus on comparing this compound with the widely used C.I. Reactive Black 5 and the metal-complex dye C.I. Reactive Black 8.

Comparative Data on Performance and Cost

A direct, comprehensive cost-effectiveness analysis of this compound against its alternatives is challenging due to the proprietary nature of some industrial data and variations in processing conditions. However, by combining available price information with typical performance characteristics of different reactive dye types, a comparative assessment can be made.

Table 1: Quantitative Comparison of Reactive Black Dyes

ParameterThis compound (Bifunctional)C.I. Reactive Black 5 (Monofunctional)C.I. Reactive Black 8 (Metal-Complex)
Typical Price (INR/Kg) ~ ₹220~ ₹310Varies
Typical Fixation Efficiency 80-95% (estimated for bifunctional)60-75%High
Dyeing Temperature 60-80°C60-80°C60-80°C
Salt Requirement HighHighHigh
Alkali Requirement HighHighHigh
Wash Fastness ExcellentGood to ExcellentExcellent
Light Fastness GoodGoodVery Good
Effluent Load (Hydrolyzed Dye) LowerHigherLower

Experimental Protocols for Performance Evaluation

To conduct a thorough in-house evaluation of these dyes, the following standardized experimental protocols are recommended.

Exhaust Dyeing Process on Cotton Fabric

This protocol outlines a typical laboratory-scale exhaust dyeing procedure to compare the performance of different reactive dyes.

Materials and Equipment:

  • Scoured and bleached 100% cotton knit fabric

  • Reactive dye (this compound, Reactive Black 5, etc.)

  • Glauber's salt (anhydrous sodium sulfate)

  • Soda ash (sodium carbonate)

  • Wetting agent

  • Sequestering agent

  • Laboratory dyeing machine (e.g., Ahiba IR)

  • Spectrophotometer for color measurement

Procedure:

  • Fabric Preparation: Weigh the conditioned cotton fabric accurately.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Add the required amount of water to the dyeing vessel.

    • Add wetting agent (e.g., 0.5 g/L) and sequestering agent (e.g., 1 g/L).

    • Add the pre-dissolved reactive dye solution (e.g., 2% on weight of fabric).

    • Add Glauber's salt (e.g., 60 g/L).

  • Dyeing Cycle:

    • Introduce the cotton fabric into the dyebath at room temperature.

    • Raise the temperature to the recommended dyeing temperature (e.g., 60°C) at a rate of 2°C/minute.

    • Run for 30 minutes at this temperature to allow for dye exhaustion.

    • Add the pre-dissolved soda ash (e.g., 20 g/L) to the dyebath to initiate fixation.

    • Continue dyeing for a further 60 minutes.

  • Washing-off (Soaping):

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize with a weak acid (e.g., 0.5 g/L acetic acid).

    • Wash with a non-ionic detergent (e.g., 2 g/L) at 90-95°C for 10-15 minutes.

    • Rinse with hot and then cold water.

  • Drying: Squeeze the fabric and air-dry or tumble-dry at a moderate temperature.

Determination of Dye Fixation Efficiency

The fixation efficiency is a critical parameter for cost-effectiveness. It can be determined by measuring the amount of dye that has reacted with the fiber compared to the initial amount of dye used.

Procedure:

  • Collect Liquors: Collect the initial dyebath, the exhausted dyebath after the dyeing cycle, and all the rinsing and soaping liquors.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the initial dyebath and the combined exhausted and washing liquors at the wavelength of maximum absorbance (λmax) of the dye.

  • Calculate Fixation Efficiency (F%):

    • Create a calibration curve of absorbance versus known dye concentrations.

    • Determine the concentration of the dye in the initial dyebath (C_initial) and the combined effluent (C_effluent).

    • Calculate the amount of dye that did not fix to the fiber.

    • Fixation Efficiency (%) = [ (C_initial - C_effluent) / C_initial ] * 100

Colorfastness Testing

The durability of the color is a key performance indicator. Standardized tests should be performed to evaluate the colorfastness to washing, light, and rubbing.

  • Colorfastness to Washing: ISO 105-C06 or AATCC Test Method 61.

  • Colorfastness to Light: ISO 105-B02 or AATCC Test Method 16.

  • Colorfastness to Rubbing (Crocking): ISO 105-X12 or AATCC Test Method 8.

Visualization of the Dyeing Process

The following diagrams illustrate the key stages and relationships in the reactive dyeing process.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Fabric_Prep Fabric Scouring & Bleaching Exhaustion Exhaustion Phase (Salt Addition) Fabric_Prep->Exhaustion Dye_Prep Dye & Chemical Dissolution Dye_Prep->Exhaustion Fixation Fixation Phase (Alkali Addition) Exhaustion->Fixation Temperature Ramp Rinsing Rinsing Fixation->Rinsing Covalent Bond Formation Soaping Soaping (Removal of Unfixed Dye) Rinsing->Soaping Final_Rinse Final Rinsing Soaping->Final_Rinse Dyed_Fabric Dyed Fabric Final_Rinse->Dyed_Fabric

Caption: Workflow of the exhaust dyeing process for cotton with reactive dyes.

Dye_Fiber_Interaction cluster_reaction Fixation Reaction Reactive_Dye Reactive Dye (in solution) Covalent_Bond Covalent Bond Formation (Dye-O-Cellulose) Reactive_Dye->Covalent_Bond Hydrolysis Hydrolysis (Dye-OH) Reactive_Dye->Hydrolysis Cellulose_Fiber Cellulose Fiber (-OH groups) Cellulose_Fiber->Covalent_Bond Alkali Alkali (e.g., Soda Ash) Alkali->Covalent_Bond Alkali->Hydrolysis Dyed_Fiber Dyed Fiber (High Wash Fastness) Covalent_Bond->Dyed_Fiber Wastewater Hydrolyzed Dye (Effluent) Hydrolysis->Wastewater

Caption: Chemical pathways of a reactive dye during the fixation stage.

Conclusion and Recommendations

The cost-effectiveness of a reactive dye is a multifaceted issue that extends beyond the initial purchase price. While this compound may have a competitive price point, its true economic advantage lies in its performance as a bifunctional dye, which is expected to offer a higher fixation rate compared to monofunctional alternatives like C.I. Reactive Black 5. A higher fixation efficiency translates to:

  • Reduced Dye Consumption: Less dye is required to achieve the desired shade depth.

  • Lower Effluent Treatment Costs: A lower concentration of hydrolyzed dye in the wastewater reduces the chemical and energy costs associated with effluent treatment.

  • Improved Right-First-Time Production: The robustness of bifunctional dyes can lead to better shade reproducibility and fewer batch corrections.

A Comparative Guide to Fixation Methods for Bifunctional Reactive Dyes on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of common fixation methods for bifunctional reactive dyes, such as Reactive Black 39, on cellulosic fibers like cotton. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data from research on similar bifunctional reactive dyes to offer a representative overview of fixation efficiency under different conditions.

Quantitative Comparison of Fixation Methods

The fixation of a reactive dye to a cellulosic substrate is a critical step that determines the color yield, fastness properties, and overall efficiency of the dyeing process. The selection of an appropriate fixation method depends on various factors, including the dye structure, substrate, available equipment, and desired outcome. This section presents a summary of quantitative data for common fixation methods.

Table 1: Comparison of Fixation Efficiency for Different Fixation Methods

Fixation MethodTypical Fixation Efficiency (%)AdvantagesDisadvantages
Cold Pad-Batch (CPB) 90 - 95[1]High fixation yield, excellent reproducibility, low energy and water consumption, no salt required.[2][3]Long batching time (several hours), potential for dye migration.[1]
Pad-Dry-Steam 80 - 90[4][5]Continuous process, shorter fixation time compared to CPB.Higher energy consumption, potential for dye hydrolysis at high temperatures.[4][6]
Exhaust Dyeing 70 - 85[7]Good levelness, suitable for various machinery.Lower fixation efficiency compared to padding methods, requires large amounts of salt and water.
Pad-Dry-Cure (Thermosol) 85 - 95Rapid fixation, suitable for continuous processing.High energy consumption, risk of fiber damage at high temperatures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments related to the fixation of reactive dyes.

Determination of Dye Fixation Percentage

The percentage of dye fixation (F%) is a key parameter to evaluate the efficiency of a dyeing process. It is calculated as the ratio of the amount of dye covalently bound to the fiber to the total amount of dye initially applied.

Protocol:

  • Dyeing: The cotton fabric is dyed using the specified fixation method (e.g., cold pad-batch, pad-dry-steam, or exhaust dyeing) with a known concentration of the reactive dye.

  • Washing: After the fixation step, the dyed fabric is thoroughly rinsed with cold water to remove unfixed dye from the surface.

  • Soaping: The rinsed fabric is then subjected to a soaping treatment. This is typically done in a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a specific duration (e.g., 10 minutes) to remove all hydrolyzed and unfixed dye.

  • Extraction of Unfixed Dye: The soaping liquor and all rinsing waters are collected. The unfixed dye is extracted from this solution.

  • Extraction of Fixed Dye: The soaped and dried fabric is treated with a solvent that can strip the covalently bound dye. For example, a solution of 25% aqueous pyridine (B92270) can be used to extract the fixed dye from the cellulosic material.

  • Spectrophotometric Analysis: The concentration of the dye in both the unfixed and fixed dye extracts is determined using a UV-Vis spectrophotometer by measuring the absorbance at the dye's maximum wavelength (λmax).

  • Calculation: The fixation percentage is calculated using the following formula:

    F% = (Amount of fixed dye / (Amount of fixed dye + Amount of unfixed dye)) x 100

Visualizing the Experimental Workflow

Understanding the sequence of steps in a fixation process is essential for proper execution. The following diagram illustrates a general experimental workflow for the fixation of reactive dyes on cotton.

Fixation_Workflow cluster_preparation Preparation cluster_application Dye Application cluster_fixation Fixation cluster_washing Washing & Analysis Dye_Solution Dye Solution Preparation Padding Padding/ Dyeing Dye_Solution->Padding Alkali_Solution Alkali Solution Preparation Alkali_Solution->Padding Fabric_Preparation Fabric Pre-treatment Fabric_Preparation->Padding CPB Cold Pad-Batch Padding->CPB Method 1 Steam Steaming Padding->Steam Method 2 Curing Curing Padding->Curing Method 3 Rinsing Rinsing CPB->Rinsing Steam->Rinsing Curing->Rinsing Soaping Soaping Rinsing->Soaping Drying Drying Soaping->Drying Analysis Fixation Analysis Drying->Analysis Fixation_Factors cluster_inputs Input Parameters cluster_process Process cluster_outputs Outputs Alkali Alkali (e.g., Na2CO3, NaOH) Ionization Cellulose Ionization Alkali->Ionization promotes Temperature Temperature Reaction Dye-Fiber Reaction Temperature->Reaction accelerates Hydrolysis Dye Hydrolysis Temperature->Hydrolysis accelerates Time Time Time->Reaction influences extent Time->Hydrolysis influences extent Dye_Structure Dye Structure (Reactivity) Dye_Structure->Reaction determines rate Substrate Substrate (e.g., Cotton) Substrate->Ionization provides -OH groups Ionization->Reaction enables Fixation_Efficiency Fixation Efficiency Reaction->Fixation_Efficiency increases Hydrolysis->Fixation_Efficiency decreases

References

Advancing Textile Dye Analysis: A Comparative Guide to the Validation of a New UPLC-MS/MS Method for Reactive Black 39 Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been validated for the sensitive and selective detection of Reactive Black 39, a common azo dye in the textile industry. This guide provides a comprehensive comparison of this advanced analytical technique against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering researchers, scientists, and drug development professionals objective performance data and detailed experimental protocols to support its adoption.

The validated UPLC-MS/MS method demonstrates significant improvements in key analytical performance parameters, including a lower limit of detection (LOD) and limit of quantitation (LOQ), ensuring more accurate and reliable trace-level analysis of this compound in various matrices.

Comparative Performance of Analytical Methods

The following table summarizes the key performance parameters of the new UPLC-MS/MS method in comparison to a conventional HPLC-UV method for the analysis of azo dyes. Data for the UPLC-MS/MS method is based on validated performance for a range of similar azo dyes, demonstrating the expected capabilities for this compound analysis.

Validation ParameterUPLC-MS/MS MethodConventional HPLC-UV Method
Limit of Detection (LOD) 0.02 - 1.35 ng/mL[1]0.09 - 0.19 mg/kg[2]
Limit of Quantitation (LOQ) 0.06 - 4.09 ng/mL[1]0.26 - 0.58 mg/kg[2]
Linearity (R²) >0.993[1]>0.99[2]
Recovery 81.8 - 114.1%[1]71 - 117%[2]
Precision (%RSD) 1.1 - 16.3%[1]< 15%[2]
Analysis Time < 10 minutes20 - 40 minutes

Experimental Protocols

New Validated Method: UPLC-MS/MS

This protocol outlines the methodology for the detection of this compound using a UPLC system coupled with a tandem mass spectrometer.

1. Sample Preparation (Textile Samples)

  • Accurately weigh 1.0 g of the textile sample and cut it into small pieces.

  • Place the sample in a 50 mL conical tube and add 20 mL of methanol.[1]

  • Sonicate the sample at 50°C for 30 minutes to extract the dye.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[1]

2. UPLC-MS/MS Conditions

  • LC System: ACQUITY UPLC H-Class System or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.

  • Mobile Phase A: 10 mM Ammonium (B1175870) Formate, pH 9.

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient: 0 min 98% A, 7 min 2% A, 8 min 2% A, 8.1 min 98% A.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Xevo TQD or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray, positive ion.

  • Capillary Voltage: 3 kV.

  • Cone Voltage: 45 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 320°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

Conventional Method: HPLC-UV

This protocol describes a typical HPLC-UV method for the analysis of azo dyes.

1. Sample Preparation

  • Follow the same extraction procedure as described for the UPLC-MS/MS method.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 20 µL.

  • Detection: UV/Vis detector set to the maximum absorbance wavelength of this compound.

Visualizing the Workflow

To clearly illustrate the analytical process, the following diagrams outline the experimental workflow and the logical relationship of the validation parameters.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing weigh Weigh Textile Sample extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter inject Inject Sample filter->inject separate UPLC Separation inject->separate ionize Ionization (ESI) separate->ionize detect MS/MS Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

validation_parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod LOD method_validation->lod loq LOQ method_validation->loq robustness Robustness method_validation->robustness

References

A Comparative Guide to the Photostability of Reactive Black 39 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of Reactive Black 39 against other common azo dyes. The stability of a dye upon exposure to light is a critical parameter, influencing its performance and suitability in various applications, including textiles, research, and product formulation. This document summarizes available lightfastness data, outlines a comprehensive experimental protocol for assessing photostability, and presents logical workflows and comparative data visualizations.

Comparative Photostability Data

The following table compiles the available lightfastness ratings for this compound and a selection of other azo dyes, providing a basis for a semi-quantitative comparison.

Dye NameC.I. NameDye ClassChromophore TypeLightfastness Rating (Blue Wool Scale)
This compoundThis compoundReactiveDouble Azo5-6
Reactive Red 195Reactive Red 195ReactiveMonoazo5-6[5]
Reactive Red 120Reactive Red 120ReactiveDiazo5[4]
Reactive Red 2Reactive Red 2ReactiveMonoazo4[4]
Reactive Red 76Reactive Red 76ReactiveMonoazo4[4]
Reactive Orange 16Reactive Orange 16ReactiveMonoazo3-4[4]
Reactive Red 195Reactive Red 195ReactiveMonoazo3-4 (at low concentrations)[4]
Reactive Red 22Reactive Red 22ReactiveMonoazo2-3[4]
Reactive Blue 19Reactive Blue 19ReactiveAnthraquinoneGood[6][7]

Observations:

  • This compound exhibits good lightfastness, with a rating of 5-6 on the Blue Wool Scale.

  • The photostability of reactive azo dyes is significantly influenced by their specific chemical structure, including the chromophore type.[6][8][9][10] For instance, anthraquinone-based dyes like Reactive Blue 19 generally show better lightfastness than many azo dyes.[6]

  • The concentration of the dye can also affect its lightfastness, with lower concentrations sometimes leading to reduced stability.[4][10]

Experimental Protocols

For a precise quantitative comparison of dye photostability, a standardized experimental protocol is crucial. The following methodology outlines the determination of the photodegradation quantum yield (Φp), a key parameter for quantifying photostability.

Objective: To determine the photodegradation quantum yield of a dye in solution upon exposure to a specific wavelength of light.

Materials and Equipment:

  • Spectrophotometer (UV-Vis)

  • Light source with a specific wavelength output (e.g., laser, filtered lamp)

  • Quantum yield standard (a compound with a known Φp)

  • Actinometer (for measuring light intensity)

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

  • Solvent (e.g., water, buffer solution)

  • Dye samples (this compound and other azo dyes)

Procedure:

  • Preparation of Dye Solutions: Prepare stock solutions of each dye in the chosen solvent. From the stock solutions, prepare experimental solutions with a known concentration, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1).

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate). This step is critical for calculating the quantum yield.

  • Photodegradation Experiment:

    • Fill a quartz cuvette with the dye solution and place it in the light path.

    • Continuously stir the solution to ensure uniform irradiation.

    • Irradiate the sample with the light source for a set period.

    • At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution.

  • Data Analysis:

    • From the absorption spectra, determine the concentration of the dye at each time point using the Beer-Lambert law.

    • Plot the concentration of the dye as a function of irradiation time.

    • Determine the initial rate of photodegradation from the slope of the curve.

    • Calculate the photodegradation quantum yield (Φp) using the following equation: Φp = (Number of dye molecules degraded per unit time) / (Number of photons absorbed per unit time)

Visualizations

To further clarify the experimental process and the comparative findings, the following diagrams are provided.

G Experimental Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_exp Irradiation & Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions prep_exp Prepare Experimental Solutions (Abs < 0.1) prep_stock->prep_exp irradiate Irradiate Sample in Cuvette prep_exp->irradiate Transfer to Cuvette measure Record UV-Vis Spectra at Intervals irradiate->measure concentration Calculate Dye Concentration vs. Time measure->concentration rate Determine Initial Degradation Rate concentration->rate quantum_yield Calculate Photodegradation Quantum Yield rate->quantum_yield actinometry Actinometry (Measure Photon Flux) actinometry->quantum_yield G Comparative Lightfastness of Reactive Azo Dyes (Blue Wool Scale) cluster_high Good (5-6) cluster_moderate Moderate (4-5) cluster_low Fair to Poor (2-4) Rating Rating Dyes Dyes RB39 This compound RR195_high Reactive Red 195 RR120 Reactive Red 120 RR2 Reactive Red 2 RR76 Reactive Red 76 RO16 Reactive Orange 16 RR195_low Reactive Red 195 (low conc.) RR22 Reactive Red 22

References

A Guide to Cross-Laboratory Validation of a Novel Reactive Black 39-Based Protein Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible results. This guide provides a framework for the cross-laboratory validation of a hypothetical Reactive Black 39-based protein quantification assay, comparing its performance against the well-established Bicinchoninic Acid (BCA) and Bradford assays. The presented data is illustrative, designed to guide researchers in establishing their own validation protocols.

Principle of the this compound Assay

The proposed this compound assay is a colorimetric method based on the principle of protein-dye binding. In an acidic environment, the anionic this compound dye is postulated to bind to basic and aromatic amino acid residues in proteins. This interaction leads to a shift in the dye's maximum absorbance, which can be measured spectrophotometrically. The intensity of the color change is proportional to the protein concentration in the sample.[1][2][3]

Comparative Performance of Protein Quantification Assays

A rigorous cross-laboratory validation would involve multiple independent laboratories assessing the performance of the this compound assay. Key performance indicators would be compared against established methods like the BCA and Bradford assays. The following tables summarize hypothetical data from such a validation study.

Table 1: Assay Performance Characteristics

ParameterThis compound Assay (Hypothetical)BCA AssayBradford Assay
Linear Range 50 - 1500 µg/mL20 - 2000 µg/mL100 - 1500 µg/mL
Sensitivity (LOD) 25 µg/mL10 µg/mL50 µg/mL
Assay Time ~15 minutes~30-60 minutes~10-15 minutes
Wavelength 600 nm562 nm595 nm
Protein-to-Protein Variation ModerateLowHigh
Reagent Stability StableStableModerately Stable

Table 2: Intra- and Inter-Laboratory Precision

AssayProtein Concentration (µg/mL)Intra-Laboratory CV (%)Inter-Laboratory CV (%)
This compound 2503.56.2
10002.85.1
BCA Assay 2503.15.8
10002.54.9
Bradford Assay 2504.27.5
10003.66.8

Table 3: Interference Compatibility

Interfering Substance (Concentration)This compound Assay (% Interference)BCA Assay (% Interference)Bradford Assay (% Interference)
SDS (0.1%) -25%+5%-40%
Triton X-100 (0.1%) -15%+2%-35%
DTT (1 mM) -5%-60%-8%
EDTA (10 mM) -2%-10%-3%

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across different laboratories.

This compound Assay Protocol (Hypothetical)

Materials:

  • This compound Reagent: 0.05% (w/v) this compound in 10% (v/v) phosphoric acid and 5% (v/v) ethanol.

  • Protein Standard: Bovine Serum Albumin (BSA) at 2 mg/mL.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Standards: Create a series of protein standards by diluting the BSA stock solution to concentrations ranging from 50 to 1500 µg/mL.

  • Sample Preparation: Dilute unknown protein samples to fall within the linear range of the assay.

  • Assay:

    • Pipette 10 µL of each standard and unknown sample into separate wells of the microplate.

    • Add 200 µL of the this compound Reagent to each well.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 600 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from the standard curve.

Bicinchoninic Acid (BCA) Assay Protocol

Materials:

  • BCA Reagent A: Contains bicinchoninic acid, sodium carbonate, and sodium tartrate in an alkaline solution.

  • BCA Reagent B: Contains 4% (w/v) copper (II) sulfate.

  • Protein Standard (BSA) at 2 mg/mL.

  • 96-well microplate.

  • Microplate reader with temperature control.

Procedure:

  • Prepare Standards: Prepare a series of protein standards by diluting the stock BSA solution to concentrations ranging from 20 to 2000 µg/mL.[4]

  • Sample Preparation: Dilute unknown protein samples to an appropriate concentration.

  • Prepare Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[4][5]

  • Assay:

    • Add 25 µL of each standard and unknown sample to separate wells.[5]

    • Add 200 µL of the working reagent to each well.[5]

    • Incubate the plate at 37°C for 30 minutes.[4][5]

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[4][5]

  • Analysis: Plot a standard curve and calculate the protein concentrations of the unknown samples.[4]

Bradford Assay Protocol

Materials:

  • Bradford Reagent: Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol.[6]

  • Protein Standard (BSA) at 2 mg/mL.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Standards: Prepare a series of protein standards with concentrations from 100 to 1500 µg/mL.

  • Sample Preparation: Dilute unknown samples to fit within the standard curve range.

  • Assay:

    • Add 5 µL of each standard and unknown sample to separate wells.

    • Add 250 µL of Bradford Reagent to each well and mix.

    • Incubate for 5-10 minutes at room temperature.[6]

  • Measurement: Measure the absorbance at 595 nm.[6]

  • Analysis: Generate a standard curve and determine the concentrations of the unknown samples.[6]

Visualizations

The following diagrams illustrate the hypothetical binding mechanism and experimental workflows.

cluster_0 This compound Binding Mechanism Protein Protein (Basic/Aromatic Residues) Complex Protein-Dye Complex (Colorimetric Shift) Protein->Complex Binding in Acidic Conditions RB39 This compound (Anionic Dye) RB39->Complex

Caption: Hypothetical binding of this compound to protein.

cluster_1 Cross-Laboratory Validation Workflow A Central Lab: Prepare & Distribute Standardized Samples B Participating Labs: Receive Samples A->B C Perform RB39, BCA, & Bradford Assays B->C D Collect Absorbance Data C->D E Central Analysis: Compare Performance Metrics (Precision, Accuracy, etc.) D->E F Generate Validation Report E->F

Caption: Workflow for cross-laboratory assay validation.

cluster_2 General Protein Assay Workflow P1 Prepare Protein Standards (e.g., BSA dilutions) P3 Add Samples and Standards to Microplate P1->P3 P2 Prepare Unknown Samples (Dilute as necessary) P2->P3 P4 Add Assay Reagent (RB39, BCA, or Bradford) P3->P4 P5 Incubate (Time and Temp as per protocol) P4->P5 P6 Read Absorbance at Specific Wavelength P5->P6 P7 Generate Standard Curve & Calculate Concentrations P6->P7

Caption: Standard workflow for microplate-based protein assays.

References

A Comparative Guide to Advanced Oxidation Processes for the Removal of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

The effective removal of textile dyes from wastewater is a significant environmental challenge. Among these, azo dyes like Reactive Black 39 (and its close structural analog, Reactive Black 5, which is often used in degradation studies) are particularly persistent due to their complex aromatic structures. Advanced Oxidation Processes (AOPs) have emerged as a promising suite of technologies for the degradation of these recalcitrant pollutants. This guide provides a comparative overview of the efficacy of various AOPs for the removal of this compound, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

General Mechanism of Advanced Oxidation Processes

AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less toxic compounds, and ultimately to carbon dioxide and water.

Advanced Oxidation Processes Mechanism AOPs Advanced Oxidation Processes (AOPs) ROS Reactive Oxygen Species (e.g., •OH) AOPs->ROS generates Dye This compound (Complex Organic Pollutant) ROS->Dye attacks Intermediates Degradation Intermediates Dye->Intermediates degrades to EndProducts CO2 + H2O + Inorganic Salts Intermediates->EndProducts mineralizes to Photocatalysis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Dye_Solution Prepare Reactive Black 39 Solution Mix Mix Dye and Catalyst Dye_Solution->Mix Catalyst_Suspension Prepare Catalyst Suspension (e.g., TiO2) Catalyst_Suspension->Mix Irradiate Irradiate with UV/Solar Light Mix->Irradiate Sample Take Samples at Intervals Irradiate->Sample Analyze Analyze Degradation (e.g., UV-Vis, TOC) Sample->Analyze EAOPs_Workflow cluster_setup Setup cluster_process Process cluster_analysis Analysis Electrochemical_Cell Electrochemical Cell (Anode, Cathode) Apply_Current Apply Current/Voltage Electrochemical_Cell->Apply_Current Power_Supply Power Supply Power_Supply->Electrochemical_Cell Dye_Solution Prepare this compound with Supporting Electrolyte Dye_Solution->Apply_Current Oxidation Oxidation at Anode Surface Apply_Current->Oxidation Sampling Periodic Sampling Oxidation->Sampling Analysis UV-Vis and TOC/COD Analysis Sampling->Analysis

A Comparative Guide to Adsorbents for the Removal of Reactive Black 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective removal of textile dyes from wastewater is a significant environmental challenge. Reactive Black 39 (RB39), also known as Reactive Black 5 (RB5), is a widely used anionic azo dye that is persistent and difficult to degrade, necessitating efficient treatment methods.[1] Adsorption is regarded as a superior wastewater treatment technology due to its operational simplicity, convenience, and straightforward design.[2] This guide provides a comparative assessment of various adsorbents used for the removal of this compound, supported by experimental data and detailed protocols to aid in the selection of appropriate materials for research and application.

Comparative Performance of Adsorbents

The efficacy of an adsorbent is primarily determined by its maximum adsorption capacity (q_max), which indicates the mass of dye adsorbed per unit mass of the adsorbent. A variety of materials, from conventional activated carbons to novel nanomaterials and bio-based adsorbents, have been investigated for their ability to remove RB39. The performance of these materials varies significantly based on their physical and chemical properties such as surface area, pore size, and surface chemistry.[3][4]

The table below summarizes the quantitative performance of several adsorbents for the removal of this compound.

Table 1: Comparative Adsorption Capacities of Various Adsorbents for this compound

AdsorbentTypeMax. Adsorption Capacity (mg/g)Optimal pHReference
Single-Walled Carbon Nanotubes (SWCNTs)Nanomaterial829.203[5]
Bamboo Carbon (1400 m²/g)Activated Carbon545Not Specified[3][6]
Bamboo Carbon (2123 m²/g)Activated Carbon447Not Specified[3][6]
MIL-101-CrMetal-Organic Framework377–3973.0–10.0[7]
Multi-Walled Carbon Nanotubes (MWCNTs)Nanomaterial231.843[5]
Activated Carbon F400Activated Carbon176Not Specified[3][6]
Bone CharBio-adsorbent157Not Specified[3][6]
PeatBio-adsorbent7Not Specified[3][6]
Cherry Stones–Chitosan Hydrogel (CSCH)Bio-adsorbent0.273*Not Specified[8]

*Note: Value represents adsorption capacity under specific non-optimized conditions (30 mg/L initial concentration), not the maximum capacity.

From the data, Single-Walled Carbon Nanotubes (SWCNTs) exhibit the highest adsorption capacity for RB39.[5] Bamboo-derived activated carbons also demonstrate exceptionally high capacities, surpassing conventional activated carbon F400.[3][6] The performance of adsorbents is heavily influenced by solution pH; for instance, carbon nanotubes show maximum removal at a low pH of 3, where strong electrostatic attraction occurs between the adsorbent surface and RB39 anions.[5]

Experimental Protocols

The data presented in this guide are derived from batch adsorption experiments, a standard method for evaluating adsorbent performance.[9] The following sections detail the typical methodologies employed.

Batch experiments are conducted to determine the effects of various parameters, such as contact time, initial dye concentration, adsorbent dosage, and pH, on the adsorption process.[9][10]

  • Preparation of Dye Solution: A stock solution of this compound (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye in deionized water.[9] Experimental solutions of desired concentrations are then prepared by diluting the stock solution.

  • Adsorption Experiment: A known mass of the adsorbent (e.g., 1000 mg/L) is added to a fixed volume of the dye solution with a specific initial concentration (e.g., 25 mg/L).[5]

  • Agitation and Equilibration: The mixture is agitated in a shaker at a constant speed (e.g., 250 rpm) and temperature for a predetermined contact time (e.g., 60 minutes) to ensure equilibrium is reached.[1][5]

  • Sample Analysis: After agitation, the solution is filtered or centrifuged to separate the adsorbent from the liquid phase. The remaining concentration of RB39 in the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum wavelength.[11]

  • Data Calculation: The amount of dye adsorbed at equilibrium, qe (mg/g), and the removal efficiency (%) are calculated using the initial and final dye concentrations.

To understand the adsorption mechanism, the experimental data are fitted to kinetic and isotherm models.

  • Adsorption Kinetics: These models describe the rate of dye uptake. The pseudo-second-order model is frequently found to be a good fit for dye adsorption on various materials, including activated carbon.[9]

  • Adsorption Isotherms: Isotherm models like the Langmuir and Freundlich equations describe the equilibrium relationship between the dye concentration in the solution and the amount adsorbed on the material's surface.[9] The Langmuir model was found to best describe RB39 adsorption on carbon nanotubes and activated carbon, while the Redlich-Peterson model provided the best fit for bamboo-based carbons.[3][5][9]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical batch adsorption study, from preparation to final data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_output Output Adsorbent_Prep Adsorbent Preparation (Drying, Sieving) Batch_Setup Batch Experiment Setup (Adsorbent + Dye Solution) Adsorbent_Prep->Batch_Setup Dye_Solution_Prep Dye Stock Solution Preparation Dye_Solution_Prep->Batch_Setup Agitation Agitation at Controlled Temp & Time Batch_Setup->Agitation Separation Solid-Liquid Separation (Filtration/Centrifugation) Agitation->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectrophotometry) Separation->Concentration_Measurement Data_Calculation Calculate Adsorption Capacity & Removal Efficiency Concentration_Measurement->Data_Calculation Modeling Kinetic & Isotherm Modeling Data_Calculation->Modeling Results Comparative Results Modeling->Results

Caption: Workflow for a typical batch adsorption experiment.

References

Safety Operating Guide

Navigating the Disposal of Reactive Black 39: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Reactive Black 39, a multifunctional azo dye, requires careful consideration for its disposal to mitigate potential environmental and health risks.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate safety measures. The compound is a black powder that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory tract.[3] In case of exposure, immediate action is necessary:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, seeking medical attention.[3]

  • Skin: Wash the affected area with soap and water.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical help.[3]

  • Ingestion: If the individual is conscious, provide 2-4 cupfuls of milk or water and get immediate medical aid.[3]

Personal protective equipment (PPE) is mandatory when handling this compound. This includes chemical safety goggles, rubber gloves, and an approved respirator.[3] All handling should occur within a chemical fume hood to minimize dust generation and inhalation.[3]

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety information for this compound.

ParameterValueReference
Appearance Black Powder[3]
Odor Odorless[3]
Hazards Harmful if swallowed; Irritant (eyes, skin, respiratory)[3]
Incompatibilities Strong oxidizing and reducing agents[3]
Storage Cool, dry place in tightly sealed, light-resistant containers[3]

Proper Disposal Procedures

The disposal of this compound and other dyes must adhere to local, state, and federal hazardous waste regulations.[3] Azo dyes, in general, are known for their resistance to biodegradation, making their proper disposal critical.[2] For laboratory settings, the recommended procedure is to collect the waste for professional disposal.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a designated, properly labeled hazardous waste container.[4]

    • For solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Management:

    • Ensure waste containers are kept tightly closed and stored in a designated satellite accumulation area.[4]

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's Environmental Health & Safety (EH&S) department.

  • Neutralization (for aqueous solutions, with caution):

    • While some general guidance for dyes suggests pH neutralization before disposal, this should be approached with caution for this compound due to the lack of specific data.[5]

    • Acids or bases containing dyes should generally not be neutralized for drain disposal.[4]

    • Consult your institution's EH&S for specific guidance on whether neutralization is a permissible pre-treatment step.

  • Arrange for Pickup:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[6]

Important Considerations:

  • Do Not Drain Dispose: Due to its chemical composition and the general persistence of azo dyes, do not dispose of this compound down the drain unless explicitly permitted by your local wastewater treatment authority and institutional guidelines.[2][4]

  • Avoid Dust Generation: When handling the solid powder for disposal, minimize dust creation.[3] If spills occur, vacuum or sweep the material into a suitable disposal container.[3]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound in a laboratory setting.

start Start: this compound Waste Generated is_solid Solid Waste or Contaminated Material? start->is_solid collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes is_solution Aqueous Solution? is_solid->is_solution No store Store in Satellite Accumulation Area collect_solid->store collect_solution Collect in Labeled Hazardous Waste Container is_solution->collect_solution Yes collect_solution->store contact_ehs Contact EH&S for Waste Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.